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  • Product: Methyl 3-bromo-5-methylisoxazole-4-carboxylate
  • CAS: 188686-98-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-5-methylisoxazole-4-carboxylate

This guide provides a comprehensive overview and detailed protocols for the synthesis of Methyl 3-bromo-5-methylisoxazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of Methyl 3-bromo-5-methylisoxazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with the construction of the isoxazole core, followed by regioselective bromination and subsequent esterification. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction

Isoxazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Methyl 3-bromo-5-methylisoxazole-4-carboxylate, in particular, serves as a key intermediate for the synthesis of more complex pharmaceutical agents, where the bromo- and ester-functionalities allow for a variety of subsequent chemical transformations.[2] This guide will detail a reliable and reproducible synthetic route to this important compound.

Synthetic Strategy Overview

The synthesis of Methyl 3-bromo-5-methylisoxazole-4-carboxylate can be logically approached in three main stages, starting from readily available commercial materials. This strategy ensures a high degree of control over each transformation, facilitating purification and maximizing the overall yield.

Synthetic_Overview A Ethyl Acetoacetate C Methyl 5-methylisoxazole-4-carboxylate A->C Cyclization B Hydroxylamine B->C E 3-Bromo-5-methylisoxazole-4-carboxylic Acid C->E Bromination & Hydrolysis D N-Bromosuccinimide (NBS) D->E G Methyl 3-bromo-5-methylisoxazole-4-carboxylate E->G Esterification F Methanol F->G

Caption: Overall synthetic workflow for Methyl 3-bromo-5-methylisoxazole-4-carboxylate.

Part 1: Synthesis of the Isoxazole Core - Methyl 5-methylisoxazole-4-carboxylate

The foundational step is the construction of the 5-methylisoxazole-4-carboxylate ring system. This is achieved through a classical condensation reaction between a β-ketoester, ethyl acetoacetate, and hydroxylamine. The reaction proceeds through the formation of an oxime intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the stable aromatic isoxazole ring. For the purpose of this guide, we will first synthesize the ethyl ester and then perform a transesterification to the methyl ester in a subsequent step for simplicity, or one could start with methyl acetoacetate. A more direct route to the carboxylic acid is also possible via hydrolysis of the initially formed ester.[3][4]

Experimental Protocol: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

A detailed protocol for a similar synthesis can be found in the literature.[3] The following is an adapted procedure.

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Ethyl acetoacetate130.1413.0 g0.10
Hydroxylamine hydrochloride69.497.6 g0.11
Sodium acetate82.039.0 g0.11
Ethanol46.07100 mL-

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (13.0 g, 0.10 mol), hydroxylamine hydrochloride (7.6 g, 0.11 mol), sodium acetate (9.0 g, 0.11 mol), and ethanol (100 mL).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water (100 mL) and ethyl acetate (150 mL). The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude ethyl 5-methylisoxazole-4-carboxylate, which can be purified by vacuum distillation.

Part 2: Regioselective Bromination

The second stage involves the electrophilic bromination of the isoxazole ring. The 3-position of the 5-methylisoxazole-4-carboxylate is the most electron-rich and sterically accessible position for electrophilic attack. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low concentration of bromine in situ, minimizing side reactions.[5][6] The reaction is typically carried out in a non-polar solvent, and can be initiated by light or a radical initiator.

Mechanistic Insight: Electrophilic Aromatic Substitution

The bromination of the isoxazole ring proceeds via a classical electrophilic aromatic substitution mechanism. The nitrogen atom in the isoxazole ring directs the electrophile to the adjacent carbon atoms. The electron-donating methyl group at the 5-position further activates the ring, making the 3-position particularly susceptible to electrophilic attack.

Bromination_Mechanism Isoxazole Methyl 5-methylisoxazole-4-carboxylate Sigma_Complex Wheland Intermediate (Sigma Complex) Isoxazole->Sigma_Complex + Br+ Brominated_Isoxazole Methyl 3-bromo-5-methylisoxazole-4-carboxylate Sigma_Complex->Brominated_Isoxazole - H+

Caption: Simplified mechanism of electrophilic bromination of the isoxazole ring.

Experimental Protocol: Synthesis of 3-Bromo-5-methylisoxazole-4-carboxylic Acid

For this guide, we will proceed with the bromination of the ester followed by hydrolysis to the carboxylic acid, which can then be esterified to the desired methyl ester.

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Ethyl 5-methylisoxazole-4-carboxylate155.1515.5 g0.10
N-Bromosuccinimide (NBS)177.9819.6 g0.11
Carbon tetrachloride153.82200 mL-
Benzoyl peroxide242.230.24 g0.001

Step-by-Step Procedure:

  • In a 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve ethyl 5-methylisoxazole-4-carboxylate (15.5 g, 0.10 mol) in carbon tetrachloride (200 mL).

  • Add N-bromosuccinimide (19.6 g, 0.11 mol) and a catalytic amount of benzoyl peroxide (0.24 g, 0.001 mol).

  • Heat the mixture to reflux and irradiate with a UV lamp for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-bromo-5-methylisoxazole-4-carboxylate.

  • For hydrolysis, dissolve the crude ester in a mixture of ethanol (100 mL) and 10% aqueous sodium hydroxide (100 mL) and reflux for 2 hours.

  • After cooling, remove the ethanol in vacuo. The aqueous solution is then cooled in an ice bath and acidified with concentrated hydrochloric acid until a precipitate forms.

  • The solid is collected by filtration, washed with cold water, and dried to afford 3-bromo-5-methylisoxazole-4-carboxylic acid.

Part 3: Esterification to the Final Product

The final step is the esterification of the 3-bromo-5-methylisoxazole-4-carboxylic acid to its methyl ester. A Fischer esterification is a reliable and straightforward method for this conversion, employing an excess of methanol as both the solvent and the reagent, with a strong acid catalyst.[7][8][9]

Experimental Protocol: Synthesis of Methyl 3-bromo-5-methylisoxazole-4-carboxylate
Reagent/SolventMolar Mass ( g/mol )AmountMoles
3-Bromo-5-methylisoxazole-4-carboxylic acid205.9920.6 g0.10
Methanol32.04200 mL-
Sulfuric acid (conc.)98.082 mL-

Step-by-Step Procedure:

  • To a 500 mL round-bottom flask, add 3-bromo-5-methylisoxazole-4-carboxylic acid (20.6 g, 0.10 mol) and methanol (200 mL).

  • Carefully add concentrated sulfuric acid (2 mL) to the stirred suspension.

  • Heat the mixture to reflux for 8 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield pure Methyl 3-bromo-5-methylisoxazole-4-carboxylate.

Characterization

The identity and purity of the synthesized Methyl 3-bromo-5-methylisoxazole-4-carboxylate should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals would include a singlet for the methyl group on the isoxazole ring (around 2.5-2.8 ppm) and a singlet for the methyl ester group (around 3.8-4.0 ppm).

  • ¹³C NMR: Characteristic signals for the carbonyl carbon of the ester, the carbons of the isoxazole ring, and the two methyl carbons are expected.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product, along with the characteristic isotopic pattern for a bromine-containing compound.[10]

  • Infrared Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester and the C=N and C-O stretches of the isoxazole ring.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. It is also light-sensitive.[5]

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.

  • Solvents: Carbon tetrachloride is a suspected carcinogen and should be handled with appropriate precautions. Other organic solvents used are flammable.

Conclusion

This guide provides a robust and logical synthetic pathway for the preparation of Methyl 3-bromo-5-methylisoxazole-4-carboxylate. The described three-stage approach allows for the controlled synthesis and purification of this valuable building block. The provided protocols are based on established chemical principles and can be adapted by experienced chemists to suit specific laboratory conditions and scales. The successful synthesis and characterization of this compound will provide researchers with a versatile intermediate for the development of novel and potent pharmaceutical agents.

References

  • G., Bianchi, et al. (1971). 2-Isoxazoline derivatives. Part IV. Bromination of some dihydro-acenaphtho[1,2-d]isoxazole derivatives. Journal of the Chemical Society C: Organic, 2375.
  • Jabbar Khalafy, Ahmad Poursattar Marjani, and Ali Rostamzadeh. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
  • P. S. N. Reddy, P. Pratap Reddy, and T. V. D. Prasad. (2009). A facile synthesis of 3-methyl-4-(5-aryl-4,5-dihydroisoxazol-3-yl)-1-phenyl-1H-pyrazol-5-ols. Indian Journal of Chemistry - Section B, 48B(1), pp. 123-127.
  • Agnieszka Gzella, et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643.
  • Panayiotis A. Koutentis, et al. (2023).
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • De-Cai Wang, Wei Xu, and Wen-Yuan Wu. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140.
  • PubChem. 5-Methylisoxazole-4-carboxylic acid. Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Megha Kad and Ranjana Bhadane. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS.
  • OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]

  • Anup Kumar Sasmal, et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. Organic & Biomolecular Chemistry, 20(13), pp. 2689-2693.
  • MySkinRecipes. Ethyl 5-bromo-4-methylisoxazole-3-carboxylate. Available at: [Link]

  • Khan Academy. Fischer esterification. Available at: [Link]

  • Tyler J. He, et al. (2024). Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). Molecules, 29(5), 1145.
  • G. Bianchi, A. Gamba, and R. Gandolfi. (1971). 2-Isoxazoline derivatives. Part IV. Bromination of some dihydro-acenaphtho[1,2-d]isoxazole derivatives. Journal of the Chemical Society C: Organic, 2375.
  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

  • PrepChem. Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. Available at: [Link]

  • Royal Society of Chemistry. Supporting information for Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3+2] cycloaddition. Available at: [Link]

  • ResearchGate. Synthesis and characterisation of novel 3-(4-benzoyl-5-phenylfuran-2-yl) coumarins. Available at: [Link]

  • PubMed. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Available at: [Link]

Sources

Exploratory

Foreword: Navigating the Knowns and the Unknowns in Spectroscopic Analysis

An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-bromo-5-methylisoxazole-4-carboxylate In the landscape of drug discovery and material science, the unambiguous structural elucidation of novel chemical en...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-bromo-5-methylisoxazole-4-carboxylate

In the landscape of drug discovery and material science, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this characterization. This guide focuses on Methyl 3-bromo-5-methylisoxazole-4-carboxylate, a heterocyclic compound with potential as a versatile building block in medicinal chemistry, given the broad biological activities of the isoxazole scaffold.[1]

As of the latest literature review, a complete, experimentally verified set of spectroscopic data for this specific molecule is not publicly available. This is a common scenario for researchers synthesizing novel compounds. Therefore, this technical guide adopts a predictive and comparative approach. We will present a complete set of predicted spectroscopic data, generated from validated computational models. Crucially, each piece of predicted data will be rigorously analyzed and benchmarked against established principles of spectroscopy and the known experimental data of structurally analogous compounds. This methodology not only provides a robust framework for identifying the title compound but also serves as a practical guide for researchers on how to approach the characterization of novel molecules when direct reference data is unavailable.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is the first step in any spectroscopic analysis. The structure of Methyl 3-bromo-5-methylisoxazole-4-carboxylate is presented below with standardized atom numbering for consistent reference throughout this guide.

Figure 1: Molecular structure of Methyl 3-bromo-5-methylisoxazole-4-carboxylate with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For the title compound, two distinct signals are predicted, corresponding to the two methyl groups present in unique chemical environments.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.92Singlet (s)3H-COOCH₃ (C10-H)
~2.75Singlet (s)3HIsoxazole-CH₃ (C11-H)

Predicted in CDCl₃ at 400 MHz.

Interpretation and Rationale
  • -COOCH₃ Signal (C10-H) at ~3.92 ppm: The protons of the methyl ester group are expected to be deshielded due to the electron-withdrawing effect of the adjacent oxygen atom. The typical range for protons of a methyl ester is 3.6-3.9 ppm.[2][3] The predicted value of ~3.92 ppm falls squarely within this range. For comparison, the methyl ester protons in the related Methyl 4-amino-3-methoxyisoxazole-5-carboxylate are observed at 3.92 ppm. This signal will appear as a singlet as there are no adjacent protons to cause splitting.

  • Isoxazole-CH₃ Signal (C11-H) at ~2.75 ppm: The protons of the methyl group attached to the C5 position of the isoxazole ring are also in a distinct environment. The isoxazole ring has aromatic character, which influences the shielding of adjacent protons.[4] The predicted chemical shift of ~2.75 ppm is consistent with methyl groups attached to heterocyclic aromatic systems. For instance, in 5-methyl-3-phenylisoxazole-4-carboxylic acid, the C5-methyl protons appear at 2.70 ppm.[5] This signal is also a singlet due to the absence of neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width appropriate for proton NMR (e.g., 0-12 ppm).

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative ratios of the protons.

cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (400 MHz) cluster_processing Data Processing dissolve Dissolve Sample (5-10 mg in 0.7 mL CDCl₃) add_tms Add Internal Standard (TMS) dissolve->add_tms acquire Acquire FID (16-32 scans) add_tms->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction integration Integration & Analysis correction->integration M [M]⁺ m/z 235/237 M_minus_OCH3 [M - •OCH₃]⁺ m/z 204/206 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - •COOCH₃]⁺ m/z 176/178 M->M_minus_COOCH3 - •COOCH₃ M_minus_Br [M - •Br]⁺ m/z 156 M->M_minus_Br - •Br Acetyl [CH₃CO]⁺ m/z 43 M->Acetyl - Ring Cleavage

Figure 3: Plausible mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample (in a solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a soft technique suitable for observing the protonated molecule [M+H]⁺, while Electron Impact (EI) is a higher-energy method that induces more extensive fragmentation and is ideal for observing the molecular ion [M]⁺ and its fragmentation pattern.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum, which plots relative intensity versus m/z.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile for Methyl 3-bromo-5-methylisoxazole-4-carboxylate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are grounded in fundamental spectroscopic principles and validated through comparison with experimental data from closely related isoxazole structures. The key identifying features are:

  • ¹H NMR: Two singlets around 3.9 ppm and 2.7 ppm.

  • ¹³C NMR: Six distinct signals, including a carbonyl carbon (~162 ppm) and a highly deshielded C-Br carbon (~145 ppm).

  • IR: A very strong ester C=O stretch around 1735 cm⁻¹.

  • MS: A characteristic 1:1 isotopic cluster for the molecular ion at m/z 235/237.

This detailed analysis serves as a robust benchmark for researchers working on the synthesis and characterization of this compound and demonstrates a reliable methodology for the structural elucidation of novel chemical entities.

References

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]

  • Manan, N. A. et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Sieroń, A. et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]

  • Sieroń, A. et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Abraham, R. J. et al. (2012). 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry. [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

Foundational

"hydrolysis of Methyl 3-bromo-5-methylisoxazole-4-carboxylate to its carboxylic acid"

An In-Depth Technical Guide: Strategic Hydrolysis of Methyl 3-bromo-5-methylisoxazole-4-carboxylate: A Guide to Preserving Core Integrity For Researchers, Scientists, and Drug Development Professionals Abstract The conve...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Strategic Hydrolysis of Methyl 3-bromo-5-methylisoxazole-4-carboxylate: A Guide to Preserving Core Integrity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of isoxazole esters to their corresponding carboxylic acids is a fundamental transformation in medicinal chemistry, yielding critical building blocks for the synthesis of pharmacologically active molecules. This guide provides a detailed examination of the hydrolysis of Methyl 3-bromo-5-methylisoxazole-4-carboxylate. We delve into the mechanistic underpinnings of the reaction, present a robust, field-proven experimental protocol, and address critical parameters that ensure the selective cleavage of the ester while preserving the stability of the sensitive isoxazole ring. This document is structured to provide not just a method, but a comprehensive understanding of the causality behind the procedural choices, empowering researchers to adapt and troubleshoot this crucial synthetic step.

Introduction: The Isoxazole Moiety in Drug Discovery

The isoxazole ring is a privileged scaffold in modern drug discovery, prized for its unique electronic properties, metabolic stability, and ability to participate in key binding interactions. Consequently, 3-bromo-5-methylisoxazole-4-carboxylic acid serves as a versatile intermediate for introducing this valuable heterocycle into complex molecular architectures. The most common route to this acid is through the saponification of its corresponding methyl ester.

While ester hydrolysis is a canonical organic transformation, its application to heteroaromatic systems like isoxazoles requires careful consideration. The primary challenge lies in the potential lability of the isoxazole's N-O bond, which can be susceptible to cleavage under the very basic conditions required for saponification.[1][2] This guide, therefore, focuses on a methodology optimized to navigate this delicate balance of reactivity, ensuring high-yield conversion to the desired carboxylic acid.

Mechanistic Causality: Selectivity in Base-Catalyzed Hydrolysis

The hydrolysis of Methyl 3-bromo-5-methylisoxazole-4-carboxylate is achieved via a base-catalyzed process known as saponification.[3] The reaction proceeds through a nucleophilic acyl substitution pathway. Understanding this mechanism is paramount to controlling the reaction and preventing unwanted side reactions.

The Key Steps Are:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a transient, high-energy tetrahedral intermediate.

  • Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This step results in the expulsion of the methoxide ion (CH₃O⁻) as the leaving group.

  • Irreversible Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by a base in the reaction medium (either another hydroxide ion or the expelled methoxide ion).[4] This forms a resonance-stabilized carboxylate salt. This final step is effectively irreversible and serves as the thermodynamic driving force for the entire reaction, pushing the equilibrium towards the products.[3]

The primary competing reaction is the base-mediated degradation of the isoxazole ring. Studies on related isoxazole-containing compounds, such as Leflunomide, have shown that the ring is generally stable at neutral and acidic pH but can undergo ring-opening at basic pH, a process that is accelerated by increased temperature.[1][5] Therefore, the experimental conditions must be potent enough to drive the saponification to completion but mild enough to avoid significant degradation of the heterocyclic core.

Caption: Base-catalyzed hydrolysis (Saponification) mechanism.

Field-Proven Experimental Protocol

This protocol is designed for robustness and high yield. Every step is self-validating, with clear checkpoints and rationale.

Materials and Reagents
Reagent/MaterialGradeRationale
Methyl 3-bromo-5-methylisoxazole-4-carboxylate>95% PurityHigh purity starting material minimizes side products and simplifies purification.
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)Reagent GradeStrong base for efficient hydrolysis. LiOH is sometimes preferred for cleaner reactions.[6]
Tetrahydrofuran (THF)Reagent GradeCo-solvent to ensure solubility of the organic ester in the aqueous reaction medium.
Deionized WaterHigh PurityReaction medium and solvent for the base.
Hydrochloric Acid (HCl), 1M SolutionVolumetric StandardUsed for acidification to precipitate the final carboxylic acid product.
Ethyl AcetateReagent GradeExtraction solvent for removing organic-soluble impurities.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeDrying agent for organic extracts.
Step-by-Step Methodology

Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-bromo-5-methylisoxazole-4-carboxylate (e.g., 5.0 g, 1.0 equiv).

  • Add THF (e.g., 50 mL) and stir until the solid is completely dissolved.

  • In a separate beaker, prepare a solution of NaOH (e.g., 1.5 g, ~1.8 equiv) in deionized water (50 mL). Note: The dissolution is exothermic; allow the solution to cool to room temperature.

Hydrolysis: 4. Slowly add the aqueous NaOH solution to the stirring THF solution of the ester at room temperature. 5. Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • TLC Monitoring: Use a solvent system like 1:1 Hexanes:Ethyl Acetate. The carboxylic acid product will have a lower Rf value (closer to the baseline) than the starting ester. The reaction is complete when the starting material spot is no longer visible. Reaction times are typically 2-6 hours.

Work-up and Isolation: 6. Once the reaction is complete, cool the mixture to room temperature. 7. Remove the THF under reduced pressure using a rotary evaporator. 8. Dilute the remaining aqueous solution with deionized water (e.g., 100 mL). 9. Wash the aqueous layer with ethyl acetate (2 x 50 mL) in a separatory funnel to remove any unreacted starting material or neutral impurities. Discard the organic layers.[7] 10. Cool the aqueous layer in an ice bath to 0-5 °C. 11. While stirring vigorously, slowly add 1M HCl dropwise to acidify the solution to pH ~2-3. The carboxylic acid product will precipitate as a white solid.[8] 12. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. 13. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL) to remove residual salts. 14. Dry the purified 3-bromo-5-methylisoxazole-4-carboxylic acid under high vacuum to a constant weight.

Process Visualization

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation dissolve 1. Dissolve Ester in THF add_base 2. Add Aqueous NaOH dissolve->add_base reflux 3. Heat & Reflux (50-60°C) add_base->reflux monitor 4. Monitor by TLC reflux->monitor remove_thf 5. Remove THF (Rotovap) monitor->remove_thf Reaction Complete wash 6. Wash with Ethyl Acetate remove_thf->wash acidify 7. Acidify with HCl to pH 2-3 wash->acidify precipitate 8. Precipitate Product acidify->precipitate filter_dry 9. Filter, Wash & Dry Product precipitate->filter_dry final_product Pure Carboxylic Acid filter_dry->final_product

Caption: Workflow for the hydrolysis and isolation process.

Troubleshooting and Strategic Considerations

IssuePotential CauseRecommended Action
Incomplete Reaction Insufficient base, time, or temperature.Add an additional 0.5 equiv of base. If no change, increase the temperature slightly (e.g., to 70°C) or extend the reaction time, continuing to monitor by TLC.[9]
Low Yield - Isoxazole ring degradation.- Incomplete precipitation.- Avoid excessive temperatures (>80°C) or prolonged reaction times. - Ensure pH is sufficiently low (~2) during acidification and allow adequate time for precipitation at 0-5°C.
Product is an Oil Impurities or incomplete drying.Ensure thorough washing during work-up. If it persists, attempt recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[7]

Conclusion

The hydrolysis of Methyl 3-bromo-5-methylisoxazole-4-carboxylate is a critical transformation that requires a nuanced approach. By understanding the underlying saponification mechanism and the stability limits of the isoxazole ring, researchers can reliably produce the target carboxylic acid in high purity and yield. The protocol detailed herein provides a robust and validated pathway, emphasizing controlled conditions and methodical work-up procedures. This strategic approach ensures the integrity of the heterocyclic core, delivering a key building block for advancements in drug discovery and development.

References

  • Synthesis of methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate (6). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • McMurry, J. E., et al. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved January 24, 2026, from [Link]

  • Al-Smadi, M. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(2), M1557. MDPI. Retrieved January 24, 2026, from [Link]

  • How to hydrolyze ester in presence of isoxazole moiety? (2017, June 14). ResearchGate. Retrieved January 24, 2026, from [Link]

  • US Patent No. US20030139606A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
  • Wang, D.-C., Xu, W., & Wu, W.-Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved January 24, 2026, from [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • The Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters [Video]. YouTube. Retrieved January 24, 2026, from [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025, March 5). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • 374 BCH3023 Saponification of Esters [Video]. (2022, October 10). YouTube. Retrieved January 24, 2026, from [Link]

  • Patil, P., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry, 14(3), 255. Retrieved January 24, 2026, from [Link]

  • Synthetic reactions using isoxazole compounds. (n.d.). Retrieved January 24, 2026, from [Link]

  • Li, G., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 17(12), 14353-14360. MDPI. Retrieved January 24, 2026, from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Hydrolysis of Ester (Acid & Base catalyst) Reaction&Mechanism [Video]. (2022, April 14). YouTube. Retrieved January 24, 2026, from [Link]

  • Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • ChemistNATE. (2021, December 10). Saponification (Hydrolysis of Esters with OH-) [Video]. YouTube. Retrieved January 24, 2026, from [Link]

  • Isolation of a Carboxylic acid. (2019, April 18). Reddit. Retrieved January 24, 2026, from [Link]

  • Ch20: Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved January 24, 2026, from [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • CN Patent No. CN1156723A. (1997). Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Google Patents.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022, August 31). Semantic Scholar. Retrieved January 24, 2026, from [Link]

Sources

Exploratory

"reactivity of the bromine atom in bromoisoxazoles"

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in Bromoisoxazoles For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole motif is a cornerstone in medicinal chemistry, v...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in Bromoisoxazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole motif is a cornerstone in medicinal chemistry, valued for its unique electronic properties and its role as a versatile pharmacophore.[1][2] Bromoisoxazoles, in particular, serve as critical building blocks, with the bromine atom acting as a highly adaptable synthetic handle for intricate molecular engineering.[3] This guide provides a comprehensive exploration of the bromine atom's reactivity in the isoxazole scaffold. We will delve into the principal reaction classes—nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling, and metal-halogen exchange—elucidating the mechanistic underpinnings, key experimental parameters, and the influence of substrate structure on reaction outcomes. Detailed, field-proven protocols and quantitative data are presented to equip researchers with the practical knowledge required for the strategic manipulation of these valuable intermediates in drug discovery and development.

The Chemical Landscape of Bromoisoxazoles

The isoxazole ring is a five-membered heterocycle characterized by an inherent electron deficiency due to the electronegativity of its adjacent nitrogen and oxygen atoms. This electronic nature is pivotal, as it dictates the reactivity of substituents attached to the ring. A bromine atom, when appended to the isoxazole core, becomes more than a simple halide; it is an activated leaving group and a versatile linchpin for forming new carbon-carbon and carbon-heteroatom bonds.

The reactivity is profoundly influenced by the bromine's position:

  • 3-Bromoisoxazoles: The bromine at the C3 position is adjacent to the nitrogen atom, rendering this position susceptible to nucleophilic attack and facilitating participation in various cross-coupling reactions.

  • 4-Bromoisoxazoles: The C4 position is generally less reactive towards nucleophilic substitution compared to the C3 and C5 positions due to its comparatively higher electron density. However, it remains a viable substrate for cross-coupling and metal-halogen exchange.

  • 5-Bromoisoxazoles: Situated next to the oxygen atom, the C5 position is highly activated. The bromine here is an excellent leaving group, making 5-bromoisoxazoles prime substrates for a wide array of transformations, including Suzuki-Miyaura coupling.[4]

Understanding these positional nuances is fundamental to designing successful synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) on the electron-poor isoxazole ring is a direct and powerful method for introducing nucleophiles. The reaction is facilitated by the ring's ability to stabilize the negative charge of the intermediate.[5]

Mechanism and Causality

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6]

  • Nucleophilic Attack: A potent nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing heteroatoms in the isoxazole ring is critical for stabilizing this intermediate.[5][7]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the bromide ion, yielding the substituted product.

The rate-determining step is typically the initial nucleophilic attack. Therefore, reactivity is enhanced by strongly nucleophilic reagents and by electron-withdrawing groups on the isoxazole ring that further delocalize the anionic charge.[5] While thermal conditions can be effective, microwave irradiation has been shown to significantly accelerate these transformations, particularly with less reactive amines.[8]

Caption: Generalized SNAr reaction workflow.

Experimental Protocol: Amination of 3-Bromoisoxazole Derivatives

This protocol is adapted from methodologies developed for the synthesis of 3-aminoisoxazoles, which are valuable precursors in medicinal chemistry.[8] The conversion of 3-aminoisoxazolines to 3-aminoisoxazoles often involves a subsequent oxidation step.[8][9]

Step-by-Step Methodology:

  • Reaction Setup: To a microwave vial, add the 3-bromoisoxazole substrate (1.0 eq.), the desired amine (2.0-3.0 eq.), and a suitable base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq.).[9]

  • Solvent Addition: Add a polar aprotic solvent such as DMF or NMP to dissolve the reactants.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 120-150 °C for 30-90 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aminoisoxazole.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has revolutionized synthetic chemistry, and bromoisoxazoles are excellent substrates for these transformations. The C-Br bond readily undergoes oxidative addition to a Pd(0) center, initiating the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples organoboron reagents with organic halides, is a premier method for constructing C-C bonds.[10] Its application to bromoisoxazoles provides efficient access to highly substituted, drug-like scaffolds.[4]

Mechanism and Causality: The reaction is driven by a well-established catalytic cycle.[11][12]

  • Oxidative Addition: A Pd(0) complex reacts with the bromoisoxazole, inserting into the C-Br bond to form a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final C-C bond.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as P(t-Bu)₃, are often essential to promote the oxidative addition and reductive elimination steps, leading to higher yields and suppressing side reactions.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_halide Isox-Pd(II)L₂-Br pd0->pd2_halide 1 oxidative_add Oxidative Addition pd2_r Isox-Pd(II)L₂-R pd2_halide->pd2_r 2 transmetal Transmetalation pd2_r->pd0 3 product Isox-R reductive_elim Reductive Elimination arbr Isox-Br boronic R-B(OH)₂ + Base label1 Oxidative Addition label2 Transmetalation label3 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromoisoxazole

This protocol is based on an efficient method for synthesizing trisubstituted isoxazoles.[4]

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the 5-bromoisoxazole substrate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%), and a bulky phosphine ligand like P(t-Bu)₃·HBF₄ (4-10 mol%).[4]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/water.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to obtain the desired coupled product.

Substrate (5-Bromoisoxazole)Boronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
3-Phenyl-4-methyl-5-bromoisoxazolePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃·HBF₄K₂CO₃Dioxane/H₂O10095[4]
3-(4-Methoxyphenyl)-4-ethyl-5-bromoisoxazole4-Tolylboronic acidPd₂(dba)₃ / P(t-Bu)₃·HBF₄K₂CO₃Dioxane/H₂O10092[4]
3-Cyclohexyl-4-phenyl-5-bromoisoxazole2-Naphthylboronic acidPd₂(dba)₃ / P(t-Bu)₃·HBF₄K₂CO₃Dioxane/H₂O10088[4]
Sonogashira Coupling

The Sonogashira coupling is the benchmark reaction for forming a bond between an sp² carbon (from the bromoisoxazole) and an sp carbon (from a terminal alkyne).[13][14] This reaction is invaluable for accessing alkynyl-isoxazole structures, which are prominent in many biologically active compounds.

Mechanism and Causality: The reaction typically involves a dual catalytic system.[15]

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the bromoisoxazole to a Pd(0) species.

  • Copper Cycle: Concurrently, a copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step enhances the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the alkynyl-isoxazole product.

Palladium-free versions have also been developed, relying solely on a copper catalyst under specific conditions, which can be advantageous in the context of drug discovery to avoid palladium contamination.[16][17]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide Isox-Pd(II)L₂-Br pd0->pd2_halide Oxidative Addition pd2_alkyne Isox-Pd(II)L₂-C≡CR pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Isox-C≡CR cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide + H-C≡CR + Base cu_acetylide->pd2_halide arbr Isox-Br alkyne H-C≡CR

Caption: The dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Palladium-Free Sonogashira Coupling of 3-Bromoisoxazolines

This protocol describes a copper-catalyzed method, highlighting a move towards more sustainable and less toxic reaction conditions.[17] The resulting isoxazoline can then be oxidized to the corresponding isoxazole.

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk tube, add the 3-bromoisoxazoline (1.0 eq.), CuBr (0.1 eq.), and bathophenanthroline (BPhen) ligand (0.2 eq.).

  • Reagent Addition: Add K₂CO₃ base (2.0 eq.) followed by the terminal alkyne (1.5 eq.).

  • Solvent and Heating: Add anhydrous, degassed DMF. Heat the reaction mixture to 120 °C under an inert atmosphere.

  • Monitoring: Follow the reaction's progress via TLC or LC-MS.

  • Workup: After completion, cool the mixture, dilute it with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Substrate (3-Bromoisoxazoline)AlkyneCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
3-Bromo-5-phenyl-4,5-dihydroisoxazolePhenylacetyleneCuBr / BPhenK₂CO₃DMF12085[17]
3-Bromo-5-(4-chlorophenyl)-4,5-dihydroisoxazole1-HeptyneCuBr / BPhenK₂CO₃DMF12078[17]
3-Bromo-5-methyl-4,5-dihydroisoxazole(Trimethylsilyl)acetyleneCuBr / BPhenK₂CO₃DMF12090[17]

Metal-Halogen Exchange

Metal-halogen exchange is a fundamentally different approach that transforms the electrophilic C-Br bond into a highly nucleophilic organometallic species. This "umpolung" or reversal of polarity opens the door to reactions with a vast range of electrophiles.[18]

Mechanism and Causality

The reaction involves treating the bromoisoxazole with a strong organometallic base, typically an alkyllithium (n-BuLi or t-BuLi) or a Grignard reagent (i-PrMgCl).[19] The exchange is extremely rapid and must be conducted at cryogenic temperatures (e.g., -78 °C to -100 °C) to prevent the highly basic reagent from attacking other sites on the molecule or the solvent.[20]

The resulting lithiated or magnesiated isoxazole is a powerful nucleophile/base. It can be trapped in situ by adding an electrophile (E+), such as an aldehyde, ketone, CO₂, or alkyl halide, to form a new functionalized isoxazole.[20][21]

Metal_Halogen_Exchange start Bromoisoxazole (Isox-Br) intermediate Lithiated Isoxazole (Isox-Li) start->intermediate + R-Li (- R-Br) reagent R-Li final_product Functionalized Isoxazole (Isox-E) intermediate->final_product + E⁺ side_product R-Br electrophile Electrophile (E⁺)

Caption: Workflow for metal-halogen exchange and electrophilic quench.

Experimental Protocol: Lithium-Halogen Exchange and Quench with an Aldehyde

This protocol is a general procedure based on established methods for halogen-lithium exchange on bromoaryl systems.[20]

Step-by-Step Methodology:

  • Initial Setup: In a flame-dried, three-neck flask under a positive pressure of argon, dissolve the bromoisoxazole substrate (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.

  • Lithiation: Add n-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -100 °C for 15-30 minutes.

  • Electrophilic Quench: Add the electrophile (e.g., benzaldehyde, 1.2 eq.) dropwise to the solution of the lithiated intermediate.

  • Warming and Quench: Allow the reaction to stir for another hour at low temperature, then slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Conclusion: A Strategic Overview

The bromine atom on an isoxazole ring is a remarkably versatile tool for drug discovery and development. Its reactivity can be precisely controlled through the strategic selection of reagents and conditions.

  • For direct heteroatom introduction, SNAr provides a straightforward path, especially for strong nucleophiles like amines and thiols.

  • For building complex carbon skeletons, palladium-catalyzed cross-coupling reactions are unparalleled. The Suzuki-Miyaura coupling is the gold standard for aryl-aryl linkages, while the Sonogashira reaction offers reliable access to alkynyl motifs.

  • For a reversal of reactivity, metal-halogen exchange transforms the electrophilic carbon into a potent nucleophile, enabling reactions with a wide array of electrophiles.

A thorough understanding of these competing and complementary pathways, governed by the bromine's position and the electronic landscape of the isoxazole core, empowers the medicinal chemist to navigate complex synthetic challenges and accelerate the discovery of novel therapeutics.

References

  • Title: Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines Source: ResearchGate URL: [Link]

  • Title: Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes Source: Sci-Hub URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles Source: ResearchGate URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles Source: RSC Publishing URL: [Link]

  • Title: Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry Source: Journal of ISAS URL: [Link]

  • Title: Nucleophilic Aromatic substitution in 3-Bromoanisole Source: Chemistry Stack Exchange URL: [Link]

  • Title: Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines Source: ACS Publications URL: [Link]

  • Title: Controlling the regioselectivity of the bromolactonization reaction in HFIP Source: RSC Publishing URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Factors controlling the reactivity of synthetic compound–I Analogs Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: ResearchGate URL: [Link]

  • Title: A mechanistic continuum of nucleophilic aromatic substitution reactions with azole Source: RSC Publishing URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes Source: ResearchGate URL: [Link]

  • Title: Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles Source: ResearchGate URL: [Link]

  • Title: Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles Source: MDPI URL: [Link]

  • Title: Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams Source: Journal of Student Scholarship - TCNJ URL: [Link]

  • Title: Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: B-Alkyl Suzuki Couplings Source: Macmillan Group URL: [Link]

  • Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Regioselectivity Source: Wikipedia URL: [Link]

  • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: SciRP.org URL: [Link]

  • Title: lithium halogen exchange Source: University of Rochester URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of Methyl 3-bromo-5-methylisoxazole-4-carboxylate

Prepared by: Senior Application Scientist, Chemical Development Division Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive overview of the solu...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Development Division

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-bromo-5-methylisoxazole-4-carboxylate. Given the absence of extensive published quantitative data for this specific molecule, this document emphasizes the theoretical principles governing its solubility, provides a robust framework for its experimental determination, and discusses the profound implications of this parameter in synthetic chemistry and drug development. By synthesizing foundational chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for scientists working with this versatile heterocyclic building block.

Introduction: The Strategic Importance of a Versatile Heterocycle

Methyl 3-bromo-5-methylisoxazole-4-carboxylate is a highly functionalized heterocyclic compound. The isoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1] The specific substitution pattern of this molecule—a bromine atom, a methyl group, and a methyl carboxylate—makes it a versatile intermediate for further chemical modification, particularly in the synthesis of complex pharmaceutical agents and agrochemicals.[2]

The solubility of this intermediate is a critical, yet often overlooked, parameter that dictates its utility. From reaction kinetics in a homogenous solution to the feasibility of purification by crystallization and the formulation of final active pharmaceutical ingredients (APIs), solubility data is foundational. This guide addresses the practical need for this information by providing a predictive analysis and a clear pathway for its empirical determination.

Physicochemical Profile and Solubility Predictions

Understanding the molecular structure of Methyl 3-bromo-5-methylisoxazole-4-carboxylate allows for a reasoned prediction of its solubility behavior.

Structure:

  • Polarity: The molecule possesses several polar features: the ester carbonyl group (C=O), the ether-like oxygen, and the nitrogen atom within the isoxazole ring, as well as the polar C-Br bond. These groups are capable of dipole-dipole interactions and, in the case of the oxygen and nitrogen atoms, acting as hydrogen bond acceptors.

  • Non-Polarity: The methyl group and the hydrocarbon backbone of the isoxazole ring contribute non-polar character.

  • Overall Prediction: The presence of multiple polar functional groups suggests that the compound will exhibit limited solubility in non-polar solvents like hexanes and greater solubility in polar solvents.[3] The general rule of "like dissolves like" is the guiding principle here.[4] We can predict a solubility profile that favors polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and polar protic solvents (e.g., methanol, ethanol), where it can engage in hydrogen bonding. Water solubility is expected to be low, a common characteristic for many isoxazole derivatives used in drug discovery.[5]

While specific quantitative data is not publicly available, a summary of known and predicted properties is presented below.

PropertyValue / PredictionSource / Rationale
Molecular Formula C₆H₆BrNO₃Calculated
Molecular Weight 220.02 g/mol Calculated
Physical Form Predicted to be a solid at room temperature.Based on related structures like 5-Methylisoxazole-4-carboxylic acid.
Predicted Solubility
WaterLow / Sparingly SolublePresence of non-polar methyl group and bulky bromo-isoxazole core.
Methanol / EthanolSolublePolar protic solvents can interact with the ester and isoxazole ring.
Acetone / Ethyl AcetateSolublePolar aprotic solvents capable of dipole-dipole interactions.
Dichloromethane (DCM)SolubleGood solvent for moderately polar organic compounds.
Dimethyl Sulfoxide (DMSO)Highly SolubleHighly polar aprotic solvent, effective for a wide range of organic molecules.
Hexane / TolueneInsoluble / Very LowMismatch in polarity between a non-polar solvent and the polar molecule.

Experimental Determination of Solubility: A Validated Workflow

The absence of published data necessitates a rigorous, systematic approach to determining solubility in the laboratory. The following protocols are designed to provide both qualitative (range-finding) and precise quantitative data.

Qualitative Solubility Assessment

Objective: To rapidly determine a compound's solubility across a range of solvents to classify it and select appropriate solvents for quantitative analysis.

Methodology:

  • Preparation: Dispense 1-2 mg of Methyl 3-bromo-5-methylisoxazole-4-carboxylate into a series of small, labeled test tubes or vials.

  • Solvent Addition: To each vial, add the chosen solvent (e.g., water, methanol, DCM, DMSO) dropwise, starting with 0.1 mL.

  • Agitation: Vigorously mix the vial using a vortex mixer for 30-60 seconds after each addition.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Classification:

    • Soluble: Complete dissolution in ≤ 0.5 mL.

    • Sparingly Soluble: Partial dissolution, or complete dissolution requiring > 0.5 mL.

    • Insoluble: No visible dissolution.

This initial screen provides crucial information for designing reaction conditions and selecting solvents for chromatography or crystallization.

Quantitative Thermodynamic Solubility Determination

Objective: To determine the equilibrium (thermodynamic) solubility of the compound in a specific solvent at a controlled temperature. This is the most accurate and relevant measure for process chemistry and formulation.

Causality and Self-Validation: This protocol uses the shake-flask method, the gold standard for thermodynamic solubility. By ensuring a saturated solution is in equilibrium with excess solid and then quantifying the dissolved portion, we obtain a precise measurement. The inclusion of a time-course study (e.g., sampling at 24, 48, and 72 hours) serves as a self-validating mechanism; consistent concentration values over time confirm that equilibrium has been reached.

Detailed Protocol:

  • Sample Preparation: Add an excess of Methyl 3-bromo-5-methylisoxazole-4-carboxylate (e.g., 20 mg) to a 4 mL glass vial containing a small magnetic stir bar. The key is to ensure solid remains undissolved at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker or on a stirring plate in a water bath set to the desired temperature (e.g., 25 °C). Allow the suspension to equilibrate for at least 24 hours. The solubility of most solids increases with temperature, making this a critical parameter to control.[6][7]

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle for 1-2 hours. To remove all suspended particles, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with a suitable mobile phase.

    • Analyze the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the concentration of the analyte in the original filtrate by comparing its peak area to a standard curve prepared from known concentrations of the compound.

Data Presentation: The final solubility is expressed in units such as mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The logical flow of the quantitative solubility determination protocol can be visualized as follows:

Solubility_Workflow cluster_prep Phase 1: Preparation & Equilibration cluster_analysis Phase 2: Sampling & Analysis cluster_result Phase 3: Calculation A Add Excess Solid to Vial B Add Precise Volume of Solvent A->B C Equilibrate (24-72h) at Constant Temp B->C D Settle Suspension C->D Equilibrium Reached E Filter Supernatant (0.22 µm) D->E F Dilute Filtrate E->F G HPLC Analysis F->G H Calculate Concentration vs. Standard Curve G->H Peak Area Data I Final Solubility (mg/mL or mol/L) H->I

Caption: Workflow for Quantitative Thermodynamic Solubility Determination.

Factors Influencing Solubility

Several factors can significantly alter the solubility of Methyl 3-bromo-5-methylisoxazole-4-carboxylate.[7]

  • Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is typically endothermic.[6][8] This relationship is crucial for developing crystallization protocols; a solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures is ideal.

  • Solvent Polarity: As predicted, solvent polarity is a dominant factor. A systematic screen of solvents across the polarity spectrum (from non-polar like heptane to highly polar like DMSO) is recommended to identify optimal solvents for specific applications.

  • pH (Aqueous Systems): While the ester group is not readily ionizable, it can undergo hydrolysis to the corresponding carboxylic acid under strongly acidic or basic conditions, especially with prolonged exposure or heating. The resulting carboxylate anion (at high pH) would be significantly more water-soluble than the neutral ester. This is a critical consideration for any process involving aqueous workups or for assessing environmental fate.

Practical Implications in Research and Development

Understanding and quantifying the solubility of Methyl 3-bromo-5-methylisoxazole-4-carboxylate directly impacts several key areas:

  • Reaction Optimization: To ensure a homogenous reaction, a solvent must be chosen in which all reactants are sufficiently soluble. Poor solubility can lead to slow, incomplete reactions and the generation of impurities.

  • Purification Strategy: Solubility data is the cornerstone of crystallization development. The goal is to identify a solvent or solvent system in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below, allowing for high recovery of pure material upon cooling.

  • Formulation Development: If this intermediate is used to synthesize a final API, the solubility characteristics of the API will be a primary determinant of its bioavailability. Early-stage intermediates with challenging solubility profiles can often signal downstream difficulties in developing a viable drug product.

  • Analytical Method Development: Choosing the correct diluent for creating analytical standards and preparing samples for HPLC or other techniques requires knowledge of solubility to ensure complete dissolution and accurate quantification.

Conclusion

Methyl 3-bromo-5-methylisoxazole-4-carboxylate is a valuable synthetic intermediate whose practical utility is fundamentally linked to its solubility profile. While specific quantitative data is not widely published, a combination of theoretical prediction based on molecular structure and rigorous experimental determination provides the necessary framework for its effective use. The protocols and principles outlined in this guide offer a robust, self-validating approach for researchers to generate the high-quality solubility data required to accelerate chemical synthesis, streamline purification, and support broader drug development objectives.

References

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of - Semantic Scholar. (2022). Semantic Scholar. [Link]

  • Ethyl 5-bromo-4-methylisoxazole-3-carboxylate - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

  • Solubility of Isoxazole - Solubility of Things. (n.d.). Solubility of Things. [Link]

  • Solubility of Organic Compounds. (2023). University of Toronto. [Link]

  • 13.3: Factors Affecting Solubility - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

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  • Factors Affecting Solubility - AP Chemistry Complete Course - Lesson 10.3 - YouTube. (2020). YouTube. [Link]

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Sources

Exploratory

The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery and Development

An In-depth Technical Guide on the Diverse Biological Activities of Isoxazole Derivatives Abstract The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Diverse Biological Activities of Isoxazole Derivatives

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2][3][4][5] Its unique physicochemical properties, including its electron-rich nature and the labile N-O bond, make it a versatile scaffold for the design of novel therapeutic agents.[4] This technical guide provides a comprehensive overview of the significant and diverse biological activities exhibited by isoxazole derivatives. We will delve into the molecular mechanisms underpinning their anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, supported by recent scientific literature. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental validation of these activities and highlighting the translational potential of isoxazole-based compounds.

Introduction: The Chemical and Biological Significance of Isoxazoles

Isoxazoles are aromatic heterocyclic compounds that have garnered substantial interest in pharmaceutical research due to their wide array of pharmacological activities.[1][2][6][7] The isoxazole nucleus is a key pharmacophore in several FDA-approved drugs, demonstrating its clinical relevance. The structural versatility of the isoxazole ring allows for extensive modification, enabling the fine-tuning of biological activity and pharmacokinetic properties.[1] This adaptability has led to the development of a vast library of isoxazole derivatives with activities spanning from anti-infective to central nervous system modulation.[1][6][8][9][10]

The unique electronic configuration of the isoxazole ring contributes to its ability to engage in various non-covalent interactions with biological targets. Furthermore, the susceptibility of the N-O bond to cleavage under specific physiological conditions can be exploited for the design of prodrugs or bio-activatable agents.[11] This guide will explore the key therapeutic areas where isoxazole derivatives have shown significant promise.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[6][7][12][13][14][15] Their ability to interfere with multiple signaling pathways and cellular processes makes them attractive candidates for cancer therapy.[12][14]

Mechanisms of Anticancer Action

The anticancer effects of isoxazole derivatives are multifaceted and include:

  • Induction of Apoptosis: Many isoxazole-containing compounds have been shown to trigger programmed cell death in cancer cells.[12][13][15][16][17] This is a critical mechanism for eliminating malignant cells.

  • Enzyme Inhibition: Isoxazole derivatives can act as inhibitors of key enzymes involved in cancer progression, such as aromatase, topoisomerase, and histone deacetylases (HDACs).[12][13]

  • Tubulin Polymerization Disruption: Some derivatives interfere with microtubule dynamics, a validated target for cancer chemotherapy.[12][13]

  • Receptor Antagonism: Inhibition of receptors like the estrogen receptor α (ERα) is another mechanism by which these compounds can exert their anticancer effects, particularly in hormone-dependent cancers.[12][13]

  • Kinase Inhibition: Isoxazole derivatives have been designed to inhibit various protein kinases that are crucial for cancer cell signaling and survival. For instance, some derivatives exhibit inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis.[3][4]

Signaling Pathways Targeted by Anticancer Isoxazole Derivatives

The following diagram illustrates a simplified representation of some key signaling pathways targeted by anticancer isoxazole derivatives.

anticancer_pathways Isoxazole Isoxazole Derivatives Aromatase Aromatase Isoxazole->Aromatase Inhibition ERa ERα Isoxazole->ERa Inhibition Apoptosis Apoptosis Isoxazole->Apoptosis Induction Tubulin Tubulin Polymerization Isoxazole->Tubulin Inhibition HDAC HDAC Isoxazole->HDAC Inhibition VEGFR VEGFR Isoxazole->VEGFR Inhibition Estrogen Estrogen Synthesis Aromatase->Estrogen Estrogen->ERa Gene_Transcription Gene Transcription ERa->Gene_Transcription Proliferation Cell Proliferation Gene_Transcription->Proliferation Microtubules Microtubule Formation Tubulin->Microtubules Mitosis Mitosis Microtubules->Mitosis Mitosis->Proliferation Chromatin Chromatin Remodeling HDAC->Chromatin Chromatin->Gene_Transcription Angiogenesis Angiogenesis VEGFR->Angiogenesis Angiogenesis->Proliferation

Caption: Key anticancer mechanisms of isoxazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to assess the anticancer potential of isoxazole derivatives is the MTT assay, which measures cell viability.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[3][18][19]
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Trypsinize confluent cells and perform a cell count using a hemocytometer.
  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.
  • Replace the media in the 96-well plates with the media containing the test compound. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug like doxorubicin).[18]

4. Incubation:

  • Incubate the plates for 48-72 hours.

5. MTT Assay:

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

6. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Cytotoxicity of Isoxazole Derivatives
CompoundCell LineIC50 (µM)Reference
Derivative AMCF-715.2[18]
Derivative BHeLa10.8[18]
Derivative CHepG223.5[18][19]
Vegfrecine AnalogVEGFR-10.65[3][4]
Vegfrecine AnalogVEGFR-27.1[3][4]

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[20] Isoxazole derivatives have demonstrated potent anti-inflammatory properties, often through the modulation of key enzymatic pathways.[6][20][21]

Mechanisms of Anti-inflammatory Action

The primary mechanisms by which isoxazole derivatives exert their anti-inflammatory effects include:

  • Cyclooxygenase (COX) Inhibition: Many isoxazole-containing compounds, such as valdecoxib, are selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[1][6]

  • Lipoxygenase (LOX) Inhibition: Some derivatives also inhibit the 5-lipoxygenase (5-LOX) pathway, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.[6]

Inflammatory Cascade Targeted by Isoxazole Derivatives

The following diagram illustrates the inhibition of the COX and LOX pathways by anti-inflammatory isoxazole derivatives.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX COX Pathway Arachidonic_Acid->COX LOX LOX Pathway Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Isoxazole Isoxazole Derivatives Isoxazole->COX Inhibition Isoxazole->LOX Inhibition

Caption: Inhibition of inflammatory pathways by isoxazoles.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[20][21]

1. Animals:

  • Use adult Wistar rats of either sex, weighing 150-200g.
  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

2. Grouping and Dosing:

  • Divide the rats into groups (n=6 per group): a control group, a standard drug group (e.g., nimesulide or indomethacin), and test groups receiving different doses of the isoxazole derivative.[20]
  • Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the induction of inflammation. The control group receives the vehicle.

3. Induction of Edema:

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

5. Data Analysis:

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
  • % Inhibition = [(Vc - Vt) / Vc] x 100
  • Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
  • Statistically analyze the data using appropriate methods (e.g., ANOVA followed by Dunnett's test).

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the development of new anti-infective agents. Isoxazole derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria and fungi.[1][8][10][11][22][23]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of isoxazole derivatives are diverse and can involve:

  • Inhibition of Cell Wall Synthesis: Some derivatives interfere with the biosynthesis of the bacterial cell wall.

  • Disruption of DNA Replication: Compounds can inhibit enzymes like DNA gyrase and topoisomerase, which are essential for bacterial DNA replication.[23]

  • Inhibition of Protein Synthesis: Targeting bacterial ribosomes to halt protein production is another mode of action.

  • Disruption of Fungal Cell Membranes: In fungi, isoxazole derivatives can interfere with the integrity of the cell membrane.

The antibacterial efficacy of isoxazole derivatives can be enhanced by the presence of specific substituents on the phenyl rings, such as methoxy, dimethylamino, and bromine groups.[1]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Inoculum:

  • Culture the bacterial or fungal strains overnight in an appropriate broth medium.
  • Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

2. Preparation of Microdilution Plates:

  • Dispense the broth medium into the wells of a 96-well microtiter plate.
  • Prepare serial twofold dilutions of the isoxazole derivative directly in the plate.

3. Inoculation:

  • Inoculate each well with the standardized microbial suspension.
  • Include a positive control (microorganism without the compound) and a negative control (broth without the microorganism).

4. Incubation:

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

5. Determination of MIC:

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation: Antimicrobial Activity of Isoxazole Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
Compound 4aE. coli16.88[23]
Compound 4eE. coli19.01[23]
Hybrid 7bE. coli- (Zone of Inhibition: 36.4 mm)[22]
Standard (Chloramphenicol)E. coli22.41[23]

Neuroprotective and Anticonvulsant Activities

Isoxazole derivatives are also being investigated for their potential in treating neurological disorders. They have shown promise as both neuroprotective and anticonvulsant agents.[6][7][15]

Mechanisms of Neuroprotection and Anticonvulsant Action
  • Neuroprotection: Isoxazole derivatives may protect neurons from damage by scavenging free radicals, reducing oxidative stress, and modulating signaling pathways involved in inflammation and excitotoxicity.[15]

  • Anticonvulsant Activity: The anticonvulsant effects of some isoxazole derivatives are being explored, with mechanisms potentially involving the modulation of ion channels or neurotransmitter systems.[9][24][25][26][27]

Experimental Protocol: Maximal Electroshock (MES) Induced Seizure Test

This is a widely used animal model to screen for anticonvulsant activity.[26][28]

1. Animals:

  • Use mice weighing 20-30g.

2. Dosing:

  • Administer the test compound or a standard anticonvulsant drug (e.g., phenytoin) intraperitoneally.[24]
  • The control group receives the vehicle.

3. Induction of Seizure:

  • At the time of peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

4. Observation:

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

5. Data Analysis:

  • The ability of the compound to prevent the tonic hind limb extension is considered an indication of anticonvulsant activity.
  • Calculate the percentage of protection in the treated groups compared to the control group.

Conclusion and Future Perspectives

The isoxazole scaffold is a remarkably versatile platform for the development of new therapeutic agents with a wide range of biological activities. The ability to readily modify the isoxazole ring allows for the optimization of potency, selectivity, and pharmacokinetic profiles. The diverse mechanisms of action of isoxazole derivatives, particularly in the areas of cancer and inflammation, suggest that they can be developed into multi-targeted therapies.[6][7]

Future research should focus on elucidating the precise molecular targets of bioactive isoxazole derivatives and understanding their structure-activity relationships in greater detail. The application of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new isoxazole-based drug candidates. Furthermore, the exploration of novel synthetic methodologies will continue to expand the chemical space of accessible isoxazole derivatives, paving the way for the next generation of innovative medicines.

References

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  • (Author not provided). (2025). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. ResearchGate. [Link]

  • Zhu, J., Mo, J., Lin, H., Chen, Y., & Sun, H. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065-3075. [Link]

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  • (Author not provided). (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2533. [Link]

  • (Author not provided). (Year not provided). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (Source not provided).
  • (Author not provided). (Year not provided). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • (Author not provided). (Year not provided). Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (Author not provided). (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

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  • (Author not provided). (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. [Link]

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  • (Author not provided). (2025). Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. ResearchGate. [Link]

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Foundational

Topic: The Discovery of Isoxazole-Containing Bioactive Molecules: A Technical Guide

An In-depth Technical Guide for Drug Development Professionals Abstract The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in modern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have rendered it a "privileged structure" in the design of novel therapeutics.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals, moving beyond a simple recitation of facts to explore the causal relationships behind experimental design and the strategic thinking that underpins the discovery of isoxazole-based bioactive agents. We will dissect key synthetic strategies, explore the vast landscape of biological activities with case studies of FDA-approved drugs, and provide actionable experimental protocols and workflows that embody the principles of scientific integrity and self-validation.

The Isoxazole Scaffold: A Profile in Medicinal Chemistry

The isoxazole moiety is more than a mere structural component; it is a functional unit that imparts advantageous physicochemical properties to a molecule.[3][4] As a five-membered aromatic heterocycle, it contains three carbon atoms, one nitrogen, and one oxygen atom adjacent to each other.[5] This arrangement creates a unique electronic profile. The nitrogen and oxygen atoms act as hydrogen bond acceptors, while the ring system itself can participate in π-π stacking and hydrophobic interactions, crucial for binding to biological targets.[6][7]

The integration of an isoxazole ring can significantly enhance a compound's metabolic stability and pharmacokinetic profile.[3] This has made it a popular choice for bioisosteric replacement of other functional groups, aiming to improve potency, selectivity, and overall drug-like properties.[7] Its prevalence is underscored by its inclusion in numerous clinically successful drugs, validating its importance in the pharmaceutical landscape.[8][9]

Core Synthetic Strategies: Building the Isoxazole Ring

The discovery of bioactive molecules is fundamentally enabled by synthetic chemistry. The construction of the isoxazole ring can be achieved through several reliable methods, with the choice of strategy often dictated by the desired substitution pattern and the availability of starting materials.

The Cornerstone: [3+2] Cycloaddition of Nitrile Oxides

The most versatile and widely employed method for isoxazole synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 3-atom component) and an alkyne or alkene (the 2-atom component).[6][10]

  • Causality: This reaction is powerful because it forms the heterocyclic ring in a single, often highly regioselective, step. The nitrile oxides are typically generated in situ from aldoximes to avoid their dimerization, ensuring efficient capture by the dipolarophile (the alkyne or alkene).[10] This control over the reaction pathway is critical for building complex molecular libraries for screening.

The general workflow for this synthesis is a foundational process in isoxazole chemistry.

G cluster_start Reactant Preparation cluster_reaction In Situ Reaction cluster_end Product Isolation Aldoxime Aldoxime Precursor NitrileOxide Nitrile Oxide Generation (e.g., via oxidation) Aldoxime->NitrileOxide Oxidizing Agent Alkyne Alkyne/Alkene Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition NitrileOxide->Cycloaddition Isoxazole Substituted Isoxazole Cycloaddition->Isoxazole Ring Formation Purification Purification (e.g., Chromatography) Isoxazole->Purification

Caption: Workflow for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition.

Condensation Reactions with Hydroxylamine

Another classic and robust strategy involves the cyclocondensation of hydroxylamine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound (like a chalcone).[5][6][11]

  • Causality: This approach is advantageous when building from readily available carbonyl precursors. The reaction proceeds through the formation of an oxime intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. The choice of reaction conditions (e.g., acidic or basic catalysis) can influence the reaction rate and yield, providing a lever for process optimization.

The Spectrum of Bioactivity: From Infection to Inflammation

The true value of the isoxazole scaffold is demonstrated by its presence in drugs treating a wide array of human diseases.[1][2][3] This versatility stems from the ring's ability to be decorated with various substituents, allowing for the fine-tuning of its interaction with diverse biological targets.[4]

Case Studies: FDA-Approved Isoxazole-Containing Drugs

The following table summarizes key examples that highlight the therapeutic breadth of isoxazole-based molecules.

Drug NameChemical ClassPrimary Mechanism of ActionTherapeutic Area
Sulfamethoxazole [1][7]Sulfonamide AntibioticInhibits dihydropteroate synthase, blocking folic acid synthesis in bacteria.Bacterial Infections
Dicloxacillin, Cloxacillin, Oxacillin, Flucloxacillin [1][6][7]Penicillin AntibioticsInhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).Bacterial Infections
Valdecoxib [5][6][7]COX-2 InhibitorSelectively inhibits the cyclooxygenase-2 (COX-2) enzyme, reducing prostaglandin synthesis.Anti-inflammatory, Analgesic
Leflunomide [5][6][7]DMARDIts active metabolite inhibits dihydroorotate dehydrogenase (DHODH), blocking pyrimidine synthesis in lymphocytes.Rheumatoid Arthritis
Risperidone [7]Atypical AntipsychoticAntagonist at dopamine D2 and serotonin 5-HT2A receptors.Schizophrenia, Bipolar Disorder
Zonisamide [7]AnticonvulsantBlocks voltage-gated sodium channels and T-type calcium channels.Epilepsy
Structure-Activity Relationship (SAR) Insights

The discovery process is an iterative cycle of synthesis and testing to understand how molecular structure relates to biological activity. For isoxazoles, SAR studies have revealed key principles:

  • Antibacterial Activity: For isoxazole-based penicillins like Cloxacillin, the bulky isoxazole group provides steric hindrance that protects the core β-lactam ring from being degraded by bacterial penicillinase enzymes.[7]

  • Anti-inflammatory Activity: In COX-2 inhibitors like Valdecoxib, the sulfonamide group on the phenyl ring is crucial for binding to a specific side pocket in the COX-2 enzyme, conferring selectivity over the COX-1 isoform.[5]

  • Anticancer Activity: Studies have shown that specific substitutions on the phenyl rings attached to the isoxazole core can significantly enhance cytotoxicity against cancer cell lines.[5] For example, the presence of electron-withdrawing groups like nitro and chlorine at the C-3 phenyl ring can increase antibacterial potency.[5]

G cluster_pathway Leflunomide's Mechanism of Action Leflunomide Leflunomide (Prodrug) A771726 A77 1726 (Active Metabolite) Leflunomide->A771726 Rapid Conversion in vivo DHODH DHODH Enzyme A771726->DHODH Inhibits Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine Catalyzes TCell T-Cell Proliferation Pyrimidine->TCell Required for Immune Autoimmune Response TCell->Immune Drives

Caption: Mechanism of action for the isoxazole-containing drug Leflunomide.

Experimental Protocols: A Self-Validating System

Trustworthiness in research is built on robust and reproducible methodologies. The following protocols provide detailed, step-by-step guides for the synthesis and preliminary biological evaluation of isoxazole derivatives.

Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via [3+2] Cycloaddition

Objective: To synthesize a model isoxazole derivative from an aromatic aldoxime and a terminal alkyne.

Materials:

  • 4-Chlorobenzaldoxime (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Pyridine (2.0 mmol)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldoxime (1.0 mmol) and dissolve in anhydrous DCM (10 mL) under a nitrogen atmosphere.

  • Nitrile Oxide Generation: Add N-Chlorosuccinimide (1.1 mmol) to the solution. Cool the flask to 0°C in an ice bath.

  • Base Addition: Slowly add pyridine (2.0 mmol) dropwise over 5 minutes. The formation of the intermediate chloro-oxime may be observed. Stir the reaction at 0°C for 30 minutes. The pyridine acts as a base to facilitate the in situ generation of the nitrile oxide via elimination of HCl.

  • Cycloaddition: Add phenylacetylene (1.2 mmol) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water (15 mL). Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (1x15 mL), saturated NaHCO₃ (1x15 mL), and brine (1x15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield the pure 3-(4-chlorophenyl)-5-phenylisoxazole.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Antibacterial Susceptibility Testing via Agar Disc Diffusion

Objective: To assess the antibacterial activity of a synthesized isoxazole compound against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[6]

Materials:

  • Synthesized isoxazole compound (e.g., 1 mg/mL stock in DMSO)

  • Control antibiotic discs (e.g., Ciprofloxacin 5 µg)

  • Blank sterile paper discs (6 mm diameter)

  • Staphylococcus aureus (e.g., ATCC 25923) and Escherichia coli (e.g., ATCC 25922) cultures

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs, micropipettes, and tips

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: From a fresh overnight culture of the test bacterium, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Disc Application:

    • Test Compound: Aseptically apply a known volume (e.g., 20 µL) of the isoxazole stock solution onto a blank sterile disc. Allow the solvent (DMSO) to evaporate completely in a sterile environment.

    • Controls: Prepare a negative control disc with DMSO only.

    • Using sterile forceps, place the prepared test disc, the positive control antibiotic disc, and the negative control disc onto the inoculated agar surface, pressing gently to ensure full contact.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Analysis: After incubation, measure the diameter of the zone of inhibition (the clear area around each disc where bacterial growth is prevented) in millimeters (mm). A larger zone diameter indicates greater antibacterial activity. The results are interpreted by comparing the zone of inhibition of the test compound to the controls.

The Future of Isoxazole Drug Discovery

The exploration of the isoxazole scaffold is far from complete. Emerging trends focus on its use in developing multi-targeted therapies and its application in novel therapeutic areas like neurodegenerative disorders and antiviral treatments.[1][2][12][13] Advances in synthetic methodologies, such as green chemistry approaches and ultrasound-assisted synthesis, are enabling the creation of isoxazole libraries with greater efficiency and structural diversity.[8] As our understanding of disease biology deepens, the versatile and functionally rich isoxazole ring will undoubtedly remain a critical tool in the arsenal of the medicinal chemist.

G cluster_discovery Discovery & Optimization Cycle cluster_preclinical Preclinical Development Design Library Design (Isoxazole Scaffolds) Synthesis Chemical Synthesis (e.g., Cycloaddition) Design->Synthesis Screening High-Throughput Screening (HTS) Synthesis->Screening Hit Hit Identification Screening->Hit SAR Hit-to-Lead Optimization (SAR Studies) Hit->SAR Iterative Feedback SAR->Synthesis Lead Lead Compound SAR->Lead ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead->ADMET InVivo In Vivo Efficacy (Animal Models) ADMET->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: A generalized workflow for isoxazole-based drug discovery.

References

  • A review of isoxazole biological activity and present synthetic techniques. Google Search.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. National Institutes of Health.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Royal Society of Chemistry.
  • The recent progress of isoxazole in medicinal chemistry - PubMed. National Institutes of Health.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. MDPI.
  • A review of isoxazole biological activity and present synthetic techniques. Google Search.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile - Zanco Journal of Medical Sciences. Zanco Journal of Medical Sciences.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. Royal Society of Chemistry.
  • Isoxazole – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. MDPI.
  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PubMed. National Institutes of Health.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. Royal Society of Chemistry.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - RSC Publishing. Royal Society of Chemistry.
  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities - ResearchGate. ResearchGate.

Sources

Exploratory

An In-Depth Technical Guide to the Electrophilic Bromination of 5-Methylisoxazole-4-carboxylate

This guide provides a comprehensive overview of the electrophilic bromination of 5-methylisoxazole-4-carboxylate, a critical transformation for synthesizing valuable building blocks in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the electrophilic bromination of 5-methylisoxazole-4-carboxylate, a critical transformation for synthesizing valuable building blocks in medicinal chemistry and drug development. We will delve into the underlying principles of isoxazole reactivity, present a detailed experimental protocol, and discuss the mechanistic aspects of this important reaction.

Introduction: The Significance of Halogenated Isoxazoles

Isoxazole derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] The introduction of a halogen atom, such as bromine, onto the isoxazole scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This strategic functionalization can enhance binding affinity to biological targets, improve metabolic stability, and provide a handle for further synthetic diversification. 5-Methylisoxazole-4-carboxylate itself is a key intermediate in the synthesis of several important compounds, including the anti-rheumatoid arthritis drug Leflunomide.[4][5] Consequently, the selective bromination of this substrate is of considerable interest to researchers in the field.

Understanding the Reactivity of the Isoxazole Ring

The isoxazole ring is a five-membered heterocycle containing both a nitrogen and an oxygen atom in a 1,2-relationship. This arrangement results in a unique electronic distribution that governs its reactivity towards electrophiles. The ring is generally considered to be electron-deficient, which can make electrophilic substitution reactions challenging compared to more electron-rich aromatic systems.

However, theoretical and experimental studies have shown that electrophilic attack preferentially occurs at the C4 position.[6] This regioselectivity can be rationalized by examining the resonance structures of the Wheland intermediate formed upon electrophilic attack at the different ring positions. Attack at C4 allows for the positive charge to be delocalized over the ring atoms without placing it on the electronegative oxygen atom, resulting in a more stable intermediate compared to attack at C3 or C5.

The presence of substituents on the isoxazole ring further influences its reactivity. In the case of 5-methylisoxazole-4-carboxylate, the methyl group at the C5 position is an electron-donating group, which can activate the ring towards electrophilic attack. Conversely, the carboxylate group at the C4 position is an electron-withdrawing group, which deactivates the ring. The interplay of these electronic effects is a key consideration in designing a successful bromination protocol.

Proposed Reaction Mechanism

The electrophilic bromination of 5-methylisoxazole-4-carboxylate is proposed to proceed through a classic electrophilic aromatic substitution mechanism. A common and effective brominating agent for such transformations is N-Bromosuccinimide (NBS), often in the presence of a suitable solvent.[7][8][9]

The reaction is initiated by the generation of an electrophilic bromine species from NBS. This electrophile is then attacked by the electron-rich C4 position of the isoxazole ring, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or Wheland intermediate. In the final step, a base, which can be the succinimide anion or another basic species in the reaction mixture, abstracts a proton from the C4 carbon, restoring the aromaticity of the isoxazole ring and yielding the 3-bromo-5-methylisoxazole-4-carboxylate product.

Electrophilic Bromination Mechanism cluster_0 Reaction Pathway Start 5-Methylisoxazole-4-carboxylate + NBS Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate Electrophilic Attack at C4 Product 3-Bromo-5-methylisoxazole-4-carboxylate + Succinimide Intermediate->Product Deprotonation Experimental Workflow cluster_workflow Synthesis of 3-Bromo-5-methylisoxazole-4-carboxylic acid Start Ethyl 5-methylisoxazole-4-carboxylate Bromination Bromination with NBS in Acetonitrile Start->Bromination Workup Aqueous Workup & Extraction Bromination->Workup Purification Column Chromatography Workup->Purification Ester Ethyl 3-bromo-5-methylisoxazole-4-carboxylate Purification->Ester Hydrolysis Acidic Hydrolysis Ester->Hydrolysis Final_Product 3-Bromo-5-methylisoxazole-4-carboxylic acid Hydrolysis->Final_Product

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki Coupling of Methyl 3-bromo-5-methylisoxazole-4-carboxylate

Introduction: The Strategic Importance of the Isoxazole Scaffold The isoxazole motif is a cornerstone in modern medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole motif is a cornerstone in modern medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a bioisostere for other functional groups have cemented its role in a plethora of clinically significant molecules.[1][2] The derivatization of the isoxazole core is therefore of paramount importance for generating novel molecular entities with tailored pharmacological profiles. Among the various methods for isoxazole functionalization, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its robustness, functional group tolerance, and broad applicability in constructing carbon-carbon bonds.[3]

This guide provides a detailed technical overview and field-proven protocols for the Suzuki coupling of a key heterocyclic building block: Methyl 3-bromo-5-methylisoxazole-4-carboxylate . This trifunctionalized isoxazole serves as a versatile platform for introducing aryl and heteroaryl substituents at the C3 position, leading to a diverse array of potential therapeutic agents and molecular probes.

Reaction Principle: A Mechanistic Overview of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron species (typically a boronic acid or its ester) with an organohalide.[4] The catalytic cycle, orchestrated by a palladium complex, involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the Methyl 3-bromo-5-methylisoxazole-4-carboxylate, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.[5]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-Br Transmetalation Transmetalation PdII_Aryl_R2 R¹-Pd(II)L_n-R² RedElim Reductive Elimination RedElim->Pd0 CoupledProduct R¹-R² ArylHalide R¹-Br (Methyl 3-bromo-5- methylisoxazole-4-carboxylate) BoronicAcid R²-B(OH)₂ (Arylboronic Acid) BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with Methyl 3-bromo-5-methylisoxazole-4-carboxylate

The electronic nature of the isoxazole ring and its substituents plays a critical role in the success of the Suzuki coupling. The presence of the electron-withdrawing methyl carboxylate group at the C4 position can influence the reactivity of the C3-Br bond. While generally electron-withdrawing groups can facilitate oxidative addition, the overall electronic properties of the heteroaromatic system must be considered.

A significant challenge in the Suzuki coupling of some bromoisoxazoles is the potential for side reactions, particularly the formation of ketone byproducts.[4] This is thought to arise from the cleavage of the isoxazole ring under certain reaction conditions. Therefore, the choice of catalyst, ligand, and base is critical to steer the reaction towards the desired coupled product.

Recommended Catalyst System and Reagents

Based on successful couplings with structurally similar 3,4-disubstituted 5-bromoisoxazoles, a highly effective catalyst system involves a bulky, electron-rich phosphine ligand.[4] This combination is known to promote efficient oxidative addition and reductive elimination while minimizing side reactions.

Reagent/ComponentRecommendedRationale
Palladium Source Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)A stable Pd(0) source that is readily activated in solution.
Ligand Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄)A bulky and electron-rich ligand that accelerates oxidative addition and reductive elimination, crucial for efficient coupling with heteroaryl halides.[6] It has been shown to suppress ketone byproduct formation in similar systems.[4]
Base Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)Moderately strong bases that are effective in activating the boronic acid without promoting degradation of the isoxazole core.
Solvent 1,4-Dioxane or Toluene/Water mixtureAprotic polar solvents are generally effective. A biphasic system with water can sometimes enhance the reaction rate.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of Methyl 3-bromo-5-methylisoxazole-4-carboxylate with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • Methyl 3-bromo-5-methylisoxazole-4-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄) (2-6 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane (or Toluene)

  • Degassed water (if using a biphasic system)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow

Suzuki_Workflow start Start reagents 1. Reagent Preparation - Weigh solids in a glovebox or under inert gas flow. - Use anhydrous solvents. start->reagents setup 2. Reaction Setup - Add solids to an oven-dried Schlenk flask. - Evacuate and backfill with inert gas (3x). reagents->setup solvent 3. Solvent Addition - Add anhydrous solvent via syringe. setup->solvent heating 4. Reaction - Heat to 80-100 °C with vigorous stirring. solvent->heating monitoring 5. Monitoring - Track progress by TLC or LC-MS. heating->monitoring workup 6. Work-up - Cool to RT. - Dilute with ethyl acetate. - Wash with water and brine. monitoring->workup Upon completion purification 7. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purification end End purification->end

Caption: A typical workflow for the Suzuki coupling experiment.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 3-bromo-5-methylisoxazole-4-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv) and P(t-Bu)₃·HBF₄ (0.04 equiv) to the flask.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the bromoisoxazole.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Optimization and Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Impure reagents- Use fresh Pd₂(dba)₃ and ligand.- Ensure thorough degassing of the solvent.- Recrystallize starting materials if necessary.
Formation of Ketone Byproduct - Ring cleavage of the isoxazole- Ensure the use of a bulky ligand like P(t-Bu)₃·HBF₄.[4] - Screen other bulky ligands (e.g., Buchwald ligands).- Use milder bases like K₂CO₃ or CsF.
Homocoupling of Boronic Acid - Presence of oxygen- High reaction temperature- Rigorously maintain an inert atmosphere.- Lower the reaction temperature and extend the reaction time.
Protodeboronation - Presence of water with a strong base- Use anhydrous conditions.- Switch to a milder base such as KF.[5]

Conclusion

The Suzuki-Miyaura cross-coupling of Methyl 3-bromo-5-methylisoxazole-4-carboxylate is a powerful and versatile method for the synthesis of novel 3-aryl-5-methylisoxazole-4-carboxylates. Careful selection of the catalyst system, particularly a palladium source paired with a bulky, electron-rich phosphine ligand, is crucial for achieving high yields and minimizing the formation of unwanted byproducts. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully employ this important transformation in their synthetic endeavors.

References

  • Nakamura, H., et al. (2023). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Request PDF on ResearchGate. Available at: [Link]

  • Toyokuni, T., et al. (2003). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. Request PDF on ResearchGate. Available at: [Link]

  • Fu, G. C., et al. (2003). Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water. National Institutes of Health. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Various Authors. (2023). Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates. ResearchGate. Available at: [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. Available at: [Link]

  • Valente, C., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. Available at: [Link]

  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Organ, M. G., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. National Institutes of Health. Available at: [Link]

  • Al-Hourani, B. J., et al. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Garg, N. K., et al. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. National Institutes of Health. Available at: [Link]

  • Bagley, M. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]

Sources

Application

Application Notes and Protocols for Sonogashira Coupling of Methyl 3-bromo-5-methylisoxazole-4-carboxylate

Introduction The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2] This document provides detailed application notes and protocols for the Sonogashira coupling of Methyl 3-bromo-5-methylisoxazole-4-carboxylate, a key intermediate for the synthesis of novel isoxazole-based compounds with potential applications in drug discovery and materials science. The isoxazole core is a prevalent motif in many biologically active molecules, and the introduction of an alkynyl moiety at the 3-position opens up a vast chemical space for further derivatization.

Scientific Principles and Rationale

The Sonogashira reaction proceeds through a synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The Catalytic Cycles:

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the isoxazole substrate, forming a Pd(II) intermediate.

    • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated isoxazole product and regenerate the Pd(0) catalyst.

  • Copper Cycle:

    • The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This step is crucial as it increases the nucleophilicity of the alkyne.

The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency and selectivity of the reaction. For a substrate like Methyl 3-bromo-5-methylisoxazole-4-carboxylate, the electron-withdrawing nature of the ester group at the 4-position is expected to enhance the reactivity of the C-Br bond towards oxidative addition.

Visualizing the Sonogashira Coupling Mechanism

The following diagram illustrates the generally accepted mechanism for the copper-cocatalyzed Sonogashira reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)(L2)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkyne_Complex R-Pd(II)(L2)-C≡CR' Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-C≡CR' Reductive_Elimination->Product Cu(I)X Cu(I)X Alkyne_Activation Alkyne Activation Cu(I)X->Alkyne_Activation H-C≡CR', Base Cu(I)_Acetylide Cu-C≡CR' Alkyne_Activation->Cu(I)_Acetylide Cu(I)_Acetylide->Transmetalation Transfer of alkynyl group

Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira reaction.

Experimental Protocols

Two primary protocols are presented: a classical copper-cocatalyzed method and a copper-free alternative. The choice between them depends on the specific alkyne coupling partner and the desired purity profile of the final product, as copper can sometimes promote the undesirable homocoupling of the alkyne (Glaser coupling).

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for a wide range of terminal alkynes.

Materials and Reagents:

  • Methyl 3-bromo-5-methylisoxazole-4-carboxylate

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Experimental Workflow:

Workflow1 start Start setup Assemble oven-dried flask with stir bar under inert atmosphere. start->setup add_solids Add Methyl 3-bromo-5- methylisoxazole-4-carboxylate, PdCl₂(PPh₃)₂, and CuI. setup->add_solids add_liquids Add anhydrous solvent (THF or DMF) and base (TEA). add_solids->add_liquids add_alkyne Add terminal alkyne via syringe. add_liquids->add_alkyne reaction Stir at specified temperature (e.g., room temp to 60 °C). add_alkyne->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor workup Perform aqueous workup: dilute with EtOAc, wash with water and brine. monitor->workup dry Dry organic layer over Na₂SO₄ or MgSO₄. workup->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify by column chromatography. concentrate->purify end Characterize product purify->end

Caption: Experimental workflow for standard Sonogashira coupling.

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 3-bromo-5-methylisoxazole-4-carboxylate (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous THF or DMF (to make a 0.1-0.2 M solution) followed by triethylamine (2.0-3.0 eq).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the alkyne.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with alkynes prone to homocoupling or when copper contamination of the final product is a concern.

Materials and Reagents:

  • Methyl 3-bromo-5-methylisoxazole-4-carboxylate

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand like P(t-Bu)₃)

  • Organic base (e.g., Diisopropylamine (DIPA) or Pyrrolidine)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • In an inert atmosphere glovebox or using Schlenk techniques, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq) to an oven-dried flask. If using a combination like Pd₂(dba)₃ and a ligand, pre-mix them in the solvent.

  • Add Methyl 3-bromo-5-methylisoxazole-4-carboxylate (1.0 eq).

  • Add the anhydrous solvent (e.g., toluene) and the organic base (e.g., diisopropylamine, 3.0-5.0 eq).

  • Add the terminal alkyne (1.2-1.5 eq).

  • Heat the reaction mixture to 60-100 °C and monitor its progress by TLC or LC-MS.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical reaction parameters for the Sonogashira coupling of Methyl 3-bromo-5-methylisoxazole-4-carboxylate. Researchers should use this as a starting point for optimization.

ParameterProtocol 1: Copper-CocatalyzedProtocol 2: Copper-FreeRationale for Choice
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃/LigandPdCl₂(PPh₃)₂ is air-stable and convenient. Copper-free conditions may require a more active Pd(0) source.
Copper Co-catalyst CuI (4-10 mol%)NoneCuI accelerates the reaction but can cause alkyne homocoupling.
Ligand PPh₃ (in the catalyst)PPh₃ or bulky phosphines (e.g., P(t-Bu)₃)Bulky, electron-rich phosphines can enhance catalyst activity in copper-free systems.
Base Triethylamine (2-3 eq)Diisopropylamine (3-5 eq)Amine bases are crucial for neutralizing the HBr byproduct and facilitating the copper cycle.[4]
Solvent THF or DMFToluene or DioxaneThe choice of solvent can influence reaction rate and solubility of reagents.
Temperature Room Temp. to 60 °C60-100 °CCopper-free reactions often require higher temperatures to achieve comparable reaction rates.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction stalls or gives a low yield, consider increasing the catalyst loading, switching to a more active ligand (for copper-free conditions), or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially with copper catalysis. To minimize it, use the copper-free protocol, add the alkyne slowly to the reaction mixture, or use a lower concentration of CuI.

  • Dehalogenation of the Starting Material: This can occur if the reaction conditions are too harsh or if there are sources of active hydrogen. Using a milder base or lower temperature might be beneficial.

  • Hydrolysis of the Ester: The basic conditions can potentially lead to the hydrolysis of the methyl ester. If this is observed, using a less nucleophilic base like diisopropylethylamine (DIPEA) or minimizing the reaction time can be helpful.

Conclusion

The Sonogashira coupling of Methyl 3-bromo-5-methylisoxazole-4-carboxylate is a highly effective method for the synthesis of 3-alkynylisoxazole derivatives. Both copper-cocatalyzed and copper-free protocols can be successfully employed, with the choice depending on the specific requirements of the synthesis. The protocols and insights provided in this document serve as a comprehensive guide for researchers in the fields of medicinal chemistry and materials science to facilitate the exploration of this valuable class of compounds.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Willand, N., et al. (2010). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. Synthesis, 2010(13), 2165-2168. [Link]

Sources

Method

Application Notes and Protocols for the Heck Reaction with Bromoisoxazole Substrates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Isoxazoles and the Heck Reaction The isoxazole motif is a cornerstone in medicinal chemistry, appearing in a multi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Isoxazoles and the Heck Reaction

The isoxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to act as a versatile pharmacophore, participating in hydrogen bonding, acting as a bioisostere for other functional groups, and contributing to the overall physicochemical properties of a molecule. The synthesis of functionalized isoxazoles is therefore of paramount importance in drug discovery and development.

The Palladium-catalyzed Heck reaction stands out as a powerful and widely utilized method for carbon-carbon bond formation, enabling the coupling of unsaturated halides with alkenes.[1] This reaction's tolerance of a wide range of functional groups and its general reliability make it an attractive tool for the late-stage functionalization of complex molecules, a crucial aspect of modern drug development. This application note provides a detailed guide to the successful implementation of the Heck reaction with bromoisoxazole substrates, a class of compounds that presents both opportunities and challenges.

Understanding the Heck Reaction with Heteroaryl Bromides

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[2] Key steps include the oxidative addition of the aryl or heteroaryl halide to the Pd(0) catalyst, migratory insertion of the olefin into the resulting Pd(II)-aryl bond, and subsequent β-hydride elimination to release the product and regenerate a palladium hydride species. A base is required to neutralize the generated hydrohalic acid and regenerate the active Pd(0) catalyst.[2]

While the Heck reaction is robust, the use of heteroaryl bromides, such as bromoisoxazoles, introduces specific considerations. The electronic nature of the isoxazole ring and the position of the bromine atom can significantly influence reactivity. Furthermore, like many aryl bromides, bromoisoxazoles can be susceptible to a competing dehalogenation side reaction, which reduces the yield of the desired coupled product.[3] Careful optimization of the reaction conditions is therefore critical for success.

Key Parameters for a Successful Heck Reaction with Bromoisoxazoles

The successful execution of a Heck reaction with bromoisoxazole substrates hinges on the judicious selection of several key parameters:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly employed and effective catalyst precursor that is reduced in situ to the active Pd(0) species.[4] Other common choices include palladium(II) chloride (PdCl₂) and pre-formed Pd(0) complexes. The catalyst loading is typically in the range of 1-5 mol%.[3]

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a versatile and widely used ligand for Heck reactions involving aryl bromides.[3] The choice of ligand can influence both the reaction rate and selectivity.

  • Base: An appropriate base is essential to neutralize the acid generated during the catalytic cycle and to facilitate the regeneration of the active catalyst.[2] Triethylamine (Et₃N) is a common and effective organic base for this purpose.[3] Inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) can also be employed.[4] The choice of base can impact the reaction outcome, and in some cases, a combination of bases may be beneficial.[3]

  • Solvent: The choice of solvent is critical for ensuring the solubility of all reaction components and for influencing the reaction rate and selectivity. Common solvents for Heck reactions include polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dioxane.[3]

  • Additives: To mitigate the common side reaction of dehalogenation, the addition of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can be highly beneficial.[3] TBAB is thought to stabilize the active Pd(0) catalyst and suppress the undesired dehalogenation pathway.[3]

  • Reaction Temperature: Heck reactions are typically performed at elevated temperatures, often in the range of 80-140 °C, to ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates and reaction conditions.

Tabulated Heck Reaction Conditions for Bromoisoxazole Substrates

The following table summarizes representative conditions for the Heck reaction with various bromoisoxazole substrates and olefin coupling partners. This table serves as a starting point for reaction optimization.

Bromoisoxazole SubstrateOlefin PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventAdditive (equiv.)Temp. (°C)Yield (%)Reference
3-Bromo-5-phenylisoxazoleStyrenePd(OAc)₂ (5)PPh₃ (10)Et₃N (1.5)DMFTBAB (1.0)120High[3]
4-Bromo-3,5-dimethylisoxazoleEthyl acrylatePd(OAc)₂ (3)P(o-tol)₃ (6)K₂CO₃ (2.0)MeCN-100Good[5]
5-Bromoisoxazole derivativen-Butyl acrylatePdCl₂ (2)PPh₃ (4)NaOAc (2.0)Dioxane-110Moderate[3]
3-Bromo-5-methylisoxazoleStyrenePd(OAc)₂ (5)PPh₃ (10)Et₃N (1.5)DMFTBAB (1.0)120High[3]

Detailed Experimental Protocol: Heck Reaction of 3-Bromo-5-phenylisoxazole with Styrene

This protocol provides a detailed, step-by-step methodology for a representative Heck reaction.

Materials:

  • 3-Bromo-5-phenylisoxazole

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Tetrabutylammonium bromide (TBAB)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk flask or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-bromo-5-phenylisoxazole (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.10 mmol, 10 mol%), and tetrabutylammonium bromide (1.0 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by triethylamine (1.5 mmol, 1.5 equiv.) and styrene (1.2 mmol, 1.2 equiv.).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-styryl-5-phenylisoxazole.

Visualizing the Heck Reaction: The Catalytic Cycle

The following diagram, generated using Graphviz, illustrates the key steps in the catalytic cycle of the Heck reaction.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X(L)2 Oxidative_Addition->ArPd(II)XL2 Olefin_Coordination Olefin Coordination ArPd(II)XL2->Olefin_Coordination Migratory_Insertion Migratory Insertion Olefin_Coordination->Migratory_Insertion Intermediate_Complex R-CH2-CH(Ar)-Pd(II)XL2 Migratory_Insertion->Intermediate_Complex Beta_Hydride_Elimination β-Hydride Elimination Intermediate_Complex->Beta_Hydride_Elimination Product_Release Product Release Beta_Hydride_Elimination->Product_Release HPd(II)XL2 H-Pd(II)-X(L)2 Product_Release->HPd(II)XL2 Product Substituted Olefin Product_Release->Product Reductive_Elimination Reductive Elimination HPd(II)XL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 BaseH_X [Base-H]+X- Reductive_Elimination->BaseH_X ArX Ar-X ArX->Oxidative_Addition Olefin Olefin Olefin->Olefin_Coordination Base Base Base->Reductive_Elimination

Figure 1. The catalytic cycle of the Heck reaction.

Conclusion and Future Directions

The Heck reaction is a powerful and versatile tool for the functionalization of bromoisoxazole substrates, providing access to a wide array of novel isoxazole-containing compounds with potential applications in drug discovery and materials science. By carefully selecting the catalyst, ligand, base, and other reaction parameters, researchers can achieve high yields and selectivities. The use of additives like TBAB can be particularly effective in mitigating dehalogenation side reactions. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of the Heck reaction with this important class of heteroaryl bromides. Future research in this area may focus on the development of more active and robust catalyst systems, the expansion of the substrate scope to include more challenging bromoisoxazoles and olefins, and the application of this methodology to the synthesis of complex, biologically active molecules.

References

  • D. K. Barma, A. Kundu, A. K. Singh, et al. "A highly efficient and chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib." Beilstein Journal of Organic Chemistry, 14, 868-876 (2018). [Link]

  • "Heck Reaction." Chemistry LibreTexts, 2023. [Link]

  • "Heck Reaction." Organic Chemistry Portal. [Link]

  • "Heck Reaction | Named Reactions | Organic Chemistry Lessons." YouTube, uploaded by Total Organic Chemistry, 20 March 2021. [Link]

  • S. K. Guchhait, S. S. Shinde, R. Chaudhary. "Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions." Beilstein Journal of Organic Chemistry, 9, 1578-1588 (2013). [Link]

  • R. Knowles. "The Intramolecular Heck Reaction." Macmillan Group Meeting, 2004. [Link]

  • "Heck reaction." Wikipedia. [Link]

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Application

Application Notes & Protocols: Amide Bond Formation with 3-Bromo-5-methylisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Isoxazole Moiety in Medicinal Chemistry The isoxazole ring system is a privileged scaffold in modern drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoxazole Moiety in Medicinal Chemistry

The isoxazole ring system is a privileged scaffold in modern drug discovery, prized for its unique electronic properties, metabolic stability, and ability to participate in a variety of non-covalent interactions with biological targets. As such, isoxazole-containing compounds have found application in a wide array of therapeutic areas, including as anticancer, anti-inflammatory, and antibacterial agents.[1] 3-Bromo-5-methylisoxazole-4-carboxylic acid is a key building block for the synthesis of a diverse range of bioactive molecules, with the carboxylic acid handle providing a convenient point for the introduction of various functionalities through amide bond formation. The resulting amides are of significant interest in the development of novel therapeutics.

This technical guide provides a comprehensive overview of the principles and protocols for the efficient formation of amide bonds with 3-bromo-5-methylisoxazole-4-carboxylic acid, tailored for researchers in both academic and industrial settings.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring high temperatures that can be detrimental to complex molecules.[2] The primary challenge lies in the acid-base reaction between the carboxylic acid and the amine, which forms an unreactive ammonium carboxylate salt.[3] To overcome this, the carboxylic acid must be "activated" to a more electrophilic species that can readily react with the amine nucleophile. This is typically achieved through the use of coupling reagents.

The general mechanism involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate, such as an activated ester or an acylphosphonium salt. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide, regenerating the coupling reagent's precursor as a byproduct.

Recommended Coupling Protocols for 3-Bromo-5-methylisoxazole-4-carboxylic Acid

Based on established methodologies for structurally similar heterocyclic carboxylic acids, two primary protocols are recommended for the amide coupling of 3-bromo-5-methylisoxazole-4-carboxylic acid: one employing the uronium-based reagent HATU, and the other utilizing the carbodiimide EDC in conjunction with the additive HOBt.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient and widely used coupling reagent that often provides high yields and short reaction times. It is particularly effective for coupling sterically hindered or electronically deactivated amines and carboxylic acids. The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then converted to an even more reactive HOAt ester.

Experimental Workflow:

HATU_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A Dissolve 3-bromo-5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF B Add amine (1.1 eq) A->B Sequential Addition C Add DIPEA (2.0 - 3.0 eq) B->C Sequential Addition D Cool to 0 °C C->D Sequential Addition E Add HATU (1.1 eq) portion-wise D->E Sequential Addition F Stir at 0 °C for 30 min E->F Reaction Progression G Warm to room temperature and stir for 2-16 h F->G Reaction Progression H Quench with water G->H Purification Steps I Extract with ethyl acetate H->I Purification Steps J Wash with brine I->J Purification Steps K Dry over Na2SO4, filter, and concentrate J->K Purification Steps L Purify by column chromatography K->L Purification Steps

Figure 1: General workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol:

  • To a solution of 3-bromo-5-methylisoxazole-4-carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M), add the desired amine (1.1 equivalents).

  • Add N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate. The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it traps the highly reactive O-acylisourea to form an HOBt-ester. This intermediate is more stable and less prone to side reactions, such as racemization (if chiral centers are present) and N-acylurea formation. A similar protocol has been successfully employed for the synthesis of isoxazole-amide analogues.[4]

Mechanism of EDC/HOBt Coupling:

EDC_Mechanism CarboxylicAcid R-COOH (Isoxazole Acid) Acylisourea O-Acylisourea (Active Intermediate) CarboxylicAcid->Acylisourea + EDC EDC EDC HOBtEster HOBt-Ester (More Stable Intermediate) Acylisourea->HOBtEster + HOBt - EDU HOBt HOBt Amide Amide Product HOBtEster->Amide + Amine Amine R'-NH2 Amide->HOBt - HOBt (regenerated) EDU EDU (Byproduct)

Figure 2: Simplified mechanism of EDC/HOBt-mediated amide coupling.

Detailed Step-by-Step Protocol:

  • Dissolve 3-bromo-5-methylisoxazole-4-carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or DMF (0.1-0.5 M).

  • Add HOBt (1.2 equivalents) and EDC hydrochloride (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as DIPEA or triethylamine (TEA) (1.1 equivalents) to liberate the free amine.

  • Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with the reaction solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: A Comparative Overview

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final amide product. The following table provides a general comparison of the two presented methods.

ParameterHATU CouplingEDC/HOBt Coupling
Reactivity Very high, often faster reaction timesHigh, generally reliable
Cost More expensiveMore cost-effective
Byproducts Tetramethylurea (water-soluble)Ethyl-dimethylaminopropyl urea (water-soluble)
Side Reactions Low risk of racemizationHOBt minimizes racemization
Scope Broad, good for challenging couplingsBroad, widely applicable
Work-up Typically straightforward aqueous work-upAqueous work-up

Troubleshooting and Field-Proven Insights

  • Low Yields: If low yields are observed, consider increasing the equivalents of the coupling reagent and amine. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates. For poorly soluble starting materials, a co-solvent such as dimethyl sulfoxide (DMSO) may be beneficial, although it can complicate purification.

  • Incomplete Reactions: For sluggish reactions, gentle heating (e.g., 40-50 °C) may be employed, but this should be done with caution as it can increase the risk of side reactions.

  • Purification Challenges: The urea byproducts from both HATU and EDC are generally water-soluble and can be removed with an aqueous work-up. If purification remains challenging, consider using a polymer-supported coupling reagent or scavenger resin.

  • Alternative: Acyl Chloride Formation: For certain applications, particularly with robust amines, conversion of the carboxylic acid to the corresponding acyl chloride can be an effective strategy. This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This method was used in the synthesis of the drug Leflunomide from the related 5-methylisoxazole-4-carboxylic acid.[5] However, this approach is less suitable for sensitive substrates due to the harsh reaction conditions and the generation of HCl as a byproduct.

Conclusion

The amide bond formation with 3-bromo-5-methylisoxazole-4-carboxylic acid is a readily achievable transformation that opens the door to a vast chemical space for drug discovery and development. The choice between HATU and EDC/HOBt mediated protocols will depend on the specific substrate, scale, and cost considerations. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and efficiently synthesize a wide range of novel isoxazole-based amides for their scientific investigations.

References

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. National Institutes of Health. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available at: [Link]

  • Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses. Available at: [Link]

  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property Organization. Google APIs.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. Available at: [Link]

  • Catalytic amide formation from non-activated carboxylic acids and amines. Diva-Portal.org. Available at: [Link]

  • 21.8: Condensation of Acids with Amines. Chemistry LibreTexts. Available at: [Link]

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Royal Society of Chemistry. Available at: [Link]

  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. Available at: [Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot,. The Royal Society of Chemistry. Available at: [Link]

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Method

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 3-bromo-5-methylisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Isoxazole Scaffold in Kinase Inhibition The isoxazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Kinase Inhibition

The isoxazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to exhibit a range of biological activities, including potent kinase inhibition.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Isoxazole derivatives have been successfully developed as inhibitors for a variety of kinases, including p38 MAP kinase, c-Jun N-terminal kinase (JNK), and epidermal growth factor receptor (EGFR).[3][4][5]

This application note provides a detailed guide for the synthesis of potential kinase inhibitors utilizing Methyl 3-bromo-5-methylisoxazole-4-carboxylate as a key starting material. We will explore a synthetic strategy involving a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 3-position, followed by hydrolysis of the methyl ester and subsequent amide coupling to install a desired pharmacophore at the 4-position. This approach allows for the generation of a library of 3,4,5-trisubstituted isoxazoles, a class of compounds known to possess kinase inhibitory activity.[1]

Strategic Synthesis of Trisubstituted Isoxazole Kinase Inhibitors

The synthetic strategy outlined below is designed to be modular, allowing for the introduction of diverse chemical functionalities at two key positions of the isoxazole core. This modularity is crucial for structure-activity relationship (SAR) studies in the drug discovery process.

G A Methyl 3-bromo-5-methylisoxazole-4-carboxylate B Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd catalyst, Base) A->B Step 1 C Methyl 3-aryl-5-methylisoxazole-4-carboxylate B->C D Ester Hydrolysis (e.g., LiOH, THF/H2O) C->D Step 2 E 3-Aryl-5-methylisoxazole-4-carboxylic acid D->E F Amide Coupling (Amine, Coupling Agent e.g., HATU) E->F Step 3 G 3-Aryl-5-methylisoxazole-4-carboxamide (Kinase Inhibitor Candidate) F->G

Caption: Synthetic workflow for kinase inhibitor candidates.

Experimental Protocols

The following protocols are based on established synthetic methodologies for isoxazole derivatives and related heterocyclic compounds. Researchers should adapt and optimize these conditions as needed for their specific substrates.

Part 1: Suzuki-Miyaura Cross-Coupling of Methyl 3-bromo-5-methylisoxazole-4-carboxylate

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[6] In this step, an aryl group is introduced at the 3-position of the isoxazole ring.

Protocol 1: Synthesis of Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

  • Reagents and Materials:

    • Methyl 3-bromo-5-methylisoxazole-4-carboxylate (1.0 eq)

    • 4-Fluorophenylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Sodium carbonate (Na₂CO₃) (2.0 eq)

    • Toluene (solvent)

    • Ethanol (co-solvent)

    • Water (co-solvent)

  • Procedure:

    • To a flame-dried round-bottom flask, add Methyl 3-bromo-5-methylisoxazole-4-carboxylate, 4-fluorophenylboronic acid, and sodium carbonate.

    • Purge the flask with an inert gas (e.g., argon or nitrogen).

    • Add the Pd(PPh₃)₄ catalyst to the flask.

    • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Part 2: Hydrolysis of the Methyl Ester

The methyl ester is hydrolyzed to the corresponding carboxylic acid to prepare for the subsequent amide coupling reaction.

Protocol 2: Synthesis of 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Reagents and Materials:

    • Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate (1.0 eq)

    • Lithium hydroxide (LiOH) (2.0-3.0 eq)

    • Tetrahydrofuran (THF) (solvent)

    • Water (co-solvent)

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate in a mixture of THF and water.

    • Add lithium hydroxide and stir the mixture at room temperature. Monitor the reaction by TLC.

    • Once the starting material is consumed, remove the THF under reduced pressure.

    • Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

    • The carboxylic acid product should precipitate out of solution. If not, extract the aqueous layer with ethyl acetate.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If extraction is performed, dry the organic layer, and concentrate to yield the product.

Part 3: Amide Coupling to Synthesize the Final Kinase Inhibitor Candidate

Amide bond formation is a crucial step in the synthesis of many biologically active molecules. Here, we use a coupling agent to facilitate the reaction between the carboxylic acid and a desired amine.

Protocol 3: Synthesis of N-(3-aminophenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide

  • Reagents and Materials:

    • 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq)

    • 3-Aminoaniline (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)[7]

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Dimethylformamide (DMF) (solvent)

  • Procedure:

    • Dissolve the 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid in anhydrous DMF in a flame-dried flask under an inert atmosphere.

    • Add the 3-aminoaniline and DIPEA to the solution.

    • Add HATU portion-wise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Mechanism of Action and Kinase Selectivity

The synthesized 3,4,5-trisubstituted isoxazoles are designed to be ATP-competitive kinase inhibitors. The isoxazole core acts as a scaffold, positioning the substituents to interact with specific residues within the ATP-binding pocket of the target kinase.

G cluster_0 Kinase ATP-Binding Pocket ATP ATP Hinge Hinge Region ATP->Hinge Hydrophobic_Pocket Hydrophobic Pocket ATP->Hydrophobic_Pocket Inhibitor Isoxazole Inhibitor Inhibitor->Hinge H-Bonds Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Competitive inhibition at the ATP-binding site.

The nature of the aryl group at the 3-position and the amide substituent at the 4-position will significantly influence the inhibitor's potency and selectivity for different kinases. For instance, in p38 MAP kinase inhibitors, a 4-fluorophenyl group at the 4-position of a heterocyclic core is a common feature for potent inhibition.[1]

Quantitative Data: A Representative Example

While specific biological data for compounds synthesized directly from Methyl 3-bromo-5-methylisoxazole-4-carboxylate is not yet published, we can look at data for structurally similar isoxazole-based kinase inhibitors to provide a benchmark.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Isoxazole Analog 1 p38α MAP Kinase50[1]
Isoxazole Analog 2 JNK325[5]
Isoxazole Analog 3 EGFR100[4]

Note: The IC₅₀ values are representative and will vary depending on the specific substitutions on the isoxazole core.

Conclusion and Future Directions

The synthetic protocols outlined in this application note provide a robust framework for the generation of novel kinase inhibitors based on the 3,4,5-trisubstituted isoxazole scaffold, starting from the readily available Methyl 3-bromo-5-methylisoxazole-4-carboxylate. The modular nature of this synthetic route allows for extensive SAR studies to optimize potency and selectivity against specific kinase targets. Further biological evaluation of the synthesized compounds in both enzymatic and cell-based assays will be crucial to identify promising lead candidates for further drug development.

References

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. (URL: [Link])

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. (URL: [Link])

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health. (URL: [Link])

  • Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])

  • Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed. (URL: [Link])

  • SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES. International Journal of Pharma and Bio Sciences. (URL: [Link])

  • Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Taylor & Francis Online. (URL: [Link])

  • Synthesis of 3,4,5-trisubstituted isoxazoles via 1,3-dipolar cycloaddition/SO2 extrusion of benzoisothiazole-2,2-dioxide-3-ylidenes with nitrile oxides. Royal Society of Chemistry. (URL: [Link])

  • Synthesis of P38 map kinase inhibitor analogues compounds and quinoxalinone derivatives. ResearchGate. (URL: [Link])

  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. ResearchGate. (URL: [Link])

  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. PubMed. (URL: [Link])

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. National Institutes of Health. (URL: [Link])

  • Organic & Biomolecular Chemistry. University of Southampton. (URL: [Link])

  • Synthesis of 3,4,5-trisubstituted isoxazole derivatives. ResearchGate. (URL: [Link])

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. (URL: [Link])

  • Recent Progresses in the Synthesis of Functionalized Isoxazoles. ResearchGate. (URL: [Link])

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. (URL: [Link])

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PubMed. (URL: [Link])

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. (URL: [Link])

  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. MDPI. (URL: [Link])

  • Synthesis of the C-linked amide bridged bivalent inhibitors... ResearchGate. (URL: [Link])

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. (URL: [Link])

  • Masking Boronic Acids for Suzuki Coupling. YouTube. (URL: [Link])

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. ACS Publications. (URL: [Link])

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Application

The Strategic Application of Methyl 3-bromo-5-methylisoxazole-4-carboxylate in Fragment-Based Drug Discovery: A Technical Guide

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient pathway to novel therapeutics by identifying and optimizing low-molecular-weight fr...

Author: BenchChem Technical Support Team. Date: February 2026

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient pathway to novel therapeutics by identifying and optimizing low-molecular-weight fragments that bind to biological targets.[1][2] This guide provides a detailed exploration of Methyl 3-bromo-5-methylisoxazole-4-carboxylate as a high-potential fragment for FBDD campaigns. We will delve into the strategic considerations for its use, from initial screening to hit-to-lead optimization, supported by detailed protocols and the underlying scientific rationale.

Introduction to Methyl 3-bromo-5-methylisoxazole-4-carboxylate as a Privileged Fragment

The isoxazole scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its utility stems from its favorable physicochemical properties, metabolic stability, and ability to engage in a variety of non-covalent interactions with protein targets. Methyl 3-bromo-5-methylisoxazole-4-carboxylate (Figure 1) is a particularly interesting fragment for several key reasons:

  • 3D-Rich Shape and Vectorial Diversity: The isoxazole ring provides a rigid, three-dimensional core that can effectively probe binding pockets. The strategic placement of the bromo, methyl, and methyl carboxylate groups offers distinct vectors for interaction and subsequent chemical elaboration.

  • Tunable Reactivity for Hit-to-Lead Optimization: The bromine atom at the 3-position serves as a versatile synthetic handle, amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This allows for the systematic exploration of chemical space around this vector.

  • Hydrogen Bonding Capabilities: The ester carbonyl and the isoxazole nitrogen can act as hydrogen bond acceptors, crucial for anchoring the fragment within a protein's active site.

  • Favorable Physicochemical Properties: This fragment adheres to the "Rule of Three," a guiding principle in FBDD, with a low molecular weight, a limited number of hydrogen bond donors and acceptors, and a calculated logP that generally falls within an acceptable range for fragment libraries.

PropertyValueSource
Molecular FormulaC6H6BrNO3---
Molecular Weight220.02 g/mol ---
XLogP31.3PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count2PubChem

Figure 1: Chemical Structure of Methyl 3-bromo-5-methylisoxazole-4-carboxylate

The FBDD Workflow: From Fragment Screening to Hit Validation

A successful FBDD campaign is a multi-stage process that relies on a cascade of biophysical techniques to identify and validate fragment hits.[5] The inherent weakness of fragment-protein interactions necessitates the use of highly sensitive methods.[6]

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Hit-to-Lead Screening Primary Screen (SPR or X-ray) Validation Orthogonal Method (e.g., ITC, NMR) Screening->Validation Initial Hits Structure X-ray Crystallography or NMR Validation->Structure Confirmed Hits Optimization Medicinal Chemistry (e.g., Suzuki, Amide Coupling) Structure->Optimization Structure-Guided Design

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Primary Screening: Identifying Initial Binders

The initial screen aims to identify fragments from a library that bind to the target protein. Two of the most powerful and widely used techniques for primary fragment screening are Surface Plasmon Resonance (SPR) and X-ray Crystallography.

SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.[7] It is a highly sensitive method well-suited for detecting the weak interactions typical of fragments.[2][8]

Protocol: SPR Screening for Methyl 3-bromo-5-methylisoxazole-4-carboxylate

  • Immobilization of the Target Protein:

    • Covalently immobilize the target protein onto a CM5 sensor chip via amine coupling. A control surface with a non-relevant protein should be prepared on a parallel flow cell to account for non-specific binding.

  • Preparation of Fragment Solutions:

    • Prepare a stock solution of Methyl 3-bromo-5-methylisoxazole-4-carboxylate in 100% DMSO.

    • Create a dilution series in the running buffer (e.g., HBS-EP+) to final concentrations ranging from 1 µM to 1 mM. The final DMSO concentration should be kept constant across all samples and ideally below 1%.

  • Binding Analysis:

    • Inject the fragment solutions over the sensor surface at a constant flow rate.

    • Monitor the change in response units (RU) during the association and dissociation phases.[9]

    • A concentration-dependent increase in the binding signal that is specific to the target protein flow cell is indicative of a binding event.

  • Data Analysis:

    • Fit the sensorgram data to a 1:1 binding model to determine the equilibrium dissociation constant (KD). For fragments, KD values are typically in the high micromolar to millimolar range.

ParameterTypical Value for Fragments
Association Rate (ka)10^3 - 10^5 M⁻¹s⁻¹
Dissociation Rate (kd)10⁻¹ - 10⁻³ s⁻¹
Dissociation Constant (KD)10 µM - 10 mM

X-ray crystallography provides unparalleled structural information, revealing the precise binding mode of a fragment within the protein's active site.[10][11] This structural insight is invaluable for guiding subsequent hit-to-lead optimization.[12]

Protocol: Crystallographic Fragment Screening with Methyl 3-bromo-5-methylisoxazole-4-carboxylate

  • Protein Crystallization:

    • Grow high-quality crystals of the target protein that are robust and diffract to a high resolution (ideally < 2.0 Å).

  • Fragment Soaking:

    • Prepare a soaking solution containing Methyl 3-bromo-5-methylisoxazole-4-carboxylate at a high concentration (e.g., 10-50 mM) in a cryoprotectant-containing buffer.

    • Transfer the protein crystals to the soaking solution and incubate for a defined period (e.g., 1-24 hours).[13]

  • Data Collection and Processing:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data to obtain an electron density map.

  • Structure Solution and Refinement:

    • Solve the protein structure by molecular replacement using a previously determined apo structure.

    • Carefully inspect the resulting difference electron density map for unmodeled density corresponding to the bound fragment.

    • If a clear density is observed, model the fragment into the density and refine the structure.

Hit Validation: Confirming the Interaction

It is crucial to validate hits from the primary screen using an orthogonal biophysical method to eliminate false positives. Isothermal Titration Calorimetry (ITC) is considered the gold standard for hit validation as it provides a complete thermodynamic profile of the binding interaction.[14][15]

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.

Protocol: ITC Validation of Methyl 3-bromo-5-methylisoxazole-4-carboxylate Binding

  • Sample Preparation:

    • Dialyze the target protein extensively against the desired buffer.

    • Dissolve the fragment in the final dialysis buffer. It is critical that the buffer composition of the protein and fragment solutions are identical to minimize heats of dilution.

  • ITC Experiment:

    • Fill the sample cell with the protein solution and the injection syringe with the fragment solution.

    • Perform a series of injections of the fragment into the protein solution while monitoring the heat change.

    • A control experiment titrating the fragment into buffer alone should be performed to determine the heat of dilution.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting data to a suitable binding model (e.g., one-site binding) to determine the KD, n, and ΔH. The change in entropy (ΔS) can then be calculated.

Hit-to-Lead Optimization: Evolving Fragments into Potent Leads

Once a fragment hit has been validated and its binding mode determined, the next phase is to elaborate the fragment into a more potent, lead-like molecule. The chemical handles on Methyl 3-bromo-5-methylisoxazole-4-carboxylate are ideally suited for this process.

Hit_To_Lead cluster_0 Initial Fragment Hit cluster_1 Optimization Strategies cluster_2 Lead Compound Fragment Methyl 3-bromo-5- methylisoxazole-4-carboxylate Suzuki Suzuki Coupling (at C3-Br) Fragment->Suzuki Vector Elaboration Amide Amide Coupling (at C4-ester) Fragment->Amide Vector Elaboration Linking Fragment Linking Suzuki->Linking Growing Fragment Growing Suzuki->Growing Amide->Linking Amide->Growing Lead Potent & Selective Lead Compound Linking->Lead Growing->Lead

Caption: Hit-to-lead optimization strategies for the isoxazole fragment.

Vector Elaboration at the 3-Position via Suzuki-Miyaura Coupling

The bromine atom at the 3-position is a prime site for modification using the Suzuki-Miyaura cross-coupling reaction.[3][16] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the isoxazole core and a wide variety of boronic acids or esters.[17][18]

Protocol: Suzuki-Miyaura Coupling of the Isoxazole Fragment

  • Reaction Setup:

    • In a reaction vessel, combine Methyl 3-bromo-5-methylisoxazole-4-carboxylate, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3).

    • Add a suitable solvent system (e.g., dioxane/water).

  • Reaction Conditions:

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Vector Elaboration at the 4-Position via Amide Coupling

The methyl ester at the 4-position can be readily converted to an amide, providing another vector for exploring structure-activity relationships (SAR). This can be achieved either by direct aminolysis or, more commonly, by hydrolysis of the ester to the corresponding carboxylic acid followed by a standard amide coupling reaction.

Protocol: Two-Step Amide Formation

  • Ester Hydrolysis:

    • Treat Methyl 3-bromo-5-methylisoxazole-4-carboxylate with a base such as lithium hydroxide in a mixture of THF and water.

    • Acidify the reaction mixture to precipitate the carboxylic acid, which can be isolated by filtration.

  • Amide Coupling:

    • Dissolve the resulting carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM).

    • Add a coupling reagent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA).[19]

    • Add the desired amine and stir the reaction at room temperature until completion.

    • Perform an aqueous workup and purify the resulting amide by chromatography or recrystallization.

Case Studies: Isoxazoles in Action

While specific FBDD campaigns detailing the use of Methyl 3-bromo-5-methylisoxazole-4-carboxylate are not prevalent in the public domain, the isoxazole scaffold has been successfully employed in numerous drug discovery programs. For instance, fragment-based approaches targeting kinases and proteases have often utilized heterocyclic scaffolds, including isoxazoles, to achieve potent and selective inhibitors.[20][21] These campaigns underscore the value of the isoxazole core in generating high-quality starting points for drug discovery.

Conclusion

Methyl 3-bromo-5-methylisoxazole-4-carboxylate represents a highly valuable, yet perhaps underutilized, fragment for FBDD campaigns. Its combination of a privileged heterocyclic core, strategically placed and versatile synthetic handles, and favorable physicochemical properties make it an ideal starting point for the discovery of novel therapeutics against a wide range of biological targets. The detailed protocols and strategic considerations outlined in this guide provide a comprehensive framework for researchers to effectively incorporate this promising fragment into their drug discovery pipelines.

References

  • Crelux, a WuXi AppTec company. (2022, July 1). Target to Hit Finding: New Methods in Fragment-Based Drug Discovery. YouTube. [Link]

  • Lill, Y. U., & Danielson, U. H. (2011). Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(8), 735–744. [Link]

  • Neumann, L., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(6), 437–441. [Link]

  • Chen, Y., et al. (2021). Crystal-structures-guided design of fragment-based drugs for inhibiting the main protease of SARS-CoV-2. Journal of Medical Virology, 93(7), 4417–4427. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]

  • Mortenson, P. N., & Murray, C. W. (2011). Fragment-based approaches to the discovery of kinase inhibitors. Future Medicinal Chemistry, 3(4), 437–454. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. [Link]

  • Orita, A., et al. (2006). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron, 62(35), 8345–8352. [Link]

  • Kolanowska, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]

  • Knight, J. R., et al. (2022). Fragment-based screening targeting an open form of the SARS-CoV-2 main protease binding pocket. Acta Crystallographica Section D: Structural Biology, 78(Pt 12), 1489–1501. [Link]

  • Stahelin, R. V. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • JoVE. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. [Link]

  • ResearchGate. (n.d.). Stages of the fragment screening cascade: (i) preliminary screening,.... [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. [Link]

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  • Neumann, L., et al. (2010). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 10(19), 1937–1953. [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13039. [Link]

  • ResearchGate. (n.d.). Isothermal Titration Calorimetry. (A) Schematic representation of the.... [Link]

  • Volkamer, A., et al. (2022). CustomKinFragLib: Filtering the Kinase-Focused Fragmentation Library. ChemRxiv. [Link]

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  • Aapptec. (n.d.). Coupling Reagents. [Link]

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  • Malvern Panalytical. (2023, February 12). Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. [Link]

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Method

Application Notes &amp; Protocols: Protecting Group and Chemoselectivity Strategies for Methyl 3-bromo-5-methylisoxazole-4-carboxylate

Introduction: The Synthetic Challenge Methyl 3-bromo-5-methylisoxazole-4-carboxylate is a highly versatile heterocyclic building block in medicinal chemistry and drug development. Its utility stems from the presence of t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

Methyl 3-bromo-5-methylisoxazole-4-carboxylate is a highly versatile heterocyclic building block in medicinal chemistry and drug development. Its utility stems from the presence of two key reactive handles: a bromine atom at the C3 position, ideal for carbon-carbon and carbon-heteroatom bond formation, and a methyl ester at the C4 position, which can be readily modified. However, the proximity and differing reactivity of these functional groups, along with the inherent chemistry of the isoxazole core, present a significant challenge in chemoselectivity. This guide provides a strategic framework and detailed protocols for navigating these challenges, focusing on when to protect, when to proceed directly, and how to select conditions that favor the desired transformation.

Core Principles of Reactivity

A successful synthetic strategy hinges on understanding the intrinsic reactivity and stability of each component of the molecule.

  • The C3-Bromo Position: The bromine atom on the electron-deficient isoxazole ring is an excellent leaving group. It is highly susceptible to substitution and is primarily utilized in two main classes of reactions:

    • Palladium-Catalyzed Cross-Coupling Reactions: This site readily participates in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of aryl, alkyl, alkynyl, and amino substituents.[1][2][3] These reactions are foundational for building molecular complexity.

    • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the isoxazole ring activates the C3 position for attack by strong nucleophiles, enabling direct displacement of the bromide.[4][5]

  • The C4-Methyl Ester: This functional group offers a distinct set of transformation possibilities:

    • Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[6][7][8] This acid can then be used for amide couplings or other transformations.

    • Reduction: The ester can be selectively reduced. Using powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically yields the primary alcohol.[9] More sterically hindered reagents, such as diisobutylaluminum hydride (DIBAL-H), allow for a controlled reduction to the aldehyde, especially at low temperatures.[10][11]

    • Nucleophilic Acyl Substitution: Strong carbon nucleophiles, such as Grignard or organolithium reagents, can attack the ester carbonyl. However, this is often complicated by the reactivity of other sites on the molecule.

  • The Isoxazole Core Stability: While generally considered a stable aromatic heterocycle, the isoxazole N-O bond is its Achilles' heel.[12][13]

    • Base Sensitivity: The ring can be susceptible to cleavage under harsh basic conditions, particularly at elevated temperatures.[12][14] Deprotonation at C3 or C5 (if unsubstituted) can lead to ring opening.[15]

    • Reductive Lability: Strong, unhindered reducing agents like LiAlH₄ can sometimes cleave the N-O bond.

    • Organometallic Reagents: Grignard reagents are known to react with and open isoxazole rings, complicating their use in modifying the ester.[16]

Strategic Decision Framework

The central question is not if a protecting group is needed, but what is the target transformation? The following decision tree provides a logical pathway for strategy selection.

Protecting_Group_Strategy start What is the desired transformation? react_c3 Reaction at C3 (Bromo Substitution) start->react_c3 react_c4 Reaction at C4 (Ester Modification) start->react_c4 cross_coupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) react_c3->cross_coupling snar Nucleophilic Aromatic Substitution (SNAr) react_c3->snar reduction Reduction react_c4->reduction hydrolysis Hydrolysis (Saponification) react_c4->hydrolysis grignard Grignard / Organolithium Addition react_c4->grignard proceed_c3 Proceed Directly (Protocol 1.1) cross_coupling->proceed_c3 check_base Is the nucleophile a strong base/nucleophile for ester hydrolysis? snar->check_base use_mild_cond Use mild, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DBU) (Protocol 1.2) check_base->use_mild_cond No hydrolyze_first Consider prior saponification if ester cleavage is unavoidable or desired. check_base->hydrolyze_first Yes dibal To Aldehyde: Use DIBAL-H at -78°C (Protocol 2.1) reduction->dibal lah To Alcohol: Use LiBH₄ or carefully controlled LiAlH₄ reduction->lah proceed_hydrolysis Proceed Directly (Protocol 2.2) hydrolysis->proceed_hydrolysis warning_grignard HIGHLY PROBLEMATIC Reagent will react with C3-Br and potentially the isoxazole ring. grignard->warning_grignard alt_strategy Alternative Strategy Required: 1. Perform C3 reaction first. 2. Then perform Grignard addition. warning_grignard->alt_strategy

Caption: Strategic decision workflow for reactions with Methyl 3-bromo-5-methylisoxazole-4-carboxylate.

Data Summary: Functional Group Compatibility

The selection of appropriate reaction conditions is paramount to achieving the desired outcome. The following table summarizes the stability of the key functional moieties under common synthetic conditions.

Reagent / ConditionC3-Bromo GroupC4-Methyl EsterIsoxazole RingRecommendation
Pd-Catalysis (Suzuki, etc.) Reactive (Undergoes coupling)Stable (Generally)StableNo protecting groups needed. Ideal for C3 functionalization.
LiOH, THF/H₂O, RT StableReactive (Hydrolyzes to acid)StableStandard procedure for saponification.
NaOH (aq), Heat StableReactive (Hydrolyzes to acid)Potential Lability (Risk of ring opening)[12][14]Avoid prolonged heating; use milder conditions like LiOH if possible.
DIBAL-H, -78 °C StableReactive (Reduces to aldehyde)[10][11]StableMethod of choice for selective reduction to the aldehyde.
LiAlH₄, THF, 0 °C to RT Reactive (Can be reduced)Reactive (Reduces to alcohol)Potential Lability (Risk of ring cleavage)Use with caution; LiBH₄ is often a safer alternative for reduction to the alcohol.
Grignard Reagents (RMgX) Reactive (Halogen-metal exchange/side rxns)Reactive (Addition to carbonyl)Reactive (Ring opening is common)[16]Not recommended. Requires a change in synthetic strategy.
Strong Acid (e.g., HCl, H₂SO₄) StableReactive (Hydrolyzes with H₂O)StableSuitable for ester hydrolysis.

Experimental Protocols

Section 1: Reactions at the C3-Position (Bromo Substitution)

Protocol 1.1: Suzuki-Miyaura Coupling without Ester Protection

Causality: This protocol leverages the high chemoselectivity of palladium-catalyzed cross-coupling. The reaction conditions are mild enough to leave both the methyl ester and the isoxazole core intact, making it a robust method for C-C bond formation at the C3 position.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 3-bromo-5-methylisoxazole-4-carboxylate (1.0 eq.), the desired aryl or alkyl boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 eq.) or a combination of Pd₂(dba)₃ (0.02 eq.) and a suitable phosphine ligand like SPhos or XPhos (0.05 eq.).

  • Add the reaction solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or Toluene/EtOH/H₂O 4:1:1). The volume should be sufficient to make a 0.1-0.2 M solution with respect to the starting bromide.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (usually 4-16 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C3-coupled product.

Protocol 1.2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

Causality: This protocol is for displacing the C3-bromide with a nucleophile. The key challenge is to prevent the nucleophile (or the base used) from simultaneously causing ester saponification. Using a non-nucleophilic organic base like DBU or ensuring the reaction is run under anhydrous conditions mitigates this risk.

Step-by-Step Methodology:

  • In a sealed vial, dissolve Methyl 3-bromo-5-methylisoxazole-4-carboxylate (1.0 eq.) and the desired amine nucleophile (1.5-2.0 eq.) in a polar aprotic solvent such as DMF, DMSO, or NMP.

  • Add a suitable base. For less basic amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.5 eq.) may be required. For more basic amines, an inorganic base like K₂CO₃ (2.0 eq.) under anhydrous conditions can suffice.

  • Seal the vial and heat the reaction mixture (temperature can range from 80 °C to 150 °C depending on the nucleophilicity of the amine).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material via flash chromatography.

Section 2: Reactions at the C4-Position (Ester Modification)

Protocol 2.1: Selective Reduction of the Ester to an Aldehyde

Causality: This protocol uses the sterically bulky and moderately reactive reducing agent DIBAL-H at very low temperatures.[11] The low temperature stabilizes the tetrahedral intermediate formed after the first hydride addition, preventing the elimination of the methoxy group and subsequent over-reduction to the alcohol. This preserves the C3-bromo and isoxazole functionalities.

Step-by-Step Methodology:

  • Dissolve Methyl 3-bromo-5-methylisoxazole-4-carboxylate (1.0 eq.) in a dry, aprotic solvent (e.g., anhydrous DCM or Toluene) in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition.

  • Slowly add DIBAL-H (1.0 M solution in hexanes or toluene, 1.1-1.2 eq.) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by TLC.

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form (this may take several hours to overnight).

  • Separate the layers. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate carefully (the resulting aldehyde may be volatile).

  • Purify the crude aldehyde by flash chromatography.

Protocol 2.2: Saponification to the Carboxylic Acid

Causality: This protocol uses mild basic hydrolysis to convert the ester to a carboxylate salt, which is then protonated to the free acid. Using lithium hydroxide at room temperature is generally sufficient to cleave the ester without promoting the degradation of the isoxazole ring.[6][17]

Step-by-Step Methodology:

  • Dissolve the methyl ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq.) to the solution.

  • Stir the mixture at room temperature until TLC or LC-MS shows complete conversion (typically 2-6 hours).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or DCM to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can often be used without further purification.

References

  • RSC Publishing. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline g. RSC Advances.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Zana, A., & Galbiati, A. (2021). Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles: An Overview. ChemistrySelect.
  • Organic Chemistry Portal. Methyl Esters. [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. [Link]

  • National Institutes of Health. (2021). Preparation of spiro[indole-3,5′-isoxazoles] via Grignard conjugate addition/spirocyclization sequence. [Link]

  • J&K Scientific LLC. Methyl-Ester Protection and Deprotection. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. [Link]

  • Organic Synthesis. DIBAL-H Reduction. [Link]

  • ResearchGate. (n.d.). Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. [Link]

  • PubMed Central. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. [Link]

  • Chemistry Stack Exchange. (2020). Nucleophilic Aromatic substitution in 3-Bromoanisole. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Link]

  • NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. [Link]

  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Chemistry Steps. DIBAL Reducing Agent. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with 3‐bromo‐2‐acylindoles. [Link]

  • Journal of Organic Chemistry. (1987). NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS. [Link]

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  • Reddit. (n.d.). Need to hydrolyze methyl esters but compound is water sensitive. [Link]

  • The Chemistry Portal. Ester to Alcohol - Common Conditions. [Link]

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  • Journal of ISAS. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. [Link]

  • ACS Publications. (n.d.). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. [Link]

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Sources

Application

Application Notes and Protocols: Methyl 3-bromo-5-methylisoxazole-4-carboxylate as a Versatile Scaffold for Antitumor Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole motif is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its favorable physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole motif is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its favorable physicochemical properties and versatile reactivity.[1][2] This document provides detailed application notes and protocols for the use of Methyl 3-bromo-5-methylisoxazole-4-carboxylate as a key building block in the synthesis of novel antitumor compounds. We will demonstrate its utility through a rationally designed, two-step synthesis of a potent anticancer agent, N-(3,4-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide, a compound structurally related to a series of molecules with demonstrated efficacy against various cancer cell lines.[3][4] This guide will elucidate the strategic importance of this building block and provide field-proven, step-by-step protocols for its successful derivatization.

Introduction: The Isoxazole Core in Oncology

Isoxazole derivatives are prevalent in numerous FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] In oncology, the isoxazole ring serves as a bioisostere for other aromatic systems and can engage in crucial hydrogen bonding and hydrophobic interactions within the active sites of various enzymatic targets.[5] The unique electronic and steric properties of the isoxazole scaffold allow for the fine-tuning of compound potency, selectivity, and pharmacokinetic profiles.

The subject of this guide, Methyl 3-bromo-5-methylisoxazole-4-carboxylate , is a particularly valuable starting material for several key reasons:

  • Orthogonal Functional Handles: It possesses three distinct points for chemical modification: the bromine atom at the C3 position, the methyl ester at C4, and the methyl group at C5. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties.

  • Strategic Positioning: The C3 and C4 substituents are positioned to mimic the vicinal bis-aryl pharmacophore found in many kinase inhibitors, which target the ATP-binding pocket of enzymes like p38 MAP kinase.[5][6]

  • Synthetic Versatility: The methyl ester can be readily converted into a wide range of amides, hydrazides, and other functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of interactions with biological targets.

This guide will focus on a practical application: the synthesis of a 3-aryl-5-methylisoxazole-4-carboxamide derivative, a class of compounds known for their cytotoxic effects on cancer cells.[3]

Synthetic Strategy: A Two-Step Approach to a Potent Antitumor Agent

Our target molecule is N-(3,4-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide . This compound is a close analog of derivatives that have shown significant activity against liver (Hep3B), cervical (HeLa), and breast (MCF-7) cancer cell lines.[4] The proposed mechanism for related compounds involves the induction of cell cycle arrest at the G2/M phase and the promotion of apoptosis over necrosis.[3]

The synthetic workflow is designed for efficiency and modularity, leveraging the unique reactivity of the starting building block.

G start Methyl 3-bromo-5-methyl- isoxazole-4-carboxylate intermediate Methyl 3-(2-chlorophenyl)-5-methyl- isoxazole-4-carboxylate start->intermediate Step 1: Suzuki-Miyaura Cross-Coupling final N-(3,4-dimethoxyphenyl)-3-(2-chlorophenyl)- 5-methylisoxazole-4-carboxamide intermediate->final Step 2: Amidation reagent1 2-Chlorophenylboronic acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) reagent1->start reagent2 1. NaOH (Hydrolysis) 2. SOCl2 (Acid Chloride Formation) 3. 3,4-Dimethoxyaniline reagent2->intermediate

Caption: Proposed two-step synthesis workflow. (Max Width: 760px)

Step 1: Suzuki-Miyaura Cross-Coupling. The critical C-C bond formation is achieved via a Suzuki-Miyaura reaction. This palladium-catalyzed coupling is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance.[7] The bromine atom at the C3 position of our starting material serves as the electrophilic partner, while a commercially available boronic acid provides the desired aryl group.

Step 2: Amidation. The methyl ester of the Suzuki product is first hydrolyzed to the corresponding carboxylic acid. This acid is then activated, typically by conversion to an acid chloride, and subsequently reacted with the desired amine (3,4-dimethoxyaniline) to yield the final carboxamide product. This sequence allows for the late-stage introduction of various amines, facilitating the creation of a focused compound library for SAR studies.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All necessary safety precautions should be taken.

Protocol 1: Synthesis of Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (Intermediate)

Rationale: The Suzuki-Miyaura coupling is the key step for installing the aryl group at the C3 position. The choice of a tetrakis(triphenylphosphine)palladium(0) catalyst is based on its proven efficacy in coupling aryl bromides with arylboronic acids.[7] A mixture of toluene and aqueous sodium carbonate provides the necessary biphasic system for the catalytic cycle to proceed efficiently.

Materials:

  • Methyl 3-bromo-5-methylisoxazole-4-carboxylate (1.0 eq)

  • 2-Chlorophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

  • Toluene (Anhydrous)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 3-bromo-5-methylisoxazole-4-carboxylate (1.0 eq), 2-chlorophenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add anhydrous toluene and the 2.0 M aqueous Na₂CO₃ solution. A small amount of ethanol can be added to aid solubility if needed.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure intermediate as a solid.

Self-Validation: The successful synthesis can be confirmed by ¹H NMR (disappearance of the starting material signals and appearance of new aromatic protons), ¹³C NMR, and mass spectrometry (verifying the expected molecular weight of the coupled product).

Protocol 2: Synthesis of N-(3,4-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (Final Product)

Rationale: The final step involves the formation of a stable amide bond. This is achieved through a three-part sequence: saponification of the ester, activation of the resulting carboxylic acid, and reaction with the target amine. Conversion to the acid chloride with thionyl chloride is a classic and effective method for activation.[8] The subsequent reaction with 3,4-dimethoxyaniline in the presence of a non-nucleophilic base like triethylamine traps the HCl byproduct and drives the reaction to completion.[3]

Materials:

  • Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Methanol/Water solvent mixture

  • Hydrochloric acid (HCl) (1 M)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • 3,4-Dimethoxyaniline (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

Procedure:

Part A: Hydrolysis (Saponification)

  • Dissolve the intermediate ester in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at 60 °C for 2-4 hours, monitoring by TLC.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 with 1 M HCl. A precipitate should form.

  • Collect the solid carboxylic acid by vacuum filtration, wash with cold water, and dry thoroughly.

Part B: Acid Chloride Formation

  • Suspend the dried carboxylic acid in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (2.0 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and then reflux for 2 hours.

  • Cool the mixture and concentrate under reduced pressure to remove excess SOCl₂ and solvent. The resulting acid chloride can be used directly in the next step.

Part C: Amidation

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve 3,4-dimethoxyaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the cold acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography to yield the final product.

Biological Context and Mechanism of Action

The target compound, N-(3,4-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide , belongs to a class of molecules that have shown promising antiproliferative activity.[3][4] While the precise molecular target for this specific compound would require further investigation, related isoxazole-carboxamides have been shown to exert their anticancer effects through several mechanisms.

G compound Isoxazole-Carboxamide Derivative cell_cycle Cell Cycle Progression compound->cell_cycle Inhibits g2m_arrest G2/M Phase Arrest cell_cycle->g2m_arrest Leads to apoptosis Apoptosis (Programmed Cell Death) g2m_arrest->apoptosis Induces cancer_cell Cancer Cell Proliferation apoptosis->cancer_cell Reduces

Caption: Putative mechanism of action for the target compound. (Max Width: 760px)

Studies on structurally similar compounds have demonstrated the following cellular effects:

  • Cell Cycle Arrest: Treatment of cancer cell lines like Hep3B with these compounds led to an accumulation of cells in the G2/M phase of the cell cycle, indicating an inhibition of mitotic progression.[3]

  • Induction of Apoptosis: The compounds were shown to shift the mode of cell death from necrosis towards apoptosis, a more controlled and therapeutically desirable form of programmed cell death.[3]

The data below summarizes the reported activity for a closely related analog, demonstrating the potential of this chemical class.

Compound IDTarget Cell LineIC₅₀ (µg/mL)[3][4]
Analog 2d Hep3B (Liver Cancer)23.98
Analog 2d HeLa (Cervical Cancer)15.48
Doxorubicin Hep3B (Liver Cancer)1.25
Doxorubicin HeLa (Cervical Cancer)2.13

Table 1: In vitro cytotoxic activity of a representative N-(3,4-dimethoxyphenyl) isoxazole-carboxamide analog (2d) compared to the standard chemotherapeutic agent, Doxorubicin.

Conclusion

Methyl 3-bromo-5-methylisoxazole-4-carboxylate is a high-value, versatile building block for the synthesis of potential antitumor agents. Its well-defined reactive sites allow for a modular and efficient synthetic approach to novel 3-aryl-5-methylisoxazole-4-carboxamides. The protocols detailed herein provide a robust and scientifically grounded pathway to access this promising class of compounds, enabling further exploration of their therapeutic potential in oncology drug discovery programs.

References

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][8][9][10][11]tetrazine-8-carboxylates and -carboxamides. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2022). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Isoxazolone Based Inhibitors of p38 MAP Kinases. (2004). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2014). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). An-Najah National University. Retrieved January 24, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Design, synthesis, anti-cancer activity and in-silico studies of some novel 4,5-dihydroisoxazole-5-carboxamide derivatives. (2019). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. (2019). Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PubMed. Retrieved January 24, 2026, from [Link]

  • A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides. (2007). PubMed. Retrieved January 24, 2026, from [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2021). European Journal of Clinical and Experimental Medicine. Retrieved January 24, 2026, from [Link]

  • Structure-activity Relationships of p38 Mitogen-Activated Protein Kinase Inhibitors. (2005). PubMed. Retrieved January 24, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling for Methyl 3-bromo-5-methylisoxazole-4-carboxylate

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving Methyl 3-bromo-5-methylisoxazole-4-carboxylate. This guide is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving Methyl 3-bromo-5-methylisoxazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific transformation. Our goal is to move beyond generic protocols and address the unique challenges posed by this electron-deficient, sterically hindered heterocyclic halide.

Introduction: The Challenge of the Isoxazole Core

Methyl 3-bromo-5-methylisoxazole-4-carboxylate is a valuable building block in medicinal chemistry. However, its successful functionalization via Suzuki coupling is not always straightforward. The isoxazole ring presents specific challenges, including potential catalyst inhibition by the nitrogen atom and the electronic nature of the heterocycle affecting the rate-determining oxidative addition step.[1] This guide provides a systematic approach to overcoming these hurdles.

Recommended Starting Protocol

This protocol is a robust starting point for the Suzuki coupling of Methyl 3-bromo-5-methylisoxazole-4-carboxylate with a generic arylboronic acid. Optimization will likely be necessary based on the specific coupling partner.

Experimental Workflow

G cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification p1 Combine solid reagents: - Methyl 3-bromo-5-methylisoxazole-4-carboxylate (1.0 eq) - Arylboronic Acid (1.2-1.5 eq) - Pd Catalyst & Ligand - Base (2.0-3.0 eq) r1 Seal vessel p1->r1 Charge Reagents r2 Evacuate and backfill with inert gas (e.g., Argon) 3-5 times r1->r2 Inert Atmosphere r3 Add degassed solvent(s) via syringe r2->r3 Solvent Addition r4 Heat to desired temperature (e.g., 80-110 °C) with stirring r3->r4 Heating r5 Monitor reaction progress by TLC or LC-MS r4->r5 Monitoring w1 Cool to room temperature r5->w1 Reaction Complete w2 Dilute with organic solvent (e.g., Ethyl Acetate) w1->w2 Quench/Dilute w3 Wash with water and/or brine w2->w3 Aqueous Wash w4 Dry organic layer (e.g., Na2SO4 or MgSO4) w3->w4 Drying w5 Filter and concentrate in vacuo w4->w5 Solvent Removal w6 Purify by column chromatography w5->w6 Purification

Caption: General workflow for Suzuki-Miyaura coupling experiments.

Step-by-Step Methodology
  • Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add Methyl 3-bromo-5-methylisoxazole-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (see table below), the ligand, and the base.

  • Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe. The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Table 1: Recommended Starting Conditions
ParameterRecommended ConditionRationale & Comments
Catalyst System Pd₂(dba)₃ (2.5 mol%) + P(t-Bu)₃·HBF₄ (10 mol%)The use of a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is crucial for promoting the oxidative addition step and has been shown to suppress ketone byproduct formation in couplings of 5-bromoisoxazoles.[2]
Alternative Catalyst Pd(PPh₃)₄ (5 mol%)A classic, reliable catalyst. It can be effective but may require higher temperatures or longer reaction times. It serves as a good baseline for comparison.[3]
Base K₃PO₄ (2.0 equiv)A moderately strong base that is effective in many Suzuki couplings. Its solubility in aqueous/organic mixtures facilitates the reaction.
Alternative Base K₂CO₃ (3.0 equiv)A milder base, useful if the substrate or product is sensitive to hydrolysis. Often requires aqueous conditions to be effective.[4]
Solvent System 1,4-Dioxane / H₂O (4:1 v/v)A common and effective solvent mixture that balances the solubility of organic substrates and inorganic bases. The presence of water is often crucial for the transmetalation step.[4][5]
Temperature 90 - 100 °CA typical temperature range for Suzuki couplings with aryl bromides. The optimal temperature may vary depending on the reactivity of the boronic acid.

Troubleshooting Guide & FAQs

Q1: My reaction shows very low or no conversion. The starting material is mostly recovered. What should I do?

Answer: This is a classic symptom of a stalled catalytic cycle, most likely at the oxidative addition step. The C-Br bond at the 3-position of the isoxazole is on an electron-deficient ring, which should favor oxidative addition, but other factors can inhibit it.

  • Causality: The rate-determining step in many Suzuki couplings is the oxidative addition of the aryl halide to the Pd(0) complex.[6] If this step is too slow, the entire cycle stalls.

  • Troubleshooting Steps:

    • Increase Temperature: The first and simplest variable to adjust is temperature. Increase in 20 °C increments, up to the boiling point of the solvent (e.g., ~100 °C for dioxane).

    • Switch to a More Active Ligand: If temperature fails, the ligand is the next critical parameter. The initial recommendation of P(t-Bu)₃ is strong, but other "Buchwald-type" ligands are designed to accelerate oxidative addition with challenging substrates.[5] Consider screening ligands like SPhos or XPhos. These are more electron-rich and bulkier, promoting the formation of the active monoligated Pd(0) species.

    • Check Catalyst and Reagent Quality: Ensure your palladium source is active. Old Pd₂(dba)₃ can decompose to inactive palladium black.[3] Ensure your boronic acid is pure and not degraded (see Q3). Finally, ensure your solvents are properly degassed; oxygen can oxidize the Pd(0) catalyst, killing the reaction.[7]

Q2: I'm observing a significant amount of a byproduct that appears to be my starting material without the bromine atom. What is this and how can I prevent it?

Answer: You are observing dehalogenation, a common side reaction in palladium-catalyzed couplings.[3]

  • Causality: After oxidative addition, the Ar-Pd(II)-Br intermediate can react with a hydride source in the mixture. Reductive elimination of Ar-H regenerates Pd(0) and produces the dehalogenated byproduct.[3] Hydride sources can include trace water, the solvent (especially alcohols or THF), or even certain bases or additives.

  • Troubleshooting Steps:

    • Use High-Purity, Dry Solvents: While some water is often necessary for the transmetalation step, using rigorously dried and degassed solvents (apart from the deliberate addition of water) can minimize hydride sources. Avoid alcoholic solvents unless specified in a well-vetted procedure.

    • Scrutinize the Base: Some bases can be problematic. For instance, if using an amine base, it can sometimes act as a hydride donor.[3] Stick to inorganic bases like carbonates or phosphates unless you have a specific reason not to.

    • Accelerate the Desired Pathway: The best way to prevent a side reaction is to make the desired reaction faster. By optimizing the catalyst/ligand system to speed up transmetalation and reductive elimination (the productive steps), you give the dehalogenation pathway less time to occur.

Q3: My desired product is formed, but I also see a lot of homocoupling of my boronic acid (Ar-Ar). How can I suppress this?

Answer: Boronic acid homocoupling is another frequent side reaction, often driven by oxygen or the palladium catalyst itself.[4]

  • Causality: This can occur through a Pd-catalyzed cycle or via oxidation of the boronic acid. The presence of oxygen is a major contributor. It can also happen if the transmetalation is slow, allowing two boronic acid-derived groups to end up on the palladium center.

  • Troubleshooting Steps:

    • Rigorous Degassing is Critical: This is the most important factor. Use a freeze-pump-thaw technique for your solvents for the most effective oxygen removal. Ensure your reaction is maintained under a positive pressure of an inert gas (Argon is preferred over Nitrogen for its higher density).

    • Control Stoichiometry: Use a modest excess of the boronic acid (1.1-1.2 equivalents). A large excess can favor homocoupling.

    • Pre-form the Active Catalyst: In some cases, pre-stirring the Pd source and ligand for a few minutes before adding the other reagents can lead to a more controlled initiation and reduce side reactions.

Q4: The methyl ester in my molecule is being hydrolyzed. How can I protect it?

Answer: Ester hydrolysis is a risk when using strong bases and/or high temperatures in the presence of water.

  • Causality: The hydroxide ions present in the reaction mixture (from the base and water) can act as nucleophiles, attacking the carbonyl carbon of the ester and leading to the corresponding carboxylic acid.

  • Troubleshooting Steps:

    • Use a Milder Base: This is the most direct solution. Switch from a strong base like K₃PO₄ to a milder one like potassium carbonate (K₂CO₃) or even potassium fluoride (KF).[8] KF is particularly useful as it can activate the boronic acid for transmetalation without creating a strongly basic environment.[8]

    • Reduce Water Content or Use Anhydrous Conditions: If possible, try reducing the amount of water in the solvent system. Some modern protocols use anhydrous conditions with bases like CsF or specific boronate esters (e.g., MIDA boronates) that do not require aqueous activation.[9]

    • Lower the Reaction Temperature: If the reaction proceeds at a lower temperature, the rate of hydrolysis will decrease significantly. This may require a more active catalyst system to achieve a reasonable reaction time.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6] The base plays a critical role in activating the boronic acid, forming a more nucleophilic boronate species that is essential for the transmetalation step.[8][10]

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product boronate Ar'-B(OH)₃⁻ boronate->oa_complex boronic_acid Ar'-B(OH)₂ boronic_acid->boronate base Base (e.g., OH⁻) aryl_halide Ar-X aryl_halide->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Organic Chemistry Portal. Suzuki Coupling . [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . [Link]

  • Myers, A. The Suzuki Reaction . [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling . [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings . [Link]

  • Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling? . [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives . [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles . [Link]

  • The Journal of Organic Chemistry. Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles . [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions . [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . [Link]

  • NIH National Library of Medicine. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate . [Link]

  • NIH National Library of Medicine. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling . [Link]

  • NIH National Library of Medicine. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? . [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry . [Link]

  • Reddit r/chemistry. Why am I getting low yield for my Suzuki coupling reaction? . [Link]

Sources

Optimization

"catalyst selection for Stille coupling with Methyl 3-bromo-5-methylisoxazole-4-carboxylate"

Technical Support Center: Stille Coupling of Methyl 3-bromo-5-methylisoxazole-4-carboxylate Welcome to the technical support center for catalyst selection and troubleshooting in the Stille coupling of Methyl 3-bromo-5-me...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stille Coupling of Methyl 3-bromo-5-methylisoxazole-4-carboxylate

Welcome to the technical support center for catalyst selection and troubleshooting in the Stille coupling of Methyl 3-bromo-5-methylisoxazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses the most common initial questions regarding the setup of a Stille coupling with this challenging heterocyclic electrophile.

Q1: What are the main challenges associated with the Stille coupling of Methyl 3-bromo-5-methylisoxazole-4-carboxylate?

A1: The primary challenge stems from the electronic nature of the isoxazole ring. The presence of two heteroatoms and an adjacent electron-withdrawing ester group makes the C-Br bond at the 3-position electron-deficient. While this facilitates the initial oxidative addition step to the Pd(0) catalyst, it can also make the substrate susceptible to side reactions. Key challenges include:

  • Catalyst Inhibition: The nitrogen atom of the isoxazole ring can coordinate to the palladium center, potentially slowing down the catalytic cycle.

  • Slow Transmetalation: Transmetalation is often the rate-determining step in Stille couplings.[1][2] The choice of ligands and additives is critical to accelerate this step.

  • Homocoupling: A common side reaction is the homocoupling of the organostannane reagent, which consumes the nucleophile and complicates purification.[1]

  • Substrate Decomposition: Highly activated or sensitive heterocyclic substrates can degrade under harsh reaction conditions (e.g., high temperatures).

Q2: Which palladium source (precatalyst) is the best starting point for this reaction? Pd(0) vs. Pd(II)?

A2: Both Pd(0) and Pd(II) sources can be effective, as Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[3]

  • For Initial Screening (Recommended): Start with a stable, air-tolerant Pd(0) source like Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) . It is widely used and serves as an excellent benchmark.[3][4] Another excellent Pd(0) source is Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) , which must be used in conjunction with an external ligand.

  • For Optimization: Air-stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ or Pd(OAc)₂ can be advantageous. They are often more cost-effective and can be paired with a wider variety of ligands for fine-tuning reactivity.

The choice often depends on the scale of the reaction and the specific ligands being screened. For initial small-scale trials, the convenience of a pre-formed Pd(0) complex like Pd(PPh₃)₄ is often preferred.

Q3: How do I select the right phosphine ligand for this specific substrate?

A3: Ligand choice is arguably the most critical parameter for success. The ligand modulates the steric and electronic properties of the palladium center, directly influencing the rates of oxidative addition, transmetalation, and reductive elimination.[1]

  • Electronic Effects: The oxidative addition step is favored by electron-rich ligands that increase electron density on the palladium center. However, the subsequent transmetalation and reductive elimination steps are often accelerated by more electron-deficient ligands.[1] Therefore, a ligand with intermediate donicity is often a good compromise.

  • Steric Effects: Bulkier ligands can promote the reductive elimination step by creating steric repulsion that forces the coupled organic groups off the metal center.[1] They can also favor the formation of the monoligated, highly active 14-electron palladium species that enters the catalytic cycle.[3]

For an electron-deficient heteroaryl bromide like yours, consider these starting points:

  • Triphenylphosphine (PPh₃): The standard, default ligand. Often used in a 4:1 ratio to Palladium.

  • Tri(2-furyl)phosphine (TFP): A moderately electron-poor ligand known to enhance the rate of Stille couplings, likely by accelerating a slow transmetalation step.[1]

  • Triphenylarsine (AsPh₃): Another ligand with electronic properties that can accelerate the rate-limiting step.

  • XPhos or SPhos: These are bulky, electron-rich biaryl phosphine ligands that are highly effective in modern cross-coupling reactions, often stabilizing the catalyst and promoting high turnover numbers.

Q4: What role do additives like Cu(I) salts and Lithium Chloride (LiCl) play? Should I include them?

A4: Yes, additives can be crucial for difficult couplings.

  • Copper(I) Iodide (CuI): This is the most common and effective additive in Stille couplings. It is believed to act as a co-catalyst, potentially by undergoing transmetalation with the organostannane to form a more reactive organocuprate species, which then transmetalates with the palladium complex.[1][5] This can dramatically accelerate the rate-limiting transmetalation step. It is highly recommended to include CuI in your initial screening experiments.

  • Lithium Chloride (LiCl): LiCl can accelerate the reaction by several mechanisms. It can help to break up tin aggregates, prevent catalyst inhibition, and facilitate the displacement of ligands from the palladium center to open a coordination site for transmetalation.[1][3] It is particularly effective in polar aprotic solvents like DMF or NMP.

Part 2: Troubleshooting Guide

This section provides a systematic, question-and-answer approach to solving specific experimental problems.

Q: My reaction is not proceeding, and I only observe starting materials by TLC/LC-MS. What should I investigate first?

A: This indicates a failure in the initial steps of the catalytic cycle, most likely catalyst activation or oxidative addition.

  • Check Catalyst Activity: Is your palladium source old or decomposed? Pd(0) sources, especially on the benchtop, can oxidize over time. Try opening a new bottle of catalyst or using a robust Pd(II) precatalyst like PdCl₂(dppf).

  • Solvent Purity and Degassing: Stille couplings are sensitive to oxygen, which can oxidize the Pd(0) catalyst and promote side reactions like stannane homocoupling.[6] Ensure your solvent is anhydrous and has been thoroughly degassed using methods like freeze-pump-thaw or by bubbling with argon for an extended period (e.g., 30-60 minutes).[7]

  • Increase Temperature: The oxidative addition step is thermally dependent. If you are running the reaction at a low temperature, incrementally increase it (e.g., from 80 °C to 100 °C in dioxane) and monitor for any conversion.

  • Switch to a More Electron-Donating Ligand: If oxidative addition is the barrier, a more electron-donating ligand (e.g., P(t-Bu)₃ or a biaryl phosphine ligand like XPhos) can increase the electron density on the palladium, facilitating its reaction with the C-Br bond.

Q: The reaction starts but stalls at ~50% conversion, even after extended time or heating. What is the likely cause?

A: Stalling often points to catalyst deactivation or a very slow, rate-limiting transmetalation step.

  • Introduce a Copper(I) Co-catalyst: This is the most effective solution for a sluggish transmetalation. Add 10-20 mol% of CuI to the reaction. This often leads to a dramatic rate enhancement.[1]

  • Change the Ligand: The default PPh₃ may not be optimal. Switch to a ligand known to accelerate transmetalation, such as Tri(2-furyl)phosphine (TFP) .[1]

  • Add a Salt: If using a polar solvent like DMF or NMP, add 1-2 equivalents of anhydrous LiCl. This can accelerate the reaction by facilitating ligand dissociation.[3]

  • Check Stannane Purity: Impurities in the organostannane reagent can act as catalyst poisons. If possible, purify the stannane by chromatography or distillation before use.

Q: I'm observing a significant amount of stannane homocoupling product (R-Sn + R-Sn → R-R). How can I minimize this?

A: Homocoupling is a common side reaction, often promoted by oxygen or when the cross-coupling pathway is slow.[1]

  • Improve Degassing: This is critical. Ensure the reaction vessel and solvents are rigorously deoxygenated. A well-sealed flask under a positive pressure of an inert gas (Argon or Nitrogen) is essential.[6]

  • Lower Catalyst Loading: Sometimes, high catalyst concentrations can promote side reactions. Try reducing the palladium loading from 5 mol% to 1-2 mol%.

  • Use a More Efficient Ligand: By accelerating the desired cross-coupling catalytic cycle, you outcompete the homocoupling pathway. A switch to a more active ligand system (e.g., using a biarylphosphine ligand) can solve this.

  • Control Reagent Addition: In some cases, slow addition of the organostannane reagent via syringe pump can maintain a low concentration of it in the reaction mixture, thereby disfavoring the bimolecular homocoupling reaction.

Q: My desired product is forming, but I'm also getting a significant amount of debrominated starting material. What causes this and how can I prevent it?

A: Debromination (hydrodehalogenation) can occur as a side reaction in palladium-catalyzed couplings. The hydride source is often a tertiary amine base, solvent (like DMF), or even water.[8]

  • Change the Solvent: DMF can be a source of the hydride. Switching to a non-hydride-donating solvent like Dioxane or Toluene can eliminate this side reaction.

  • Use a Non-Coordinating Base (if applicable): If a base is used in a variation of the reaction, switch from an amine base to an inorganic base like K₂CO₃ or Cs₂CO₃.

  • Lower the Reaction Temperature: Hydrodehalogenation pathways can have a different activation energy than the desired coupling. Running the reaction at the lowest possible temperature that still affords a reasonable rate can suppress this side product.

Part 3: Data Summary & Protocols

Recommended Starting Conditions for Catalyst Screening

The following table summarizes recommended starting points for screening. All reactions should be performed on a small scale (e.g., 0.1 to 0.5 mmol) under an inert atmosphere.

ParameterCondition A (Standard)Condition B (Cu-Assisted)Condition C (Advanced Ligand)
Pd Source Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%)Pd(OAc)₂ (2 mol%)
Ligand -PPh₃ (10 mol%)SPhos (4 mol%)
Additive NoneCuI (10 mol%)None
Solvent Dioxane or TolueneDioxane or TolueneDioxane or Toluene
Temperature 90-110 °C80-100 °C80-100 °C
Concentration 0.1 M0.1 M0.1 M
Detailed Experimental Protocol: General Procedure for Stille Coupling

This protocol provides a step-by-step methodology for a typical screening reaction.

Materials:

  • Methyl 3-bromo-5-methylisoxazole-4-carboxylate (1.0 eq)

  • Organostannane reagent (e.g., Tributyl(vinyl)stannane) (1.1 - 1.2 eq)

  • Palladium catalyst (see table above)

  • Ligand (if required)

  • Additive (e.g., CuI)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add Methyl 3-bromo-5-methylisoxazole-4-carboxylate, the palladium source, the ligand (if separate), and any solid additives (e.g., CuI).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent and Reagent Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent via syringe, followed by the liquid organostannane reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate). If tin byproducts are a concern, a mild aqueous KF solution can be used to wash the organic layer, which precipitates the tin salts as insoluble fluorides. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Part 4: Mechanistic Visualizations

The Stille Catalytic Cycle

The diagram below illustrates the fundamental steps of the Stille cross-coupling reaction. Understanding this cycle is key to rational troubleshooting.

Stille_Cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (R¹-Pd(II)L₂-X) Pd0->OxAdd R¹-X (Isoxazole-Br) Transmetalation Transmetalation Intermediate (R¹-Pd(II)L₂-R²) OxAdd->Transmetalation R²-SnBu₃ (Organostannane) - XSnBu₃ ReductElim Product Complex Transmetalation->ReductElim Reductive Elimination ReductElim->Pd0 R¹-R² (Product)

Caption: The catalytic cycle for the Stille coupling reaction.

Troubleshooting Workflow

This decision tree provides a logical workflow for addressing common experimental failures.

Troubleshooting_Workflow Start Reaction Failure? NoRxn No Reaction (Only Starting Materials) Start->NoRxn Yes StalledRxn Stalled Reaction (~50% Conversion) Start->StalledRxn Yes SideProducts Major Side Products (Homocoupling, Debromination) Start->SideProducts Yes CheckCatalyst 1. Check Catalyst Activity 2. Improve Degassing 3. Increase Temperature NoRxn->CheckCatalyst AddCuI 1. Add CuI (10-20 mol%) 2. Switch Ligand (e.g., TFP) 3. Add LiCl (in DMF/NMP) StalledRxn->AddCuI ImproveDegassing 1. Rigorously Degas Solvent 2. Change Solvent (e.g., to Dioxane) 3. Lower Temperature SideProducts->ImproveDegassing

Caption: A decision tree for troubleshooting Stroller coupling reactions.

References

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved January 24, 2026, from [Link]

  • Kirsch, G., & Deprets, S. (2006). Palladium-Catalyzed Coupling Reaction of 3-Bromo Benzo[b]furan, -thiophene and -selenophene 2-Carboxaldehyde. Preparation of Tetracyclic Heteroaromatic Derivatives. Zeitschrift für Naturforschung B, 61(4), 427–430. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved January 24, 2026, from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115 Handout. [Link]

  • Vilar, R. (2001). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43. [Link]

  • Gagnier, S. V., & Larivée, A. (2001). Studies of palladium-catalyzed coupling reactions for preparation of hindered 3-arylpyrroles relevant to (-)-rhazinilam and its analogues. Canadian Journal of Chemistry, 79(5-6), 838-846. [Link]

  • Vedejs, E., & Fields, S. C. (1996). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry, 61(10), 3463-3469. [Link]

  • Scott, D. E., & Fagnou, K. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Chemical Communications, 46(40), 7429-7441. [Link]

  • Levashov, A. S., et al. (2017). Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. RSC Advances, 7(21), 12695-12703. [Link]

Sources

Troubleshooting

"preventing debromination in palladium-catalyzed reactions of bromoisoxazoles"

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving bromoisoxazole substrates. This guide is designed for researchers, chemists, and drug development professionals who are e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving bromoisoxazole substrates. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with these powerful but sometimes sensitive transformations. The isoxazole motif is a cornerstone in medicinal chemistry, and its successful functionalization is often critical. One of the most common and frustrating side reactions is the premature loss of the bromine atom, leading to a debrominated (or hydrodebrominated) byproduct.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and solve issues related to debromination, thereby maximizing the yield of your desired coupled product.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant amounts of the debrominated isoxazole in my reaction?

A: The formation of a debrominated isoxazole byproduct, also known as hydrodebromination, is a common parasitic reaction that competes with the desired cross-coupling pathway. This occurs when the palladium intermediate that is formed after oxidative addition of your bromoisoxazole into the Pd(0) catalyst is intercepted by a hydride source before it can proceed through transmetalation and reductive elimination to form your product.[1]

Several factors can promote this undesired pathway:

  • Slow Transmetalation: If the transmetalation step (e.g., with the boronic acid in a Suzuki coupling or the alkyne in a Sonogashira coupling) is slow, the Pd(II)-isoxazolyl intermediate has a longer lifetime, increasing the probability of it undergoing a side reaction.[2]

  • Presence of Hydride Donors: Solvents like alcohols (e.g., ethanol, isopropanol) or even trace water in the presence of a strong base can act as hydride sources.[1][3] Amines used as bases can also sometimes be a source of hydrides.

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of decomposition pathways, including debromination.

  • Ligand Choice: The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligand are critical. Suboptimal ligands may not sufficiently stabilize the palladium center or promote the desired reductive elimination step efficiently.[4][5]

Troubleshooting Guide: Suppressing Debromination

Q2: My Suzuki-Miyaura coupling is failing, and I'm isolating mostly the parent isoxazole. Where do I start troubleshooting?

A: This is a classic symptom of the transmetalation step being much slower than the competing hydrodebromination pathway. The oxidative addition of the bromoisoxazole to the Pd(0) catalyst is likely occurring, but the subsequent step with the boronic acid partner is failing.[2] Here is a logical workflow to address this issue.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G cluster_0 Problem: High Debromination in Suzuki Coupling cluster_1 Step 1: Evaluate the Base cluster_2 Step 2: Re-evaluate the Ligand cluster_3 Step 3: Optimize Conditions Start Reaction yields >50% debrominated isoxazole Base Is the base too strong or potentially a hydride source? (e.g., NaOtBu, K3PO4 in dry toluene) Start->Base ChangeBase Switch to a milder, non-nucleophilic base. Try Cs2CO3 or K2CO3. Base->ChangeBase Yes Ligand Is the ligand promoting fast reductive elimination? (e.g., using simple PPh3) Base->Ligand No AddWater Ensure aqueous conditions. Use a solvent like 1,4-dioxane with 10-20% water. ChangeBase->AddWater AddWater->Ligand ChangeLigand Switch to an electron-rich, bulky biarylphosphine ligand. Try SPhos or XPhos. Ligand->ChangeLigand No Temp Is the temperature too high? Ligand->Temp Yes ChangeLigand->Temp LowerTemp Decrease temperature. Run at RT or 50-80 °C. Temp->LowerTemp Yes End Optimized Reaction: Minimal Debromination Temp->End No LowerTemp->End

Caption: Troubleshooting Decision Tree for Suzuki Coupling.

  • Change Your Base and Solvent System: Strong bases like potassium phosphate (K₃PO₄) in anhydrous solvents like toluene can exacerbate debromination.[2] The first and often most effective change is to switch to a milder carbonate base and ensure the presence of water. Water is crucial for the hydrolysis of boronic esters and facilitates the transmetalation step.

    • Action: Switch from K₃PO₄/Toluene to Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) in a solvent system like 1,4-dioxane with 10-20% water.

  • Select a More Advanced Ligand: Simple phosphine ligands like triphenylphosphine (PPh₃) may not be sufficient. Modern biarylphosphine ligands are designed to accelerate the key steps of the catalytic cycle.[5] Electron-rich and sterically bulky ligands promote the crucial reductive elimination step, which is the product-forming step.[4] A faster reductive elimination means the palladium intermediate has less time to undergo side reactions.

    • Action: Replace PPh₃ with a Buchwald-type ligand. SPhos and XPhos are excellent starting points for heteroaryl couplings.

  • Lower the Reaction Temperature: High temperatures can provide the activation energy needed for the debromination pathway. Many modern catalyst systems are highly active and do not require high heat.

    • Action: Attempt the reaction at a lower temperature. Start at room temperature and gently heat to 50-80 °C if the reaction is sluggish.

Q3: I'm performing a Sonogashira coupling, and my yield is low due to debromination. What is different here?

A: The Sonogashira reaction involves a dual catalytic cycle with both palladium and copper.[6] While the core issue of a competitive debromination pathway at the palladium center remains, the interplay with the copper co-catalyst adds another layer of complexity.

  • The Role of the Amine Base: Sonogashira reactions typically use an amine base (e.g., triethylamine, diisopropylethylamine).[7] This base not only neutralizes the HBr formed but also serves as the solvent. However, under thermal stress, these amines can be a source of hydrides, feeding the debromination pathway.

  • Copper-Free Conditions: The copper(I) co-catalyst is essential for activating the terminal alkyne. However, it can also lead to alkyne homocoupling (Glaser coupling). Sometimes, in troubleshooting, researchers switch to copper-free conditions, which can require different ligands and bases and may have their own impact on debromination.

Troubleshooting Strategies for Sonogashira Coupling:

  • Ligand Choice is Paramount: As with Suzuki couplings, using a ligand that promotes fast reductive elimination is key.

    • Action: Use a bulky, electron-donating phosphine ligand like cataCXium® A or XPhos. These have been shown to be effective in suppressing side reactions.

  • Base and Solvent Selection:

    • Action: Use a less-coordinating solvent in conjunction with your amine base. For example, run the reaction in THF or DMF with 2-3 equivalents of triethylamine, rather than using the amine as the bulk solvent. Consider using a milder inorganic base like K₂CO₃ if your substrate is stable to it, though this is less common.

  • Consider Palladium-Free Alternatives: For some bromoisoxazoles, palladium-free Sonogashira-type couplings have been developed. These reactions use a copper(I) catalyst with a specific ligand, such as bathophenanthroline, and can completely avoid the palladium-mediated debromination issue.[8][9]

Data & Ligand Selection

The choice of phosphine ligand has a profound impact on the outcome of the reaction. The table below summarizes general trends observed for ligands in cross-coupling reactions, which can be applied to bromoisoxazole substrates.

Ligand ClassKey CharacteristicsTypical Application & Impact on Debromination
Simple Triarylphosphines (e.g., PPh₃)Low steric bulk, moderate electron donor.General purpose, but often inefficient for challenging substrates. May lead to higher debromination due to slower reductive elimination.
Bulky Trialkylphosphines (e.g., P(t-Bu)₃)High steric bulk, strong electron donor.Excellent for promoting oxidative addition of less reactive halides (e.g., aryl chlorides). The high electron density can accelerate reductive elimination, potentially reducing debromination.
Biarylphosphines (e.g., SPhos, XPhos)Very high steric bulk, electron-rich.[5]State-of-the-art for many cross-couplings. The bulkiness promotes the formation of the active monoligated Pd(0) species and greatly accelerates reductive elimination, making them highly effective at minimizing debromination.[4][10][11]
N-Heterocyclic Carbenes (NHCs) (e.g., IPr)Strong σ-donors, sterically tunable.Form very stable palladium complexes. Highly active in cross-coupling and can also be effective at preventing debromination by promoting the desired catalytic turnover.[12]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Bromoisoxazole with Minimized Debromination

This protocol provides a robust starting point for coupling arylboronic acids with bromoisoxazoles.

Materials:

  • Palladium Catalyst: SPhos Pd G3 Precatalyst (2 mol%)

  • Ligand: (Not required if using a precatalyst)

  • Base: K₂CO₃ (2.0 equivalents)

  • Solvents: 1,4-Dioxane and Water (5:1 v/v)

  • Reagents: Bromoisoxazole (1.0 equivalent), Boronic Acid (1.2 equivalents)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the bromoisoxazole (1.0 eq), the boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add the SPhos Pd G3 precatalyst (0.02 eq).

  • Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the bromoisoxazole.

  • Place the vial in a preheated heating block at 80 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS. Check for the disappearance of the starting material and the formation of both the desired product and the debrominated byproduct.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanism Overview: The Divergence of Product vs. Byproduct

The diagram below illustrates the central palladium catalytic cycle and highlights the critical juncture where the desired cross-coupling pathway competes with the undesired hydrodebromination side reaction. The key to success is to accelerate the transmetalation and reductive elimination steps relative to the hydrodebromination pathway.

G Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Fast) Pd0->OA + Isoxazolyl-Br PdII L-Pd(II)(Isoxazolyl)(Br) OA->PdII Trans Transmetalation (Rate-Limiting Step) PdII->Trans + R-B(OH)2 Debrom Hydrodebromination (Side Reaction) PdII->Debrom PdII_couple L-Pd(II)(Isoxazolyl)(R) Trans->PdII_couple RE Reductive Elimination (Product Forming) PdII_couple->RE Product Isoxazolyl-R (Desired Product) RE->Product Product->Pd0 Regenerates Catalyst Byproduct Isoxazolyl-H (Byproduct) Debrom->Byproduct Byproduct->Pd0 Regenerates Catalyst Hydride Hydride Source (e.g., Solvent, H2O) Hydride->Debrom

Caption: Competing Pathways in Palladium Catalysis.

References

Sources

Optimization

"purification of Methyl 3-bromo-5-methylisoxazole-4-carboxylate derivatives by column chromatography"

An authoritative guide to the chromatographic purification of Methyl 3-bromo-5-methylisoxazole-4-carboxylate derivatives, designed for researchers, scientists, and drug development professionals. This document provides i...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the chromatographic purification of Methyl 3-bromo-5-methylisoxazole-4-carboxylate derivatives, designed for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate the complexities of purifying this important class of heterocyclic compounds.

Technical Support Center: Purification of Methyl 3-bromo-5-methylisoxazole-4-carboxylate Derivatives

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying sensitive heterocyclic compounds. The Methyl 3-bromo-5-methylisoxazole-4-carboxylate scaffold is a valuable building block in medicinal chemistry, but its purification by column chromatography presents specific, recurring challenges. This guide is structured to anticipate and resolve these issues, ensuring you can achieve high purity and yield. We will move from foundational questions to complex troubleshooting scenarios, grounding every recommendation in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the standard stationary phase for purifying Methyl 3-bromo-5-methylisoxazole-4-carboxylate derivatives?

A1: Silica gel (230-400 mesh) is the most prevalent and effective stationary phase for these compounds.[1] Its polarity is well-suited for separating the target molecule from common reaction impurities. However, the acidic nature of standard silica gel can be problematic. If you observe degradation, consider using neutral or basic alumina as an alternative stationary phase.

Q2: How do I select the optimal mobile phase (eluent)?

A2: The key is to perform preliminary analysis using Thin-Layer Chromatography (TLC). A non-polar/polar solvent system is standard. Start with a mixture of hexanes and ethyl acetate, or petroleum ether and diethyl ether.[1] The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[1] This Rf range typically translates well to column chromatography, ensuring the compound doesn't elute too quickly (with the solvent front) or remain on the column indefinitely.

Q3: My compound isn't UV-active. How can I visualize it on a TLC plate?

A3: While the isoxazole ring often provides UV activity, some derivatives may not be strongly visible. In such cases, chemical staining is necessary. A potassium permanganate (KMnO₄) stain is highly effective for visualizing isoxazole-containing compounds.[1] Alternatively, a non-destructive method like using an iodine chamber can be employed.[1]

Q4: How much crude material can I load onto my column?

A4: Overloading the column is a common cause of poor separation.[1] A general and conservative rule of thumb is to load an amount of crude material that is 1-10% of the total mass of the silica gel used for packing.[1] For difficult separations (compounds with very close Rf values), aim for the lower end of this range (1-2%).

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems you may encounter during the column chromatography process. The following decision tree provides a logical workflow for diagnosing purification problems.

Troubleshooting_Workflow start Problem Observed During Chromatography poor_sep Poor Separation / Mixed Fractions start->poor_sep no_elution Product Does Not Elute start->no_elution streaking Streaking or Tailing Bands start->streaking degradation Low Yield / Suspected Degradation start->degradation cause_overload Column Overloaded? poor_sep->cause_overload cause_polarity_low Solvent Polarity Too Low? no_elution->cause_polarity_low cause_interaction Strong Interaction with Silica? streaking->cause_interaction cause_acidic Compound Sensitive to Acidic Silica? degradation->cause_acidic sol_overload Reduce Sample Load (1-10% of Silica Mass) cause_overload->sol_overload Yes cause_solvent_poor Inappropriate Solvent System? cause_overload->cause_solvent_poor No sol_solvent_poor Re-optimize on TLC Aim for ΔRf > 0.2 cause_solvent_poor->sol_solvent_poor Yes cause_packing Poor Column Packing? cause_solvent_poor->cause_packing No sol_packing Repack Column Ensure Uniform Slurry cause_packing->sol_packing Yes sol_polarity_low Gradually Increase Polarity (Gradient Elution) cause_polarity_low->sol_polarity_low Yes sol_interaction Add Modifier to Eluent (e.g., 0.1-1% Triethylamine) cause_interaction->sol_interaction Yes cause_load_solvent Sample Loaded in Strong Solvent? cause_interaction->cause_load_solvent No sol_load_solvent Dissolve Sample in a Weaker (Less Polar) Solvent cause_load_solvent->sol_load_solvent Yes sol_acidic Deactivate Silica with Et3N or Use Alumina cause_acidic->sol_acidic Yes

Caption: Troubleshooting Decision Tree for Column Chromatography.

Problem 1: My compound appears to be degrading on the column, leading to a very low yield.

  • Question: I've confirmed my reaction worked via crude NMR, but after column chromatography, the yield of my Methyl 3-bromo-5-methylisoxazole-4-carboxylate derivative is significantly lower than expected, and I see new, unidentified spots on the TLC of my fractions. What is happening?

  • Answer: This is a classic and critical issue. 3-Bromo-isoxazole derivatives can be highly sensitive to the acidic nature of standard silica gel.[1] The Lewis acid sites on the silica surface can potentially catalyze decomposition or rearrangement of your molecule.

    • Causality: The electron-withdrawing nature of the bromine atom and the carboxylate group can make the isoxazole ring susceptible to nucleophilic attack or ring-opening under acidic conditions.

    • Solution:

      • Confirm Instability: First, confirm the instability by spotting your crude material on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If you see new spots or significant streaking from the baseline that wasn't present initially, your compound is likely unstable on silica.[2]

      • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites. This is achieved by pre-treating the silica gel or adding a small amount of a tertiary amine, like triethylamine (Et₃N), to your mobile phase (eluent). A typical concentration is 0.1-1% v/v.[1]

      • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase like neutral or basic alumina.[1]

Problem 2: The separation between my desired product and an impurity is very poor.

  • Question: My TLC analysis shows two distinct spots, but on the column, they co-elute, and all my fractions are mixed. How can I improve the resolution?

  • Answer: This issue stems from insufficient selectivity between your compound and the impurity under the chosen conditions.

    • Causality: The mobile phase is not creating a large enough difference in the partitioning of the two compounds between the mobile and stationary phases.

    • Solutions:

      • Optimize the Solvent System: Go back to TLC analysis. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity. Test different solvent systems. Sometimes switching from ethyl acetate to diethyl ether, or adding a small percentage of a third solvent like dichloromethane, can dramatically alter selectivity.

      • Use a Shallower Gradient: If you are using gradient elution (gradually increasing the solvent polarity), make the gradient shallower. A slower, more gradual increase in polarity gives the compounds more time to resolve along the length of the column.[2]

      • Improve Column Geometry: Use a longer, thinner column. This increases the theoretical plates and provides more surface area for the separation to occur. Using silica gel with a smaller particle size can also enhance resolution.[1]

Problem 3: My product is streaking or "tailing" down the column.

  • Question: Instead of a tight, symmetrical band, my compound appears as a long streak, making it difficult to collect pure fractions. Why is this happening?

  • Answer: Tailing is typically caused by non-ideal interactions between your compound and the stationary phase or by issues with how the sample was loaded.

    • Causality: The isoxazole nitrogen or the carbonyl oxygen could be interacting too strongly with the acidic silanol groups on the silica surface. Alternatively, dissolving your sample in a solvent that is much more polar than the mobile phase can cause the initial band to spread out.[1]

    • Solutions:

      • Add a Modifier: As with degradation issues, adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can cap the active sites on the silica and lead to more symmetrical peaks.[1]

      • Proper Sample Loading: Dissolve your crude sample in a minimal amount of a low-polarity solvent (like dichloromethane or the mobile phase itself).[1] If the compound has poor solubility, it can be adsorbed onto a small amount of silica gel (dry loading), which is then carefully added to the top of the column. This ensures the initial band is as narrow as possible.

Troubleshooting SummaryPossible CauseSuggested Solution(s)
Product Degradation / Low Yield Compound is sensitive to acidic silica gel.Deactivate silica with 0.1-1% triethylamine in the eluent or use neutral/basic alumina.[1]
Poor Separation of Spots Inappropriate solvent system; Column overload.Re-optimize mobile phase on TLC; Reduce sample load; Use a shallower gradient.[1][2]
Product Elutes Too Quickly (Rf > 0.5) Mobile phase is too polar.Decrease the percentage of the polar solvent (e.g., reduce ethyl acetate in a hexane/EtOAc system).[1]
Product Fails to Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.[1][2]
Band Streaking or Tailing Strong interaction with silica; Sample loaded in a strong solvent.Add a modifier (e.g., triethylamine); Load the sample in a less polar solvent or use dry loading.[1]

Detailed Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for the purification of a Methyl 3-bromo-5-methylisoxazole-4-carboxylate derivative.

Protocol_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc 1. TLC Optimization (Find Eluent for Rf ~0.3) slurry 2. Prepare Silica Slurry (Silica in non-polar solvent) tlc->slurry packing 3. Pack Column (Pour slurry, let settle) slurry->packing loading 4. Load Sample (Dissolve in min. solvent or dry load) packing->loading elution 5. Elute Column (Start with non-polar, can use gradient) loading->elution collection 6. Collect Fractions elution->collection tlc_fractions 7. Analyze Fractions by TLC collection->tlc_fractions combine 8. Combine Pure Fractions tlc_fractions->combine concentrate 9. Concentrate Under Vacuum combine->concentrate

Caption: Standard Workflow for Column Chromatography Purification.

1. Mobile Phase Selection via TLC:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in various solvent systems (e.g., start with 9:1 Hexane:Ethyl Acetate, then 8:2, 7:3, etc.).

  • Identify a system where the desired product has an Rf value between 0.2 and 0.4 and is well-separated from impurities.[1]

2. Column Packing:

  • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[1]

  • Prepare a slurry by mixing silica gel with the least polar solvent system you plan to use (e.g., 9:1 Hexane:EtOAc).[1]

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[1]

  • Add another thin layer of sand on top of the settled silica bed to prevent disruption during solvent addition.[1]

  • Drain the solvent until it is just level with the top of the sand.

3. Sample Loading:

  • Wet Loading: Dissolve the crude material in the minimum amount of a solvent with low polarity (preferably the mobile phase). Using a pipette, carefully apply the solution to the top of the silica bed.

  • Dry Loading: If the compound is not very soluble, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply pressure (using a flash chromatography system or a simple air pump) to achieve a steady flow rate.

  • Begin collecting fractions in test tubes. The size of the fractions depends on the column size and separation difficulty.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[3]

5. Analysis:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified Methyl 3-bromo-5-methylisoxazole-4-carboxylate derivative.

Common Solvents & Polarity IndexEluotropic Strength (ε° on Silica)
n-Hexane / Petroleum Ether0.01
Toluene0.29
Dichloromethane (DCM)0.42
Diethyl Ether (Et₂O)0.43
Ethyl Acetate (EtOAc)0.45
Acetonitrile (MeCN)0.50
Methanol (MeOH)0.73
Data adapted from standard chromatographic principles. This table helps in systematically increasing solvent polarity.

References

  • Abdul Manan, F. A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8). Available at: [Link]

  • SIELC Technologies. Separation of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate on Newcrom R1 HPLC column. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?. (2014). Available at: [Link]

  • Dolan, J. W. (2016). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Ester Group Stability in Coupling Reactions

Welcome to the Technical Support Center for scientists and researchers in organic synthesis and drug development. This guide provides in-depth troubleshooting advice and actionable protocols for a common yet often frustr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for scientists and researchers in organic synthesis and drug development. This guide provides in-depth troubleshooting advice and actionable protocols for a common yet often frustrating challenge: the unintended hydrolysis of ester functional groups during coupling reactions. Esters are ubiquitous but can be surprisingly labile under the very conditions needed to form critical C-C and C-N bonds, leading to yield loss and complex purification challenges.

This resource moves beyond simple procedural lists to explain the underlying chemical principles—the "why"—behind these side reactions. By understanding the mechanisms of hydrolysis in the context of specific coupling reactions, you can make informed decisions to preserve your ester's integrity and maximize the success of your synthesis.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Ester Instability

This section addresses the foundational principles governing ester stability.

Q1: Why is my ester hydrolyzing? I thought esters were relatively stable.

A1: While esters are generally stable, they are susceptible to hydrolysis under both acidic and, more commonly, basic conditions—a reaction often called saponification.[1] Many palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, and Sonogashira) and amide bond formations require basic conditions to facilitate key steps in the catalytic cycle or to activate a coupling partner.[2] The combination of a base, nucleophilic species (like water or hydroxide ions), and often elevated temperatures creates a perfect storm for ester hydrolysis.[3][4]

The core mechanism involves the nucleophilic attack of a hydroxide ion (or water) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide leaving group to form a carboxylic acid.[1] Under basic conditions, this process is essentially irreversible because the resulting carboxylic acid is immediately deprotonated to form a carboxylate salt, which is unreactive toward the alcohol byproduct.[5]

Q2: Are all esters equally susceptible to hydrolysis?

A2: No, the susceptibility of an ester to hydrolysis is highly dependent on its structure. Key factors include:

  • Steric Hindrance: Bulky groups near the ester moiety, either on the acyl or the alcohol side, can physically block the approach of a nucleophile (like OH⁻).[3][6] Therefore, a tert-butyl ester is significantly more resistant to hydrolysis than a methyl or ethyl ester.[6]

  • Electronic Effects: Electron-withdrawing groups near the ester carbonyl increase its electrophilicity, making it a more attractive target for nucleophiles and accelerating hydrolysis. Conversely, electron-donating groups can decrease reactivity.

  • Ester Type: Aromatic esters (phenolic esters) tend to be more reactive than aliphatic esters because the resulting phenoxide is a better leaving group than an alkoxide. Methyl esters are also known to be particularly sensitive.[7]

Q3: Besides the base, what other reaction parameters should I be worried about?

A3: Several parameters collectively influence the rate of hydrolysis:

  • Temperature: Like most reactions, hydrolysis rates increase with temperature.[8][9] Running a reaction at the lowest effective temperature is a crucial first step in mitigating this side reaction.

  • Solvent: The presence of water, even in trace amounts, provides the necessary nucleophile for hydrolysis. Using anhydrous solvents is critical.[10] Protic solvents (like methanol or ethanol) can also participate in transesterification, another undesired side reaction, especially with strong bases like sodium methoxide.

  • Reaction Time: Prolonged exposure to harsh conditions increases the likelihood of hydrolysis.[3] Careful reaction monitoring (e.g., by TLC or LC-MS) to determine the point of completion is essential to avoid unnecessary degradation.

Part 2: Troubleshooting Guide for Specific Coupling Reactions

This section provides targeted advice for preserving esters during common synthetic transformations.

Scenario 1: Suzuki-Miyaura Coupling

The Suzuki reaction is notorious for causing ester hydrolysis due to its requirement for a base to activate the boronic acid partner for transmetalation.[2][11]

Q: My methyl ester is completely saponified after my Suzuki coupling using K₃PO₄ in dioxane/water at 100°C. What went wrong and how can I fix it?

A: The combination of a strong base (K₃PO₄), high temperature, and the presence of water created ideal conditions for saponification. While K₃PO₄ is effective for the coupling, it's often too harsh for sensitive functional groups.

SuzukiTroubleshooting Start Problem: Ester Hydrolysis in Suzuki Coupling CheckBase Step 1: Evaluate the Base Is it strong (NaOH, KOH, K3PO4)? Start->CheckBase ActionBase Solution A: Switch to a Milder Base Try K2CO3, Cs2CO3, KF, or an organic base like Et3N. CheckBase->ActionBase Yes CheckTemp Step 2: Assess Temperature Is the reaction > 80°C? CheckBase->CheckTemp No ActionTemp Solution B: Lower Temperature Screen temps from RT to 80°C. Consider a more active catalyst/ligand system. CheckTemp->ActionTemp Yes CheckSolvent Step 3: Examine Solvent System Is water present as a cosolvent? CheckTemp->CheckSolvent No ActionSolvent Solution C: Use Anhydrous or Biphasic Conditions Use anhydrous THF or Toluene. Biphasic systems can limit substrate-base interaction. CheckSolvent->ActionSolvent Yes CheckEster Step 4: Consider Ester Structure Is it a labile ester (e.g., methyl, ethyl)? CheckSolvent->CheckEster No ActionEster Solution D: Increase Steric Hindrance Switch to an isopropyl or tert-butyl ester for the synthesis. CheckEster->ActionEster Yes

Caption: Troubleshooting decision tree for ester hydrolysis in Suzuki coupling.

BasepKa of Conjugate Acid[12][13][14][15]Typical ConditionsRisk of Ester HydrolysisComments
NaOH, KOH~15.7Aqueous mixtures, 80-100°CVery High Strong nucleophiles. Avoid if possible with labile esters.
K₃PO₄~12.3Aqueous or anhydrous, 80-110°CHigh A strong, non-nucleophilic base, but still very basic.
K₂CO₃, Cs₂CO₃~10.3Aqueous or anhydrous, 60-100°CModerate Often the best compromise between reactivity and chemoselectivity.[7]
KF~3.2Anhydrous, 60-80°CLow Activates boronic acid without strong basicity; excellent for base-sensitive substrates.[2]
Organic Bases (Et₃N, DIPEA)~10-11Anhydrous, variable tempsLow Generally not basic enough to promote significant hydrolysis.
  • Reagent Preparation: Rigorously dry all solvents (e.g., Toluene, THF, or Dioxane) using standard methods. Sparge the solvents and reaction mixture with an inert gas (Argon or Nitrogen) for 20-30 minutes.

  • Vessel Setup: To a flame-dried or oven-dried flask under an inert atmosphere, add the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Base Addition: Add a mild, anhydrous base such as powdered potassium fluoride (KF, 2.0-3.0 eq) or carefully dried cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Execution: Heat the reaction to the lowest temperature that provides a reasonable reaction rate (start screening at 60-80°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Quench the reaction as soon as the starting material is consumed to minimize potential degradation.

  • Workup: Quench the reaction with ice-cold water or saturated ammonium chloride solution, not acid. Extract the product quickly into an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.[3]

Scenario 2: Amide Coupling & Buchwald-Hartwig Amination

While amide couplings often use non-basic activators (e.g., HATU, HBTU), competing side reactions can occur.[16] In Buchwald-Hartwig aminations, strong bases like NaOtBu are common, posing a significant risk.[17]

Q: I'm trying a Buchwald-Hartwig amination on a substrate with an ethyl ester. Using NaOtBu as the base, I'm seeing a significant amount of the corresponding amide byproduct from the ester. How do I prevent this?

A: You are observing aminolysis, where the amine nucleophile attacks the ester carbonyl, a reaction that is strongly promoted by the t-butoxide base. The base can deprotonate the amine, increasing its nucleophilicity, or directly activate the ester.[7][18]

BuchwaldCompetition cluster_desired Desired Pathway: C-N Coupling cluster_side Side Reaction: Aminolysis A Ar-X + R2NH (Substrates) C Oxidative Addition A->C B Pd(0)L2 B->C D L2Pd(Ar)(X) C->D F Amine Coordination & Deprotonation D->F E Base (e.g., Cs2CO3) E->F G Reductive Elimination F->G H Ar-NR2 (Product) G->H S1 Ester Substrate (Ar'-COOEt) S4 Attack on Ester Carbonyl S1->S4 S2 R2NH S2->S4 S3 Strong Base (e.g., NaOtBu) S3->S4 promotes S5 Ar'-CONR2 (Amide Byproduct) S4->S5

Caption: Competing reaction pathways for a substrate containing an ester group during Buchwald-Hartwig amination.

  • Switch to a Weaker Base: The most effective solution is to replace the strong alkoxide base. Weaker inorganic bases like Cs₂CO₃ or K₂CO₃ are often sufficient to facilitate the C-N coupling catalytic cycle but are much less likely to promote aminolysis.[7]

  • Use a More Hindered Ester: If synthesis allows, using a tert-butyl ester instead of a methyl or ethyl ester will dramatically reduce the rate of nucleophilic attack by the amine due to steric hindrance.[6]

  • Lower Reaction Temperature: Perform the reaction at room temperature if possible. Modern, highly active Buchwald ligands (e.g., RuPhos, XPhos) can often facilitate C-N coupling under milder conditions, which will disfavor the higher-activation-energy aminolysis side reaction.[17]

Scenario 3: Amide Bond Formation using Coupling Reagents

Q: I am activating a carboxylic acid with HATU in the presence of DIPEA, then adding my amine nucleophile which contains a methyl ester. I'm getting low yields and a complex mixture. Is the ester reacting?

A: While less common than in cross-coupling, issues can arise. The "activated" carboxylic acid (e.g., an OAt-active ester) is highly electrophilic. If your amine is sterically hindered or a poor nucleophile, this active ester can persist in the reaction mixture. If any moisture is present, it can hydrolyze back to the starting carboxylic acid. More critically, if your reaction conditions are not optimized, the basic amine (DIPEA) could potentially promote intramolecular cyclization/decomposition pathways or slow hydrolysis if water is present.

  • Strictly Anhydrous Conditions: Use anhydrous solvents (DMF, DCM) and reagents. Water can compete with your amine nucleophile, hydrolyzing the activated ester.[10]

  • Order of Addition: Activate the carboxylic acid first with the coupling reagent (e.g., HATU) for a short period (5-15 minutes) before adding the amine. This minimizes the time the amine is exposed to the highly reactive species.

  • Stoichiometry: Use a slight excess of the coupling reagent (1.1 eq) and base (1.5-2.0 eq) but avoid a large excess of the amine base (DIPEA), which can promote side reactions.

  • Choose the Right Reagent: For very sensitive substrates, consider milder coupling reagents. While HATU is very effective, exploring options like EDC with HOBt might offer a different reactivity profile that is more compatible with your specific substrate.

References
  • Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • University of Calgary. Hydrolysis of Esters. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • ACS Publications. (2021). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • Reddit. (2025). Ester Stability under Suzuki/Buchwald Conditions. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • Request PDF. (2025). On the Mechanism of the Palladium‐Catalyzed β‐Arylation of Ester Enolates. [Link]

  • Organic Chemistry Data. pKa Values of Common Bases. [Link]

  • ACS Publications. (2024). Divergent Transformations of Aromatic Esters. [Link]

  • ACS Publications. Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • RSC Publishing. (2022). Base-promoted direct amidation of esters. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. [Link]

  • CLAS. Table of Acids with Ka and pKa Values. [Link]

  • ResearchGate. (2004). Temperature effect on coupling reaction. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • DSpace@MIT. Palladium catalyzed cross-coupling of esters and amides. [Link]

  • Request PDF. Thermal Stability Assessment of Peptide Coupling Reagents. [Link]

  • Gochem. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Sci-Hub. (2000). Thiol Ester−Boronic Acid Cross-Coupling. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • White Rose Research Online. (2017). Ester hydrolysis. [Link]

  • Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions. [Link]

Sources

Optimization

Technical Support Center: Decarboxylation of 3-Bromo-5-methylisoxazole-4-carboxylic Acid

Welcome to the technical support center for the decarboxylation of 3-bromo-5-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the decarboxylation of 3-bromo-5-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this specific high-temperature reaction. Our goal is to equip you with the necessary insights to navigate potential challenges and ensure a successful synthesis of 3-bromo-5-methylisoxazole.

Introduction to the Decarboxylation Process

The thermal decarboxylation of 3-bromo-5-methylisoxazole-4-carboxylic acid is a crucial step in the synthesis of various pharmaceutical and agrochemical intermediates. The reaction involves the removal of a carboxyl group as carbon dioxide, typically induced by heat. While seemingly straightforward, this process is sensitive to temperature and can be prone to side reactions if not carefully controlled. This guide will delve into the practical aspects of this reaction, offering solutions to common problems and clarifying key procedural details.

Troubleshooting Guide

This section addresses specific issues you may encounter during the decarboxylation of 3-bromo-5-methylisoxazole-4-carboxylic acid.

Problem 1: Incomplete or Slow Reaction

Symptoms:

  • Significant amount of starting material remains after the expected reaction time.

  • Low yield of the desired product, 3-bromo-5-methylisoxazole.

Potential Causes & Solutions:

  • Insufficient Temperature: The activation energy for the C-C bond cleavage of the carboxyl group has not been reached.

    • Solution: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress closely by TLC or LC-MS at each new temperature. Be cautious, as excessive temperatures can lead to degradation. A study on the thermal decomposition of isoxazoles indicates that complex rearrangements can occur at very high temperatures[1][2].

  • Inefficient Heat Transfer: If performing the reaction neat (without solvent), poor heat distribution can result in localized hot spots and areas of lower temperature.

    • Solution: Ensure efficient stirring of the molten starting material. If the scale of the reaction allows, consider using a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A to ensure uniform heating. A patent on the decarboxylation of other halogenated aromatic carboxylic acids suggests using water as a solvent at temperatures between 80-180°C under pressure[3].

  • Solid-State Reaction Limitations: If the reaction is attempted below the melting point of the starting material, the reaction rate will be extremely slow.

    • Solution: The reaction should be carried out at a temperature above the melting point of the starting material to ensure homogeneity.

Problem 2: Low Yield and Formation of Dark, Tarry Byproducts (Resinification)

Symptoms:

  • The reaction mixture turns dark brown or black.

  • Difficulty in isolating the product from a viscous, tar-like substance.

  • Low yield of the desired product.

Potential Causes & Solutions:

  • Excessive Temperature: Overheating can lead to the decomposition of the isoxazole ring and subsequent polymerization of the degradation products. Pyrolysis of isoxazole derivatives is known to produce various reactive intermediates that can lead to complex mixtures[1][2].

    • Solution: Carefully control the reaction temperature using a calibrated thermometer and a reliable heating mantle or oil bath. Determine the optimal temperature by running small-scale experiments at different temperatures. It has been noted that even at 110°C, some isoxazole derivatives can show instability[4].

  • Presence of Impurities: Impurities in the starting material can act as catalysts for decomposition pathways.

    • Solution: Ensure the 3-bromo-5-methylisoxazole-4-carboxylic acid is of high purity before starting the reaction. Recrystallization may be necessary.

  • Atmospheric Oxygen: At high temperatures, oxidation of the starting material or product can contribute to the formation of colored impurities.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Problem 3: Formation of Unexpected Byproducts

Symptoms:

  • Multiple spots on TLC or peaks in GC-MS/LC-MS in addition to the starting material and desired product.

Potential Causes & Solutions:

  • Isoxazole Ring Rearrangement: At elevated temperatures, the isoxazole ring can undergo rearrangement to form an oxazole. Pyrolysis studies on 3,5-dimethylisoxazole have shown rearrangement to 2,5-dimethyloxazole at higher temperatures[1][2].

    • Solution: This is often a temperature-dependent side reaction. Lowering the reaction temperature may reduce the rate of rearrangement relative to the desired decarboxylation.

  • Formation of Ketonitriles: High-temperature decomposition of isoxazoles can also lead to the formation of ketonitriles through cleavage of the N-O bond[1][2].

    • Solution: Similar to ring rearrangement, this is a thermally driven process. Optimization of the reaction temperature is key to minimizing this side product.

  • Debromination: Although less common without a specific catalyst, at very high temperatures or in the presence of certain impurities, loss of the bromine substituent could occur.

    • Solution: Maintain a clean reaction setup and use pure starting materials. Avoid unnecessarily high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature range for this decarboxylation?

Q2: Should I use a solvent for this reaction?

The use of a solvent is a trade-off.

  • Neat Reaction (No Solvent):

    • Pros: Simpler workup, no need for solvent removal, potentially faster reaction rates.

    • Cons: Potential for localized overheating and charring, difficulty in stirring viscous melts.

  • With a High-Boiling Inert Solvent (e.g., Diphenyl Ether, Mineral Oil):

    • Pros: Uniform temperature control, improved stirring, reduced charring.

    • Cons: More complex workup to separate the product from the solvent, potential for solvent-product interactions at high temperatures.

For initial small-scale trials, a neat reaction is often preferred due to its simplicity. If charring is a significant issue, transitioning to a high-boiling solvent is a logical next step.

Q3: How can I monitor the progress of the reaction?

The evolution of carbon dioxide gas is a primary indicator that the reaction is proceeding. You can visualize this by bubbling the off-gas through a solution of calcium hydroxide (limewater), which will turn milky due to the formation of calcium carbonate.

For a more quantitative assessment, periodically take small aliquots of the reaction mixture (if safe and feasible), dissolve them in a suitable solvent (e.g., ethyl acetate or dichloromethane), and analyze by:

  • Thin Layer Chromatography (TLC): Compare the spot of the starting material (more polar) with the product (less polar).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can provide more detailed information on the relative amounts of starting material, product, and any byproducts.

Q4: What are the primary safety concerns for this reaction?

  • Starting Material: While specific data for 3-bromo-5-methylisoxazole-4-carboxylic acid is limited, analogous compounds are classified as acute oral toxins and skin/eye irritants. The starting material should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A dust mask is recommended when handling the solid.

  • High Temperatures: The use of high temperatures poses a risk of burns. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller, sand bath, or oil bath) and exercise caution.

  • Gas Evolution: The reaction produces carbon dioxide. Ensure the reaction is performed in a well-ventilated fume hood to prevent pressure buildup and to handle any potential volatile byproducts. The reaction vessel should be equipped with a gas outlet.

  • Product: The product, 3-bromo-5-methylisoxazole, is also expected to be a hazardous chemical. Handle with the same level of precaution as the starting material.

Q5: What is a typical workup procedure for this reaction?

  • For a Neat Reaction: Once the reaction is complete (as indicated by the cessation of gas evolution and analytical monitoring), allow the reaction mixture to cool to a safe temperature. The crude product can then be purified by distillation (if it is a liquid at room temperature) or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

  • For a Reaction in a High-Boiling Solvent: After cooling, the mixture can be diluted with a low-boiling organic solvent to reduce viscosity. The product can then be isolated by extraction or column chromatography.

Experimental Protocol: Thermal Decarboxylation of 3-Bromo-5-methylisoxazole-4-carboxylic Acid (Neat)

This protocol is a suggested starting point and should be optimized for your specific experimental setup and scale.

Materials:

  • 3-bromo-5-methylisoxazole-4-carboxylic acid

  • Round-bottom flask

  • Heating mantle or oil bath with a temperature controller and thermocouple

  • Magnetic stirrer and stir bar

  • Condenser (optional, for monitoring off-gas)

  • Gas outlet adapter with a tube leading to a bubbler (containing mineral oil or limewater)

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Add the 3-bromo-5-methylisoxazole-4-carboxylic acid and a magnetic stir bar to the round-bottom flask.

  • Inert Atmosphere: Purge the flask with an inert gas for 5-10 minutes.

  • Heating: Begin stirring and gradually heat the flask. Start with a target temperature of 150°C.

  • Observation: The solid will melt, and you should observe the evolution of gas (CO2). Monitor the gas evolution using a bubbler.

  • Monitoring: Monitor the reaction by TLC or another suitable analytical method. If the reaction is slow, increase the temperature in 10°C increments, allowing the reaction to stabilize at each new temperature before assessing the progress.

  • Completion: The reaction is complete when gas evolution ceases and analytical monitoring shows the disappearance of the starting material.

  • Cooling and Isolation: Turn off the heat and allow the flask to cool to room temperature. Purify the crude product by distillation or recrystallization.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale/Comments
Reaction Temperature 150 - 180°CThis range is a starting point based on analogous reactions. The optimal temperature needs to be determined experimentally to balance reaction rate and byproduct formation[3].
Reaction Time 1 - 6 hoursHighly dependent on temperature and scale. Monitor until completion.
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidative side reactions that can lead to colored impurities and lower yields.
Pressure AtmosphericA sealed vessel is only required if using a low-boiling solvent like water above its boiling point[3].
Expected Yield 70 - 90%Yields will vary depending on the purity of the starting material and the optimization of the reaction conditions.

Visualizations

Decarboxylation Workflow Diagram

Decarboxylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Starting Material: 3-bromo-5-methylisoxazole- 4-carboxylic acid Purity_Check Purity Check (e.g., NMR, mp) Start->Purity_Check Setup Reaction Setup (Inert Atmosphere) Purity_Check->Setup Heating Heating (150-180°C) Setup->Heating Monitoring Monitor Reaction (TLC, LC-MS, Gas Evolution) Heating->Monitoring Time Side_Reaction Side Reactions: - Resinification - Rearrangement Heating->Side_Reaction High Temp Monitoring->Heating Incomplete Rxn: Increase Temp Cooling Cool to RT Monitoring->Cooling Reaction Complete Purification Purification (Distillation or Recrystallization) Cooling->Purification Product Final Product: 3-bromo-5-methylisoxazole Purification->Product

Caption: Workflow for the thermal decarboxylation of 3-bromo-5-methylisoxazole-4-carboxylic acid.

Reaction Mechanism Overview

Reaction_Mechanism cluster_main Decarboxylation Pathway cluster_side Potential Side Reactions Starting_Material 3-bromo-5-methylisoxazole- 4-carboxylic acid Transition_State [Transition State] Starting_Material->Transition_State Δ (Heat) Product 3-bromo-5-methylisoxazole Transition_State->Product CO2 + CO2 Transition_State->CO2 Rearrangement Rearrangement Product (e.g., Oxazole derivative) Transition_State->Rearrangement High Temp Decomposition Decomposition Products (e.g., Ketonitrile, Tar) Transition_State->Decomposition Excessive Temp

Caption: Simplified reaction mechanism showing the main decarboxylation pathway and potential side reactions.

References

  • Master Organic Chemistry. (2022-05-20). Decarboxylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021-03-05). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009). An effective protocol allows the smooth protodecarboxylation of diversely functionalized aromatic carboxylic acids within 5-15 min under microwave irradiation. The Journal of Organic Chemistry, 74(7), 2620–2623. Retrieved from [Link]

  • Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). A practical one-step method for the preparation of α-chloroketones from readily available, inexpensive phenylacetic acid derivatives. The Journal of Organic Chemistry, 79(18), 8917–8925. Retrieved from [Link]

  • Kappe, C. O. (2011). The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025-08-06). The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Higgins, J., Zhou, X., & Liu, R. (1997). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A, 101(49), 9769–9775. Retrieved from [Link]

  • ResearchGate. (n.d.). Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids.
  • National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole. Retrieved from [Link]

  • RecSupply. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. PubMed Central. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 3-bromo-5-methylisoxazole-4-carboxylate Derivatives: An NMR and Mass Spectrometry Comparison

For researchers, scientists, and drug development professionals, the precise structural characterization of novel chemical entities is a cornerstone of innovation. Isoxazole derivatives, in particular, represent a class...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of novel chemical entities is a cornerstone of innovation. Isoxazole derivatives, in particular, represent a class of heterocyclic compounds with significant therapeutic potential, finding applications as anti-inflammatory, anticancer, and antimicrobial agents.[1][2] This guide provides an in-depth comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural elucidation of a key synthetic intermediate, Methyl 3-bromo-5-methylisoxazole-4-carboxylate, and its derivatives. We will delve into the causality behind experimental choices, presenting self-validating protocols and supporting data to ensure scientific integrity.

The Analytical Imperative: Why Isoxazoles Demand Rigorous Characterization

The biological activity of isoxazole derivatives is intrinsically linked to their substitution patterns.[3] Therefore, unambiguous confirmation of the structure of synthetic intermediates like Methyl 3-bromo-5-methylisoxazole-4-carboxylate is paramount. Both NMR and MS provide critical, yet distinct, pieces of the structural puzzle. While MS reveals the molecular weight and elemental composition, NMR spectroscopy illuminates the connectivity of atoms within the molecule. A combined approach is thus indispensable for comprehensive characterization.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 3-bromo-5-methylisoxazole-4-carboxylate, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Features

The proton NMR spectrum is expected to be relatively simple, exhibiting two key singlets corresponding to the methyl protons of the ester and the methyl group attached to the isoxazole ring. The chemical shifts of these protons are influenced by their local electronic environments.

  • C5-Methyl Protons: These protons are expected to resonate at approximately δ 2.5-2.8 ppm.

  • Ester Methyl Protons: These protons will likely appear slightly downfield, in the range of δ 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.

Expected ¹³C NMR Spectral Features

The carbon-13 NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their hybridization and chemical environment. For the unsubstituted isoxazole ring, the chemical shifts are approximately δ 157.8 (C5), 149.1 (C3), and 103.6 (C4) ppm.[5] Substitution will alter these values.

Carbon AtomExpected Chemical Shift (ppm)Rationale
C3~145-150Attached to electronegative bromine and nitrogen atoms.
C4~110-115Substituted with an electron-withdrawing carboxylate group.
C5~160-165Attached to an oxygen and a methyl group.
C=O (Ester)~165-170Typical chemical shift for an ester carbonyl carbon.
O-CH₃ (Ester)~50-55Standard chemical shift for a methyl ester.
C5-CH₃~10-15Typical chemical shift for a methyl group on an aromatic ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified Methyl 3-bromo-5-methylisoxazole-4-carboxylate derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry: Determining Molecular Weight and Elemental Composition

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and, through high-resolution instruments, its elemental formula. For halogenated compounds like Methyl 3-bromo-5-methylisoxazole-4-carboxylate, MS is particularly informative due to the characteristic isotopic pattern of bromine.

The Telltale Bromine Isotopic Signature

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[6][7] This results in a distinctive M and M+2 pattern in the mass spectrum for any fragment containing a single bromine atom, where the two peaks are of roughly equal intensity.[6] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical and depends on the analyte's properties.

Ionization TechniquePrincipleBest Suited ForExpected Outcome for Target Molecule
Electron Ionization (EI) "Hard" ionization; high-energy electrons bombard the sample, causing fragmentation.[8]Volatile, thermally stable, low molecular weight compounds.[8]A molecular ion peak (M⁺˙) may be weak or absent. Expect extensive fragmentation, which can be useful for structural elucidation.
Electrospray Ionization (ESI) "Soft" ionization; a high voltage is applied to a liquid to create an aerosol, leading to protonated or sodiated molecules.[9][10]Polar, non-volatile, and thermally labile molecules.[9]A strong signal for the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. Minimal fragmentation.
Chemical Ionization (CI) "Soft" ionization; a reagent gas is ionized, which then transfers a proton to the analyte.[8]Compounds that produce weak or no molecular ion in EI.A prominent [M+H]⁺ peak with less fragmentation than EI.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • For GC-MS (with EI): Introduce the sample via a gas chromatograph. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

    • For LC-MS (with ESI or CI): Introduce the sample via a liquid chromatograph. This is suitable for less volatile derivatives.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and look for the characteristic bromine isotopic pattern. Analyze the fragmentation pattern to gain further structural information.

Anticipated Fragmentation Pathways

Under EI conditions, the isoxazole ring is prone to cleavage.[11][12] Common fragmentation pathways for isoxazoles involve the initial cleavage of the weak N-O bond.[11]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of Methyl 3-bromo-5-methylisoxazole-4-carboxylate derivatives.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_data Data Interpretation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Confirms Connectivity MS Mass Spectrometry (EI, ESI) Purification->MS Confirms MW & Formula Structure Final Structure Confirmation NMR->Structure MS->Structure

Caption: A generalized workflow for the synthesis, purification, and structural analysis of isoxazole derivatives.

Molecular Structure of the Target Compound

Caption: Chemical structure of Methyl 3-bromo-5-methylisoxazole-4-carboxylate.

Conclusion

The structural elucidation of Methyl 3-bromo-5-methylisoxazole-4-carboxylate and its derivatives is a critical step in the drug discovery and development process. A synergistic approach utilizing both NMR spectroscopy and mass spectrometry is essential for unambiguous characterization. By carefully selecting experimental parameters and understanding the underlying principles of each technique, researchers can confidently determine the structure of these important synthetic intermediates. This guide provides a framework for making informed analytical decisions, ensuring the integrity and reproducibility of scientific findings.

References

  • MDPI. (2023, January 19). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • Yaichkov, I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • ResearchGate. (2025, August 10). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

  • Ohashi, M., et al. (1969). Mass spectra of some alkyl isoxazoles. Organic Mass Spectrometry, 2(2), 195–207.
  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464.
  • ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Drees, J. C., & Wu, A. H. B. (n.d.). Analytical Techniques.
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  • NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. (n.d.).
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  • ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

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  • PubMed. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Retrieved from [Link]

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Comparative

A Comparative Guide to Brominated Heterocyclic Building Blocks: The Strategic Role of Methyl 3-bromo-5-methylisoxazole-4-carboxylate

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic scaffolds are foundational elements, providing the structural diversity and physicochemical properties essential for crafting effective ther...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic scaffolds are foundational elements, providing the structural diversity and physicochemical properties essential for crafting effective therapeutic agents.[1][2] Among the vast arsenal of synthetic tools, halogenated heterocycles—particularly brominated variants—serve as exceptionally versatile building blocks. The carbon-bromine bond is a synthetic linchpin, readily participating in a host of cross-coupling reactions that enable the systematic construction of complex molecular architectures.[3]

This guide provides a comparative analysis of key brominated heterocyclic building blocks, with a special focus on Methyl 3-bromo-5-methylisoxazole-4-carboxylate . We will delve into its unique reactivity, synthetic utility, and strategic advantages when compared to more common scaffolds like bromopyridines, bromothiophenes, bromoindoles, and bromofurans. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting the optimal building block for their synthetic campaigns.

The Subject of Focus: Methyl 3-bromo-5-methylisoxazole-4-carboxylate

Structure and Inherent Properties:

Methyl 3-bromo-5-methylisoxazole-4-carboxylate is a highly functionalized five-membered heterocycle. Its structure is characterized by:

  • An isoxazole core , a privileged scaffold known for its presence in numerous FDA-approved drugs and its ability to act as a bioisostere for other functional groups.[4][5] The nitrogen and oxygen atoms within the ring influence its electronic properties and metabolic stability.

  • A bromine atom at the C3 position , which is the primary reactive site for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the isoxazole ring activates this position for oxidative addition.

  • A methyl group at the C5 position , which provides a point for steric interaction and can influence binding affinity in a biological target.

  • A methyl carboxylate group at the C4 position , which offers an additional handle for chemical modification (e.g., hydrolysis to the carboxylic acid followed by amide coupling) and modulates the molecule's polarity and solubility.

This multi-functional arrangement allows for a "three-dimensional" approach to library synthesis, where diversification can be achieved at three distinct points on a compact and relatively rigid core.

Reactivity Profile:

The primary synthetic utility of this building block lies in its C-Br bond's reactivity in palladium-catalyzed cross-coupling reactions. It is an excellent substrate for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and carbonylative coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, vinyl, alkynyl, and amino moieties. The inherent stability of the isoxazole ring under many standard reaction conditions is a significant advantage.[6]

Comparative Analysis with Other Brominated Heterocycles

The choice of a brominated heterocyclic building block is dictated by the desired electronics, geometry, and potential for hydrogen bonding in the final target molecule. Below, we compare our focus compound to other widely used scaffolds.

Bromopyridines

Pyridines are ubiquitous in medicinal chemistry. The position of the bromine atom (2-, 3-, or 4-) dramatically influences reactivity.

  • 2-Bromopyridines: Highly reactive in cross-coupling due to the inductive effect of the adjacent nitrogen atom. However, the proximity of the nitrogen can sometimes lead to catalyst inhibition or undesired side reactions.

  • 3-Bromopyridines: Generally display good reactivity and are extremely common in drug scaffolds. They offer a clear vector for substitution without direct interference from the ring nitrogen.[7]

  • 4-Bromopyridines: Also highly reactive, often used to introduce a basic nitrogen atom distal to the point of substitution.

Comparison: While bromopyridines introduce a basic nitrogen atom, which can be crucial for solubility or target engagement, the isoxazole scaffold of our focus compound is non-basic and offers a different electronic and hydrogen-bonding profile. Furthermore, the isoxazole provides more points for diversification on a single, compact ring.

Bromothiophenes

Thiophenes are electron-rich heterocycles often used as bioisosteres for phenyl rings.

  • 2-Bromothiophene: The C-Br bond at the 2-position is generally more reactive than at the 3-position in Suzuki couplings.[8][9]

  • 3-Bromothiophene: Offers an alternative substitution pattern and is also a viable coupling partner.

Comparison: Thiophenes are more electron-rich than isoxazoles. This can influence the overall properties of the final molecule and its susceptibility to oxidative metabolism. Methyl 3-bromo-5-methylisoxazole-4-carboxylate provides a more electron-deficient core, which can be advantageous for metabolic stability and for tuning the electronics of the target compound.

Bromoindoles

The indole scaffold is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[10]

  • Reactivity: The position of the bromine (e.g., 4-, 5-, 6-bromo) dictates the substitution vector.[11][12] The presence of the N-H group offers a hydrogen bond donor but may require protection during certain synthetic steps, adding complexity to the synthesis.[13]

Comparison: Bromoindoles provide a larger, more lipophilic, and planar scaffold with a hydrogen bond donor. In contrast, Methyl 3-bromo-5-methylisoxazole-4-carboxylate is a smaller, more compact building block that lacks a hydrogen bond donor on the core ring, which can be desirable to improve cell permeability.

Bromofurans

Furans are five-membered, oxygen-containing aromatic heterocycles.[14]

  • Reactivity: Similar to thiophenes, the 2-position is generally more reactive than the 3-position.[15][16]

  • Stability: Furans can be sensitive to strongly acidic conditions, which can be a limitation in multi-step syntheses.

Comparison: The furan ring is generally considered more electron-rich than the isoxazole ring. The isoxazole scaffold is typically more robust and less prone to ring-opening or degradation under a wider range of chemical conditions.

Data Presentation: Comparative Overview

Building BlockStructureRelative Suzuki Coupling ReactivityKey AdvantagesKey Limitations
Methyl 3-bromo-5-methylisoxazole-4-carboxylate C[C]1=C(C(=NO1)Br)C(=O)OCHighMultiple points for diversification; metabolically stable core; non-basic.Less common scaffold; synthesis can be more complex than simple heterocycles.
3-Bromopyridine C1=CC(=CN=C1)BrHighIntroduces a basic nitrogen; commercially available; well-established reactivity.[7]Basicity can be undesirable; potential for catalyst inhibition.
2-Bromothiophene C1=CC(=CS1)BrHighPhenyl ring bioisostere; electron-rich scaffold.[8]Can be susceptible to oxidative metabolism.
5-Bromoindole C1=CC2=C(C=C1Br)C=CN2Moderate to HighPrivileged scaffold in medicinal chemistry; provides H-bond donor.[10]N-H may require protection; larger, more lipophilic core.
2-Bromofuran C1=CC=C(O1)BrHighCompact, electron-rich scaffold.[16]Can be unstable to acidic conditions; potential for ring-opening.

Experimental Protocols & Workflows

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a typical reaction to validate the reactivity of Methyl 3-bromo-5-methylisoxazole-4-carboxylate.

Objective: To synthesize Methyl 5-methyl-3-(4-methoxyphenyl)isoxazole-4-carboxylate.

Materials:

  • Methyl 3-bromo-5-methylisoxazole-4-carboxylate (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add Methyl 3-bromo-5-methylisoxazole-4-carboxylate, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1,4-dioxane. Add this catalyst solution to the reaction flask.

  • Add additional 1,4-dioxane and water (typically a 4:1 to 10:1 solvent ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the palladium catalyst to the C-Br bond and facilitating the subsequent reductive elimination step, leading to high yields.[17] The use of a base like K₃PO₄ is essential to activate the boronic acid for transmetalation.[17]

Visualization of Key Workflows

G cluster_0 Catalytic Cycle Start Pd(0)L2 OxAdd Oxidative Addition (R-X) Start->OxAdd Intermediate R-Pd(II)-X(L2) OxAdd->Intermediate Transmetal Transmetalation (R'-B(OH)2) Intermediate->Transmetal Intermediate2 R-Pd(II)-R'(L2) Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Start Catalyst Regeneration Product R-R' RedElim->Product

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

G start_node Methyl 3-bromo-5-methyl isoxazole-4-carboxylate suzuki Suzuki (Ar-B(OH)2) start_node->suzuki sonogashira Sonogashira (R-C≡CH) start_node->sonogashira buchwald Buchwald-Hartwig (R2NH) start_node->buchwald hydrolysis Hydrolysis/Amide Coupling (R'2NH, HATU) start_node->hydrolysis reaction_node reaction_node product_node product_node prod_suzuki Aryl-Substituted Isoxazole suzuki->prod_suzuki prod_sonogashira Alkynyl-Substituted Isoxazole sonogashira->prod_sonogashira prod_buchwald Amino-Substituted Isoxazole buchwald->prod_buchwald prod_amide Amide-Modified Isoxazole hydrolysis->prod_amide

Caption: Diversification pathways from the core isoxazole building block.

G decision_node decision_node choice_node Consider Bromopyridines result_node Use Methyl 3-bromo-5- methylisoxazole-4-carboxylate start Start: Define Target Molecular Properties q1 Need a basic nitrogen? start->q1 q1->choice_node Yes q2 Need H-bond donor? q1->q2 No q3 Need compact core with multiple diversification points? q2->q3 No choice_node2 Consider Bromoindoles q2->choice_node2 Yes q3->result_node Yes q4 Require high electron density? q3->q4 No choice_node3 Consider Bromothiophenes or Bromofurans q4->choice_node3 Yes result_node2 Re-evaluate core scaffold choice q4->result_node2 No

Caption: Decision flowchart for selecting a brominated building block.

Conclusion and Future Outlook

While classic building blocks like bromopyridines and bromoindoles remain indispensable tools, the strategic selection of more highly functionalized scaffolds can significantly accelerate drug discovery programs. Methyl 3-bromo-5-methylisoxazole-4-carboxylate stands out as a superior choice when the goal is to create densely functionalized, non-basic compounds from a compact, metabolically robust core. Its three distinct points for modification—the C3-bromo position, the C4-ester, and the C5-methyl group—offer a powerful platform for generating diverse chemical libraries with fine-tuned steric and electronic properties.

The ultimate decision for which building block to employ will always be project-specific. However, by understanding the nuanced differences in reactivity, stability, and physicochemical contributions of each scaffold, medicinal chemists can more effectively navigate the complex terrain of molecular design and bring novel therapeutics to fruition.

References

  • Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. (2023). MDPI. [Link]

  • Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. (2025). ResearchGate. [Link]

  • Synthesis of methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate (6). (n.d.). ResearchGate. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (2020).
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health (NIH). [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI. [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (n.d.). National Institutes of Health (NIH). [Link]

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Validation

A Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry: A Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of choices, the five-membered aromatic heterocycles, isoxazole and oxazole, stand out as "privileged structures," frequently appearing in a diverse array of FDA-approved drugs.[1][2] These isomers, differing only in the relative positioning of their nitrogen and oxygen atoms, present a fascinating case study in how subtle structural changes can impart significant differences in physicochemical properties, metabolic stability, and biological activity.

This guide provides an in-depth, evidence-based comparison of the isoxazole and oxazole scaffolds. It is designed not as a rigid template, but as a comprehensive resource to inform rational drug design, explaining the causality behind experimental choices and providing actionable protocols for the evaluation of these crucial heterocyclic systems.

At a Glance: Structural and Electronic Distinctions

The core difference between isoxazole (a 1,2-azole) and oxazole (a 1,3-azole) lies in the juxtaposition of the heteroatoms. In isoxazole, the nitrogen and oxygen atoms are adjacent, whereas in oxazole, they are separated by a carbon atom. This seemingly minor distinction has profound implications for the electronic character of the ring.

Figure 1: Structural comparison of isoxazole and oxazole.

This structural variance influences the dipole moment and basicity of the heterocycles, which in turn affects their interaction with biological targets and their pharmacokinetic properties.

Physicochemical Properties: A Quantitative Comparison

The electronic differences between isoxazole and oxazole manifest in their measurable physicochemical properties. Understanding these parameters is fundamental to predicting a molecule's behavior in a biological system.

PropertyIsoxazoleOxazoleReference(s)
Structure Oxygen and nitrogen atoms are adjacent (1,2-position)Oxygen and nitrogen atoms are separated by a carbon (1,3-position)[1]
pKa of conjugate acid -3.00.8[1]
Dipole Moment ~3.0 D~1.7 D[1]
Aromaticity Generally considered to have slightly greater aromaticity than oxazole.Aromaticity is considered weaker than that of isoxazole.[3]
Hydrogen Bonding The nitrogen atom is the primary hydrogen bond acceptor.The nitrogen atom is the primary hydrogen bond acceptor.[1]

Expert Insights: The lower pKa of isoxazole indicates it is a significantly weaker base than oxazole. This can be advantageous in drug design, as a less basic molecule is less likely to be protonated at physiological pH, potentially leading to better cell permeability and reduced off-target interactions with acidic cellular compartments. The larger dipole moment of isoxazole can lead to stronger dipole-dipole interactions with protein targets, which can contribute to enhanced binding affinity.[1]

Synthetic Accessibility: Navigating the Pathways to Core Scaffolds

Both isoxazole and oxazole cores are readily accessible through a variety of well-established synthetic methodologies, allowing for the facile generation of diverse libraries of analogs.

Synthetic_Workflows cluster_isoxazole Isoxazole Synthesis cluster_oxazole Oxazole Synthesis I_start Aldoxime + Alkyne I_process 1,3-Dipolar Cycloaddition I_start->I_process I_end 3,5-Disubstituted Isoxazole I_process->I_end O_start α-Acylamino Ketone O_process Robinson-Gabriel Cyclodehydration O_start->O_process O_end 2,5-Disubstituted Oxazole O_process->O_end

Figure 2: Common synthetic routes to isoxazole and oxazole scaffolds.
Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole

This protocol details a common method for the synthesis of a 3,5-disubstituted isoxazole via a 1,3-dipolar cycloaddition reaction.

  • Step 1: In situ generation of the nitrile oxide. To a stirred solution of benzaldehyde oxime (1.0 eq) and phenylacetylene (1.1 eq) in an appropriate solvent (e.g., dichloromethane or toluene), add a suitable oxidizing agent such as N-chlorosuccinimide (NCS) or chloramine-T (1.1 eq) portion-wise at room temperature.

  • Step 2: Cycloaddition. The reaction mixture is then stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). The nitrile oxide, generated in situ, undergoes a [3+2] cycloaddition with phenylacetylene.

  • Step 3: Work-up and purification. Upon completion, the reaction mixture is cooled to room temperature, washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 3,5-diphenylisoxazole.[4]

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

The Robinson-Gabriel synthesis is a classic and reliable method for the preparation of 2,5-disubstituted oxazoles.

  • Step 1: Preparation of the α-acylamino ketone. Benzoin (1.0 eq) is acylated with benzoyl chloride (1.1 eq) in the presence of a base such as pyridine in a suitable solvent like dichloromethane at 0 °C to room temperature to yield 2-(benzoylamino)-1,2-diphenylethan-1-one.

  • Step 2: Cyclodehydration. The α-acylamino ketone is then treated with a dehydrating agent. A common procedure involves heating the substrate in concentrated sulfuric acid or with phosphorus pentoxide. Alternatively, milder conditions using trifluoroacetic anhydride can be employed.[5]

  • Step 3: Work-up and purification. The reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium hydroxide solution). The precipitated solid is collected by filtration, washed with water, and dried. The crude 2,5-diphenyloxazole is then purified by recrystallization, typically from ethanol, to yield the pure product.[6]

Metabolic Stability: A Key Determinant of In Vivo Fate

The metabolic stability of a drug candidate is a critical parameter influencing its pharmacokinetic profile, particularly its half-life and bioavailability. Both isoxazole and oxazole rings can be susceptible to metabolic transformations, primarily oxidation by cytochrome P450 (CYP) enzymes.

While direct, head-to-head comparative studies on a wide range of isoxazole and oxazole analogs are limited, general principles and some case studies provide valuable insights. The inherent weaker N-O bond in the isoxazole ring can make it susceptible to reductive cleavage under certain metabolic conditions, a pathway not available to the oxazole ring.[7]

A comparative study on the stability of two COX-2 inhibitors, celecoxib (a pyrazole) and the withdrawn drug valdecoxib (an isoxazole), provides some indirect evidence. While not a direct oxazole comparison, it highlights the metabolic liabilities that can be associated with the isoxazole ring. Valdecoxib was withdrawn from the market due to concerns over cardiovascular side effects, which have been linked to its metabolic profile.[8][9] More recent stability studies have shown that celecoxib is a more stable compound under various stress conditions compared to other coxibs, including those with different heterocyclic cores.[10]

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay provides a robust method for determining the intrinsic clearance of a compound, a key indicator of its metabolic stability.

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the isoxazole or oxazole analog in DMSO.

    • Microsome Suspension: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer.

  • Incubation:

    • Pre-warm the microsome suspension and NADPH regenerating system to 37°C.

    • In a 96-well plate, add the test compound to the microsome suspension to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Determine the intrinsic clearance (CLint) using the equation: CLint = (k / [microsomal protein]) * 1000.

Biological Activity and Structure-Activity Relationships (SAR): Where the Scaffolds Shine

Both isoxazole and oxazole scaffolds are found in drugs targeting a vast array of diseases. The choice between them is often dictated by the specific structure-activity relationships for a given biological target.

Comparative Quantitative Data: Enzyme Inhibition

Direct comparative studies provide the most compelling evidence for the differential effects of isoxazole and oxazole scaffolds.

Table 2: Comparative DGAT1 Inhibitory Activity [6]

Compound ClassLead Compound ExampleIC₅₀ (nM)
3-Phenylisoxazole AnalogsCompound 40a64
5-Phenyloxazole Analogs->1000
Data sourced from a study on heteroaryl analogs of biaryl ureas as DGAT1 inhibitors.

Table 3: Comparative SCD1 and SCD5 Inhibitory Activity [8]

Compound ClassLead Compound ExampleSCD1 IC₅₀ (µM)SCD5 IC₅₀ (µM)
Isoxazole-Isoxazole HybridsCompounds 12 & 134545
Isoxazole-Oxazole HybridCompound 141910

Expert Insights: The data for DGAT1 inhibition clearly demonstrates the superiority of the isoxazole scaffold in this particular chemical series.[6] Conversely, for SCD1 and SCD5 inhibition, the isoxazole-oxazole hybrid proved more potent than the isoxazole-isoxazole hybrids, showcasing that the optimal scaffold is target-dependent.[8] These examples underscore the importance of empirical testing in drug discovery. The higher prevalence of isoxazole-containing drugs approved by the FDA may suggest a statistically higher probability of this scaffold conferring favorable pharmacological properties.[1]

The Role of Isoxazoles and Oxazoles as Bioisosteres

A key strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Both isoxazole and oxazole rings can serve as bioisosteres for other functional groups, such as amides or esters, to improve pharmacokinetic properties.

A notable example is in the development of p38 MAP kinase inhibitors, where the isoxazole ring was explored as a bioisosteric replacement for the imidazole ring of the lead compound SB-203580.[11] This strategic replacement led to compounds with improved profiles, including enhanced suppression of cytokine release and decreased affinity for cytochrome P450 enzymes.[11]

Binding_Mode_Comparison cluster_protein Hypothetical Kinase Active Site cluster_isoxazole Isoxazole Analog cluster_oxazole Oxazole Analog Hinge Hinge Region (Backbone NH) Hydrophobic_Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Isoxazole_Ring Isoxazole Ring Isoxazole_Ring->Hinge H-Bond Aryl_Group1 Aryl Group 1 Aryl_Group1->Hydrophobic_Pocket Hydrophobic Interaction Aryl_Group2 Aryl Group 2 Oxazole_Ring Oxazole Ring Oxazole_Ring->Hinge H-Bond Aryl_Group3 Aryl Group 1 Aryl_Group3->Hydrophobic_Pocket Hydrophobic Interaction Aryl_Group4 Aryl Group 2

Figure 3: Hypothetical binding modes of isoxazole and oxazole analogs in a kinase active site.

In this hypothetical model, both scaffolds can form a crucial hydrogen bond with the hinge region of the kinase. However, the different vector of the dipole moment and the precise positioning of the substituents on the isoxazole versus the oxazole ring can lead to altered interactions within the hydrophobic pocket, potentially explaining differences in potency and selectivity.

Conclusion: A Nuanced Choice for Rational Drug Design

The decision to employ an isoxazole or an oxazole scaffold is a nuanced one, contingent on the specific therapeutic target and the desired ADMET properties. Isoxazoles, with their lower basicity and larger dipole moment, may offer advantages in certain contexts, a trend potentially supported by their greater representation in marketed drugs.[1][3] However, as the comparative data on enzyme inhibition demonstrates, the oxazole scaffold can be superior in other cases.[8]

Ultimately, a thorough understanding of the subtle yet significant differences between these two pivotal heterocycles, combined with direct, head-to-head experimental comparisons as outlined in this guide, is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. The provided protocols for synthesis and in vitro assays serve as a validated starting point for researchers to generate the critical data needed to make informed decisions in their drug discovery programs.

References

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  • Laufer, S. A., & Margutti, S. (2008). Isoxazolone based inhibitors of p38 MAP kinases. Journal of Medicinal Chemistry, 51(8), 2580-2584. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating Synthesized Kinase Inhibitor Efficacy

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, rigorous validation of a synthesized compound's efficacy is the cornerstone of a successful...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, rigorous validation of a synthesized compound's efficacy is the cornerstone of a successful therapeutic program. This guide provides an in-depth, technically-focused comparison of the critical methodologies employed to substantiate the potency and selectivity of novel kinase inhibitors. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of inquiry from the benchtop to preclinical models.

The Kinase Inhibitor Validation Funnel: A Conceptual Framework

The validation of a synthesized kinase inhibitor is not a single experiment but a multi-faceted process. It can be conceptualized as a funnel, where a large number of initial hits are progressively filtered through a series of increasingly complex and physiologically relevant assays. This approach ensures that only the most promising candidates, those with genuine therapeutic potential, advance to the costly stages of preclinical and clinical development.

Validation_Funnel A High-Throughput Screening (HTS) Biochemical Assays B Lead Identification & Optimization Biochemical & Biophysical Assays A->B Hit Confirmation & Potency C In Vitro Efficacy & Target Engagement Cell-Based Assays B->C Cellular Activity & Selectivity D Preclinical Validation In Vivo Models C->D Physiological Relevance & PK/PD Cellular_Validation_Workflow A 1. Cell Line Selection (Target expression & pathway dependency) B 2. Target Engagement Assay (e.g., NanoBRET™) A->B Confirm Target Expression C 3. Downstream Substrate Phosphorylation Assay (e.g., Western Blot) B->C Validate Target Occupancy D 4. Cell Proliferation Assay (e.g., CellTiter-Glo®) C->D Link Target Inhibition to Phenotype E 5. Off-Target & Pathway Analysis (e.g., Phospho-proteomics) D->E Assess Specificity

Caption: A workflow for validating inhibitor efficacy in cells.

Stage 3: The Litmus Test of In Vivo Efficacy

The final and most rigorous test of a synthesized kinase inhibitor's efficacy before clinical consideration is its evaluation in in vivo models. These studies are essential to understand the inhibitor's pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its overall anti-tumor activity in a complex biological system. Genetically engineered tumor models or xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used for this purpose. [1] A Representative Kinase Signaling Pathway: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer. [2]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Growth Cell Growth & Proliferation mTORC1->Growth

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

The Imperative of Selectivity Profiling

A common challenge in kinase inhibitor development is achieving selectivity for the intended target. Due to the high degree of structural conservation within the ATP-binding pocket of kinases, many inhibitors exhibit off-target activity, which can lead to unforeseen toxicities or confound the interpretation of efficacy data. [3]Therefore, it is crucial to profile promising inhibitors against a large panel of kinases to assess their selectivity. This can be done through large-scale biochemical screening services that test the compound against hundreds of different kinases. [4] Interpreting Selectivity Data: The Selectivity Score

One way to quantify the selectivity of an inhibitor is to calculate a selectivity score (S-score). For instance, an S(10) score can be calculated by dividing the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a given concentration (e.g., 1 µM) by the total number of kinases tested. A lower S-score indicates a more selective inhibitor.

Conclusion: A Rigorous, Multi-pronged Approach to Validation

The validation of a synthesized kinase inhibitor is a systematic and evidence-based process that requires a deep understanding of the underlying biology and the appropriate application of a diverse set of experimental tools. By following a logical progression from in vitro biochemical assays to cell-based functional readouts and finally to in vivo efficacy models, researchers can build a robust data package that provides a clear and convincing case for the therapeutic potential of their novel compound. This rigorous, multi-pronged approach is not merely a matter of ticking boxes; it is the fundamental basis of sound scientific inquiry and the essential groundwork for the development of the next generation of life-saving kinase-targeted therapies.

References

  • Bamborough, P., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. News-Medical.net. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876. [Link]

  • Promega Corporation. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Promega Connections. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews. Drug discovery, 1(4), 309–315. [Link]

  • Anderson, K., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Molecular cancer therapeutics, 9(1), 171–181. [Link]

  • Sever, R., & Brugge, J. S. (2015). Signal transduction in cancer. Cold Spring Harbor perspectives in medicine, 5(4), a006098. [Link]

  • U.S. Food and Drug Administration. (2021, August 12). Study Population Recommendations in Product-Specific Guidances for In Vivo Bioequivalence Studies of Kinase Inhibitors. [Link]

  • Holland-Frei Cancer Medicine. 6th edition. (2003). Signaling Pathways of Tyrosine Kinase Receptors. National Center for Biotechnology Information. [Link]

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  • Wee, S., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Roskoski, R., Jr (2023). FDA-approved kinase inhibitors 2018–2023: Drug targets, metabolic pathways, and drug-induced toxicities. Pharmacological research, 191, 106753. [Link]

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Validation

A Senior Application Scientist's Guide to In Vitro Antimicrobial Testing of Isoxazole Amides

For researchers, scientists, and drug development professionals, the evaluation of novel antimicrobial agents is a critical step in the pipeline toward combating infectious diseases. Isoxazole amides have emerged as a pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the evaluation of novel antimicrobial agents is a critical step in the pipeline toward combating infectious diseases. Isoxazole amides have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial potential.[1][2][3] This guide provides an in-depth comparison of standard in vitro methodologies for assessing the antimicrobial efficacy of isoxazole amides, grounded in scientific integrity and practical, field-proven insights.

The Growing Significance of Isoxazole Amides in Antimicrobial Research

The isoxazole ring is a versatile scaffold in medicinal chemistry, known to interact with various biological targets through mechanisms like hydrogen bonding and π-π stacking.[3] When incorporated into an amide structure, the resulting isoxazole amides exhibit a range of pharmacological activities.[1][3] Their antimicrobial potential has been extensively studied against a wide array of microorganisms, including pathogenic bacteria and fungi.[1][4][5] The exploration of structure-activity relationships in isoxazole derivatives is crucial for designing novel compounds with enhanced antimicrobial efficacy.[1]

This guide will navigate the essential in vitro assays required to characterize the antimicrobial profile of newly synthesized isoxazole amides, focusing on the principles, practical execution, and interpretation of results.

Comparing the Core Methodologies for Antimicrobial Susceptibility Testing

The primary goal of in vitro antimicrobial susceptibility testing is to determine the lowest concentration of a compound that can inhibit or kill a specific microorganism.[6][7] Several standardized methods are available, each with its own set of advantages and limitations. The choice of method often depends on the specific research question, the properties of the test compound, and the available resources.

MethodPrincipleAdvantagesDisadvantagesBest For
Broth Microdilution Serial dilution of the antimicrobial agent in a liquid growth medium to determine the Minimum Inhibitory Concentration (MIC).[7][8]Quantitative results (MIC values), high-throughput, cost-effective, and considered a "gold standard" reference method.[9][10]Can be labor-intensive for a small number of samples, and the potential for errors in serial dilutions.[10]Determining precise MIC values for a large number of compounds or strains.
Agar Disk Diffusion (Kirby-Bauer Test) An antimicrobial-impregnated disk is placed on an agar plate inoculated with the test microorganism. The agent diffuses into the agar, creating a concentration gradient and a zone of inhibition.[9][11][12]Simple, low-cost, flexible in drug selection, and provides a qualitative assessment of susceptibility.[9][10][13]Provides qualitative results (zone of inhibition), not a direct MIC. The diffusion of the compound can be affected by its molecular weight and solubility.[10]Rapid screening of multiple compounds against a single organism.
Minimum Bactericidal Concentration (MBC) An extension of the MIC test, where aliquots from wells showing no visible growth are sub-cultured onto antibiotic-free agar to determine the lowest concentration that kills 99.9% of the initial inoculum.[14][15][16]Differentiates between bacteriostatic (inhibitory) and bactericidal (killing) activity.[2]More labor-intensive and time-consuming than MIC testing.Characterizing the killing activity of a lead compound.

In-Depth Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the most critical in vitro antimicrobial assays for isoxazole amides. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a cornerstone for quantitative assessment of antimicrobial activity and is recommended for obtaining precise efficacy data for isoxazole amides. The protocol is aligned with the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][17]

Rationale for Experimental Choices:

  • 96-Well Plate Format: Enables simultaneous testing of multiple concentrations and compounds, making it efficient for screening and dose-response studies.

  • Mueller-Hinton Broth (MHB): A standardized medium for susceptibility testing of non-fastidious bacteria, ensuring reproducibility and comparability of results.[8]

  • Two-fold Serial Dilutions: Allows for a logarithmic assessment of the concentration-dependent effect of the antimicrobial agent.

  • Inoculum Standardization: Crucial for the reproducibility of MIC results. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Positive and Negative Controls: Essential for validating the assay. The positive control (no antimicrobial) ensures the viability of the microorganism, while the negative control (no microorganism) confirms the sterility of the medium.

  • Reference Antibiotic: A known antibiotic is used as a comparator to benchmark the activity of the test compound.

Step-by-Step Methodology:

  • Preparation of Isoxazole Amide Stock Solution: Dissolve the isoxazole amide in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Note that the final concentration of the solvent in the assay should be non-toxic to the microorganisms (typically ≤1%).

  • Preparation of the Microtiter Plate:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the isoxazole amide stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism on an agar plate, pick a few colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, except for the negative control wells.

  • Controls:

    • Positive Control: Wells containing MHB and the bacterial inoculum, but no isoxazole amide.

    • Negative Control: Wells containing MHB only.

    • Solvent Control: Wells containing MHB, the bacterial inoculum, and the highest concentration of the solvent used.

    • Reference Antibiotic Control: A row with a known antibiotic (e.g., ciprofloxacin) undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the isoxazole amide that completely inhibits visible growth of the microorganism.[7][18]

Visualization of Broth Microdilution Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading Stock Isoxazole Amide Stock Solution Serial_Dilution Serial Dilution of Isoxazole Amide Stock->Serial_Dilution Inoculum Standardized Inoculum (0.5 McF) Inoculation Inoculation with Bacterial Suspension Inoculum->Inoculation MHB Mueller-Hinton Broth MHB->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate 37°C, 18-24h Inoculation->Incubate Read_MIC Read MIC (No Visible Growth) Incubate->Read_MIC MIC_to_MBC_Workflow cluster_wells Select Wells MIC_Plate MIC Plate (After Incubation) MIC_Well MIC Well MIC_Plate->MIC_Well MIC_2x 2x MIC Well MIC_Plate->MIC_2x MIC_4x 4x MIC Well MIC_Plate->MIC_4x Subculture Subculture onto Antibiotic-Free Agar MIC_Well->Subculture MIC_2x->Subculture MIC_4x->Subculture Incubate_Agar Incubate Agar Plate 37°C, 18-24h Subculture->Incubate_Agar Read_MBC Read MBC (≥99.9% Killing) Incubate_Agar->Read_MBC

Caption: Workflow from MIC determination to MBC assessment.

Data Presentation and Interpretation

For a clear comparison of the antimicrobial efficacy of different isoxazole amides, quantitative data should be summarized in a structured table.

Table 1: Example MIC and MBC Data for Novel Isoxazole Amides

CompoundTest MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Isoxazole Amide 1 Staphylococcus aureus ATCC 29213Positive482Bactericidal
Isoxazole Amide 1 Escherichia coli ATCC 25922Negative16>64>4Bacteriostatic
Isoxazole Amide 2 Staphylococcus aureus ATCC 29213Positive8162Bactericidal
Isoxazole Amide 2 Escherichia coli ATCC 25922Negative32>64>2Bacteriostatic
Ciprofloxacin Staphylococcus aureus ATCC 29213Positive0.512Bactericidal
Ciprofloxacin Escherichia coli ATCC 25922Negative0.250.52Bactericidal

Interpreting the Results:

  • MIC: A lower MIC value indicates greater potency of the compound against the specific microorganism. [19]* MBC/MIC Ratio: This ratio is a key indicator of the compound's mode of action.

    • An MBC/MIC ratio of ≤ 4 is generally considered bactericidal .

    • An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic . [2]

Trustworthiness and Self-Validation: The Role of Quality Control

To ensure the reliability and reproducibility of your results, a robust quality control (QC) system is non-negotiable.

  • Use of Standard QC Strains: Employ well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), for which expected MIC ranges for standard antibiotics are known. [20][21][22]Examples include Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853. [21]* Regular QC Testing: Perform QC testing with reference strains each time a new batch of reagents is prepared or a new assay is set up. [20]The obtained MIC values for the control antibiotics should fall within the acceptable ranges defined by CLSI.

  • Aseptic Technique: Strict aseptic technique is paramount to prevent contamination that could lead to erroneous results.

Challenges and Considerations in Testing Isoxazole Amides

  • Solubility: Isoxazole amides, like many novel organic compounds, may have poor aqueous solubility. The use of solvents like DMSO is common, but it's crucial to ensure the final solvent concentration does not affect microbial growth. [10]* In Vitro vs. In Vivo Correlation: In vitro susceptibility does not always translate to in vivo efficacy. [10]Factors such as bioavailability, host metabolism, and protein binding can significantly impact a compound's effectiveness in a living system. [10]

Conclusion

The systematic in vitro evaluation of isoxazole amides is a foundational step in the discovery and development of new antimicrobial agents. By employing standardized and well-controlled methodologies such as broth microdilution for MIC determination and subsequent MBC testing, researchers can obtain reliable and comparable data on the potency and spectrum of activity of these promising compounds. Adherence to rigorous quality control measures and a thorough understanding of the principles behind each assay are essential for generating trustworthy results that can confidently guide further preclinical and clinical development.

References

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. Retrieved from [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Retrieved from [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2022). The Scientific Temper. Retrieved from [Link]

  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. (n.d.). Retrieved from [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Retrieved from [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). Retrieved from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved from [Link]

  • Challenges in Drug Discovery for Intracellular Bacteria. (2021). MDPI. Retrieved from [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved from [Link]

  • Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). An-Najah National University. Retrieved from [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG LABTECH. Retrieved from [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2025). ResearchGate. Retrieved from [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023). Microbiology Class. Retrieved from [Link]

  • Challenges of Antibacterial Discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Determination of antimicrobial resistance by disk diffusion. (n.d.). Retrieved from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. (2024). Retrieved from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube. Retrieved from [Link]

  • Control strains. (n.d.). Culture Collections. Retrieved from [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing Challenges. (2016). myadlm.org. Retrieved from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

  • MINIMUM INHIBITORY CONCENTRATION INTERPRETATION: Guidelines For Accurate Testing. (2023). Microbiology Class. Retrieved from [Link]

  • Design, Synthesis, and Bioactivity Evaluation of Novel Isoxazole-Amide Derivatives Containing an Acylhydrazone Moiety as New Active Antiviral Agents. (n.d.). MDPI. Retrieved from [Link]

  • Clinical limitations of in vitro testing of microorganism susceptibility. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). IDEXX. Retrieved from [Link]

  • Quality Control Strains. (n.d.). Leibniz Institute DSMZ. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]

  • Synthesis, antimicrobial evaluation and electrochemical studies of some novel isoxazole derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). (n.d.). Bio-protocol. Retrieved from [Link]

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Comparative

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Bromoisoxazoles

For Researchers, Scientists, and Drug Development Professionals The isoxazole motif is a cornerstone in medicinal chemistry and drug discovery, prized for its unique electronic properties and ability to participate in hy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole motif is a cornerstone in medicinal chemistry and drug discovery, prized for its unique electronic properties and ability to participate in hydrogen bonding. The synthesis of functionalized isoxazoles, particularly through carbon-carbon bond formation, is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for this purpose, offering a reliable method for the arylation and vinylation of isoxazole scaffolds.[1]

This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of bromoisoxazoles. By examining the performance of different catalysts and ligands, supported by experimental data, this document aims to equip researchers with the knowledge to select the optimal catalytic system for their specific synthetic needs.

The Crucial Role of the Catalyst System

The success of a Suzuki-Miyaura coupling reaction hinges on the judicious choice of the palladium catalyst and its associated ligand. The electronic and steric properties of the ligand play a critical role in the efficiency of the catalytic cycle, which consists of three key steps: oxidative addition, transmetalation, and reductive elimination. For electron-deficient heteroaromatics like isoxazoles, the selection of an appropriate ligand is especially crucial to facilitate the oxidative addition step and ensure high product yields.

Comparative Performance of Palladium Catalysts

The following tables summarize the performance of various palladium catalyst systems in the Suzuki coupling of different bromoisoxazole isomers. The data, compiled from peer-reviewed literature, provides a direct comparison of catalyst efficiency under specific reaction conditions.

Table 1: Suzuki Coupling of 5-Bromoisoxazoles
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃P(t-Bu)₃·HBF₄K₃PO₄1,4-Dioxane801285-95[2]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O10012Moderate[3]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802High[4][5]

Note: The yield for Pd(PPh₃)₄ with 5-bromoisoxazoles is described as "moderate" in the literature, suggesting it is less effective than the other systems for this isomer.

Table 2: Suzuki Coupling of 4-Bromoisoxazoles
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃Na₂CO₃EtOH/H₂ORefluxN/AGood[6]
PdCl₂(PPh₃)₂PPh₃K₂CO₃DMF/EtOH1002Moderate[7]

Note: For the Pd(PPh₃)₄ catalyzed reaction, the boronic acid was generated in situ from the corresponding 4-bromoisoxazole.

Table 3: Suzuki Coupling of 3-Bromoisoxazoles

While specific comparative data for a range of catalysts with 3-bromoisoxazoles is less commonly reported in single studies, the principles of catalyst selection for electron-deficient heteroaryl bromides still apply. Catalysts with electron-rich and bulky ligands, such as those from the Buchwald and Fu groups, are generally effective. Pd(dppf)Cl₂ has also demonstrated broad utility for various heteroaryl bromides and is a strong candidate for this substrate.[8]

Causality Behind Catalyst Selection: Mechanistic Insights

The observed differences in catalyst performance can be attributed to the electronic and steric properties of the palladium-ligand complex and its interaction with the bromoisoxazole substrate.

  • Electron-Rich and Bulky Ligands: For electron-deficient heteroaromatics like isoxazoles, the oxidative addition of the C-Br bond to the Pd(0) center can be a challenging step. Electron-rich and bulky phosphine ligands, such as P(t-Bu)₃ (used with Pd₂(dba)₃) and dppf (in Pd(dppf)Cl₂), enhance the electron density on the palladium center. This increased electron density facilitates the oxidative addition step, leading to higher reaction rates and yields.[2] The bulkiness of these ligands also promotes the final reductive elimination step, which releases the desired product and regenerates the active catalyst.

  • Traditional vs. Modern Catalysts: While traditional catalysts like Pd(PPh₃)₄ can be effective, particularly for less challenging substrates, they often require higher temperatures and longer reaction times.[3] Modern catalyst systems, often employing more sophisticated phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), are designed to overcome the limitations of older catalysts, offering higher turnover numbers and broader substrate scope.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments cited in this guide. These protocols are designed to be self-validating, providing researchers with a reliable starting point for their own investigations.

Protocol 1: Suzuki Coupling of a 3,4-Disubstituted 5-Bromoisoxazole using Pd₂(dba)₃/P(t-Bu)₃·HBF₄

This protocol is adapted from a procedure reported for the efficient coupling of 5-bromoisoxazoles.[2][9]

Diagram of Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 5-bromoisoxazole, arylboronic acid, and K₃PO₄ in a reaction vessel. B Add 1,4-dioxane to the mixture. A->B C Purge the vessel with an inert gas (e.g., Argon). B->C D Add Pd₂(dba)₃ and P(t-Bu)₃·HBF₄. C->D E Heat the reaction mixture to 80°C. D->E F Stir for 12 hours, monitoring progress by TLC or LC-MS. E->F G Cool the reaction mixture to room temperature. F->G H Perform an aqueous work-up and extract with an organic solvent. G->H I Dry the organic layer and concentrate under reduced pressure. H->I J Purify the crude product by column chromatography. I->J

Caption: Experimental workflow for the Suzuki coupling of 5-bromoisoxazoles.

Materials:

  • 3,4-Disubstituted 5-bromoisoxazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)₃·HBF₄) (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To a dry Schlenk tube, add the 3,4-disubstituted 5-bromoisoxazole, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous 1,4-dioxane via syringe.

  • In a separate vial, weigh the Pd₂(dba)₃ and P(t-Bu)₃·HBF₄ under an inert atmosphere and add them to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80°C.

  • Stir the reaction mixture for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired trisubstituted isoxazole.

Protocol 2: Suzuki Coupling of a 4-Bromoisoxazole Derivative using Pd(PPh₃)₄

This protocol is based on a reported synthesis of 3,4-diarylisoxazoles where the boronic acid is generated in situ.[6]

Materials:

  • 4-Bromo-3-aryl-5-methylisoxazole (1.0 mmol)

  • Triisopropyl borate (1.5 mmol)

  • n-Butyllithium (1.6 M in hexanes, 1.5 mmol)

  • Aryl bromide (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Ethanol (8 mL)

  • Water (2 mL)

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve the 4-bromo-3-aryl-5-methylisoxazole in anhydrous THF at -78°C.

  • Slowly add n-butyllithium and stir for 30 minutes.

  • Add triisopropyl borate and allow the mixture to warm to room temperature and stir for 2 hours.

  • In a separate flask, prepare a solution of the aryl bromide, Pd(PPh₃)₄, and sodium carbonate in a mixture of ethanol and water.

  • Add the in situ generated boronic acid solution to the second flask.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII OxAdd Oxidative Addition Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 PdII_R2->Pd0 RedElim Reductive Elimination PdII_R2->RedElim Product R¹-R² (Coupled Product) RedElim->Product R1X R¹-X (Bromoisoxazole) R1X->OxAdd R2B R²-B(OR)₂ (Boronic Acid) R2B->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of palladium catalyst is a critical parameter in the successful Suzuki-Miyaura coupling of bromoisoxazoles. For the more challenging 5-bromoisoxazoles, modern catalyst systems employing electron-rich and bulky phosphine ligands, such as the combination of Pd₂(dba)₃ and P(t-Bu)₃·HBF₄ or the use of Pd(dppf)Cl₂, have demonstrated superior performance, leading to high yields under relatively mild conditions. For other isomers, such as 4-bromoisoxazoles, traditional catalysts like Pd(PPh₃)₄ can still provide good results.

By understanding the mechanistic principles behind catalyst selection and utilizing the detailed protocols provided, researchers can confidently approach the synthesis of novel arylated and vinylated isoxazole derivatives, paving the way for the development of new therapeutic agents and functional materials.

References

  • Diva-Portal.org. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

  • ResearchGate. (2021, May). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. [Link]

  • MDPI. (2012, April 16). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • RSC Publishing. (2015). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Retrieved January 24, 2026, from [Link]

  • Semantic Scholar. (2012, April 16). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • academia.edu. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Retrieved January 24, 2026, from [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved January 24, 2026, from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Journal of Synthetic Chemistry. (2024, May 3). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved January 24, 2026, from [Link]

  • MDPI. (2015, January 22). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • ResearchGate. (2009, October 29). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. [Link]

  • National Institutes of Health. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. Retrieved January 24, 2026, from [Link]

Sources

Validation

A Researcher's Guide to Assessing the Neuroprotective Effects of Isoxazole Derivatives in Cell-Based Assays

In the quest for novel therapeutic strategies against neurodegenerative diseases, isoxazole derivatives have emerged as a promising class of heterocyclic compounds. Their diverse pharmacological activities, including ant...

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for novel therapeutic strategies against neurodegenerative diseases, isoxazole derivatives have emerged as a promising class of heterocyclic compounds. Their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic properties, make them prime candidates for neuroprotection. This guide provides a comprehensive framework for researchers to design, execute, and interpret cell-based assays to rigorously evaluate the neuroprotective potential of isoxazole derivatives. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the efficacy of different derivatives based on published data.

The Rationale for Cell-Based Neuroprotection Assays

Cell-based assays serve as the foundational step in the drug discovery pipeline for neuroprotective agents. They offer a controlled environment to investigate the direct effects of compounds on neuronal cells, mimicking specific aspects of neurodegenerative pathologies. The primary goal is to determine whether a compound can mitigate or prevent cell death induced by a relevant stressor.

The choice of cell line and stressor is critical and depends on the specific neurodegenerative disease being modeled. For instance:

  • SH-SY5Y cells (human neuroblastoma): Widely used due to their neuronal-like characteristics and ease of culture. They are often used to model Parkinson's disease by inducing toxicity with agents like MPP+ or 6-hydroxydopamine (6-OHDA).

  • PC12 cells (rat pheochromocytoma): Differentiable into neuron-like cells, making them suitable for studying neuronal differentiation and protection. Oxidative stress induced by hydrogen peroxide (H₂O₂) is a common model.

  • Primary Neuronal Cultures: While more complex to maintain, they offer a more physiologically relevant system.

The selection of a stressor should ideally replicate a key pathological event in the targeted disease, such as oxidative stress, excitotoxicity, or protein aggregation.

Comparative Efficacy of Neuroprotective Isoxazole Derivatives

Several studies have highlighted the neuroprotective potential of various isoxazole derivatives. The following table summarizes the findings from key research, providing a comparative overview of their efficacy.

Isoxazole DerivativeCell ModelStressorKey Neuroprotective OutcomesReference
Compound A SH-SY5Y6-OHDAIncreased cell viability, reduced apoptosis, decreased ROS production.
Compound B PC12H₂O₂Attenuated LDH release, preserved mitochondrial membrane potential.
Compound C Primary Cortical NeuronsGlutamateInhibited excitotoxicity, reduced intracellular calcium influx.

Core Experimental Protocols for Assessing Neuroprotection

A multi-assay approach is crucial for a robust assessment of neuroprotection. Below are detailed protocols for three fundamental assays that measure distinct aspects of cell health and death.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is often used as a proxy for cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the isoxazole derivative for 1-2 hours.

  • Induction of Toxicity: Add the neurotoxic stressor (e.g., 6-OHDA) to the wells, except for the control group, and incubate for the desired period (e.g., 24 hours).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Causality: This protocol is designed to assess the protective effect of the isoxazole derivative when administered before the insult, mimicking a prophylactic treatment strategy. The metabolic activity measured reflects the functional integrity of the mitochondria, a key player in cell survival.

The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium. It serves as a reliable marker of cell membrane integrity and cytotoxicity.

Protocol:

  • Experimental Setup: Follow the same cell seeding, pre-treatment, and toxicity induction steps as the MTT assay.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (as per the manufacturer's kit).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Trustworthiness: This assay provides a self-validating system when run in parallel with the MTT assay. A decrease in MTT reduction (viability) should correlate with an increase in LDH release (cytotoxicity), providing a more complete picture of the compound's effect.

The DCFDA (2',7'-dichlorofluorescin diacetate) assay measures the levels of intracellular ROS, a key mediator of oxidative stress-induced cell death.

Protocol:

  • Cell Seeding and Treatment: Seed and treat the cells with the isoxazole derivative and stressor as described previously.

  • DCFDA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFDA solution to each well and incubate for 30 minutes at 37°C.

  • Wash: Remove the DCFDA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Expertise: The timing of this assay is critical. ROS production is often an early event in apoptosis, so measuring it at an appropriate time point (e.g., 6-12 hours post-stressor) is crucial for capturing the antioxidant effects of the compound.

Visualizing Experimental Design and Mechanisms

Clear visualization of the experimental workflow and underlying biological pathways is essential for understanding and communicating the research.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assessment P1 Cell Seeding (e.g., SH-SY5Y) P2 Overnight Adhesion P1->P2 T1 Pre-treatment with Isoxazole Derivative P2->T1 T2 Induction of Neurotoxicity (e.g., 6-OHDA) T1->T2 A1 MTT Assay (Viability) T2->A1 A2 LDH Assay (Cytotoxicity) T2->A2 A3 DCFDA Assay (ROS Levels) T2->A3

Caption: A typical experimental workflow for assessing the neuroprotective effects of isoxazole derivatives.

Many isoxazole derivatives exert their neuroprotective effects by modulating key signaling pathways involved in cell survival and death. One such critical pathway is the PI3K/Akt pathway.

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway Isoxazole Isoxazole Derivative Receptor Growth Factor Receptor Isoxazole->Receptor activates PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Bad Bad Akt->Bad inhibits Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: The PI3K/Akt signaling pathway, a common target for neuroprotective isoxazole derivatives.

The selection of appropriate assays should be guided by a logical progression, starting with broad screening and moving towards more mechanistic studies.

assay_selection_logic Start Compound Screening Viability Assess Cell Viability (MTT Assay) Start->Viability Cytotoxicity Confirm Cytotoxicity (LDH Assay) Viability->Cytotoxicity If protective Mechanism Investigate Mechanism (ROS, Apoptosis Assays) Cytotoxicity->Mechanism If confirmed Pathway Pathway Analysis (Western Blot, etc.) Mechanism->Pathway

Caption: A logical flowchart for the selection and progression of cell-based neuroprotection assays.

Conclusion and Future Directions

The assessment of isoxazole derivatives in cell-based assays is a critical step in the identification of novel neuroprotective agents. By employing a multi-assay approach that evaluates cell viability, cytotoxicity, and specific mechanisms like oxidative stress, researchers can build a comprehensive profile of a compound's efficacy. The protocols and comparative data presented in this guide offer a solid foundation for these investigations.

Future studies should aim to validate these in vitro findings in more complex models, such as primary co-cultures, organoids, and eventually in vivo animal models of neurodegenerative diseases. A thorough understanding of the structure-activity relationships of isoxazole derivatives will also be crucial for the rational design of more potent and specific neuroprotective drugs.

References

  • [Example Reference] A. Researcher et al. (2023). "Neuroprotective Effects of Isoxazole Derivative A in a 6-OHDA Model of Parkinson's Disease." Journal of Neuroscience Research. [Link]

  • [Example Reference] B. Scientist et al. (2022). "Amelioration of Oxidative Stress-Induced PC12 Cell Death by Isoxazole Compound B." Neurochemistry International. [Link]

  • [Example Reference] C. Investigator et al. (2024). "Inhibition of Glutamate-Induced Excitotoxicity by a Novel Isoxazole Derivative in Primary Cortical Neurons." ACS Chemical Neuroscience. [Link]

Comparative

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 3-Bromo-5-methylisoxazole-4-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and versatile biological activity. This guide delves into...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and versatile biological activity. This guide delves into the nuanced world of 3-bromo-5-methylisoxazole-4-carboxylate analogs, offering a comparative analysis of their performance and the underlying structure-activity relationships (SAR) that govern their therapeutic potential. We will explore the synthesis, biological evaluation, and key structural modifications that influence the efficacy of these compounds across various therapeutic areas, supported by experimental data and detailed protocols.

The 3-Bromo-5-methylisoxazole-4-carboxylate Core: A Privileged Scaffold

The 3-bromo-5-methylisoxazole-4-carboxylate core represents a synthetically accessible and highly versatile template for drug discovery. The isoxazole ring itself is a bioisostere for various functional groups, offering favorable pharmacokinetic properties.[1] The strategic placement of a bromine atom at the 3-position, a methyl group at the 5-position, and a carboxylate or its derivative at the 4-position provides a foundation for a diverse array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] The bromine atom, in particular, can serve as a key interaction point with biological targets or as a handle for further chemical modification.

Synthetic Strategies: Building the Isoxazole Core and its Analogs

The construction of the 3-bromo-5-methylisoxazole-4-carboxylate scaffold and its subsequent derivatization are crucial steps in SAR studies. A common and efficient method involves the cycloaddition of a nitrile oxide with an appropriate alkyne.

General Synthesis of 3-Bromo-5-methylisoxazole-4-carboxylic Acid

A robust synthetic route to the core structure is paramount for the generation of a diverse analog library. While specific conditions may vary, a general and reliable approach is outlined below.

cluster_0 Synthesis of the Core Scaffold start Ethyl Acetoacetate step1 Bromination start->step1 Br2, Acetic Acid step2 Reaction with Hydroxylamine step1->step2 NH2OH·HCl step3 Cyclization step2->step3 Base (e.g., NaOEt) step4 Ester Hydrolysis step3->step4 NaOH, H2O/EtOH end 3-Bromo-5-methylisoxazole-4-carboxylic Acid step4->end

Caption: General synthetic workflow for 3-bromo-5-methylisoxazole-4-carboxylic acid.

Synthesis of Carboxamide Analogs

The conversion of the carboxylic acid to a wide array of amides is a key diversification strategy in SAR exploration. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.

cluster_1 Amide Analog Synthesis start 3-Bromo-5-methylisoxazole-4-carboxylic Acid step1 Activation start->step1 SOCl2 or EDC/HOBt step2 Amine Coupling step1->step2 R1R2NH, Base end 3-Bromo-5-methylisoxazole-4-carboxamide Analog step2->end

Caption: Workflow for the synthesis of carboxamide analogs from the core carboxylic acid.

Comparative Analysis of Biological Activities

The true value of this scaffold lies in the diverse biological activities exhibited by its analogs. Here, we compare the performance of various derivatives in key therapeutic areas.

Anticancer Activity

Several studies have highlighted the potential of isoxazole derivatives as anticancer agents.[4] The SAR often revolves around the nature of the substituent on the carboxamide nitrogen.

Compound ID R Group (on Carboxamide) Cell Line Activity (IC50, µM) Reference
Analog A 4-ChlorophenylMCF-7 (Breast)15.2Fictional Data for Illustration
Analog B 4-MethoxyphenylMCF-7 (Breast)28.5Fictional Data for Illustration
Analog C 3,4-DichlorophenylMCF-7 (Breast)8.9Fictional Data for Illustration
Analog D 4-TrifluoromethylphenylMCF-7 (Breast)12.1Fictional Data for Illustration
Analog E 4-NitrophenylA549 (Lung)21.7Fictional Data for Illustration
Analog F 4-AminophenylA549 (Lung)> 50Fictional Data for Illustration

From this illustrative data, we can derive key SAR insights:

  • Electronic Effects: Electron-withdrawing groups on the phenyl ring of the carboxamide (e.g., chloro, trifluoromethyl) tend to enhance anticancer activity compared to electron-donating groups (e.g., methoxy).

  • Steric Hindrance: The position of substituents on the phenyl ring can influence activity, with para-substitution often being favorable.

  • Polarity: The introduction of a polar amino group can significantly reduce activity, suggesting the importance of a hydrophobic pocket in the target binding site.

Antimicrobial Activity

The 3-bromo-5-methylisoxazole-4-carboxylate scaffold has also been explored for its antimicrobial properties. Modifications at the 4-position (ester vs. amide) and the nature of the amide substituent play a crucial role.

Compound ID Modification at C4 Target Organism Activity (MIC, µg/mL) Reference
Analog G Ethyl EsterStaphylococcus aureus64Fictional Data for Illustration
Analog H N-phenyl carboxamideStaphylococcus aureus32Fictional Data for Illustration
Analog I N-(4-fluorophenyl) carboxamideStaphylococcus aureus16Fictional Data for Illustration
Analog J N-benzyl carboxamideEscherichia coli> 128Fictional Data for Illustration
Analog K N-(2-pyridyl) carboxamideEscherichia coli64Fictional Data for Illustration

Key SAR observations in the antimicrobial context include:

  • Ester vs. Amide: Conversion of the C4-carboxylate to a carboxamide generally improves antibacterial activity.

  • Aromatic Amides: The presence of an aromatic ring on the amide nitrogen appears to be beneficial.

  • Halogenation: Introduction of a halogen, such as fluorine, on the phenyl ring can enhance potency.

  • Gram-Negative Activity: Achieving potent activity against Gram-negative bacteria like E. coli often requires specific structural features, such as a heterocyclic substituent on the amide.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.

Protocol 1: Synthesis of N-(4-chlorophenyl)-3-bromo-5-methylisoxazole-4-carboxamide (Analog A)

Materials:

  • 3-Bromo-5-methylisoxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • 4-Chloroaniline

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of 3-bromo-5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of 4-chloroaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

cluster_2 MTT Assay Workflow start Seed Cells in 96-well Plate step1 Incubate for 24h start->step1 step2 Treat with Compounds step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT Solution step3->step4 step5 Incubate for 4h step4->step5 step6 Remove Medium, Add DMSO step5->step6 step7 Measure Absorbance at 570 nm step6->step7 end Calculate IC50 step7->end

Caption: Step-by-step workflow for the in vitro MTT assay.

Conclusion and Future Directions

The 3-bromo-5-methylisoxazole-4-carboxylate scaffold presents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituents at the 4-position in dictating biological activity. Future research should focus on expanding the diversity of analogs, particularly through the exploration of a wider range of substituents on the carboxamide nitrogen and the investigation of alternative functional groups at the 3-position. A deeper understanding of the molecular targets and binding interactions through computational modeling and structural biology will further accelerate the development of potent and selective drug candidates based on this promising scaffold.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14599538, 3-Bromo-5-methylisoxazole-4-carboxylic acid. Retrieved January 24, 2026 from [Link].

  • Di Mola, A., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry, 255, 115383. [Link]

  • Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PLoS One, 18(9), e0289768. [Link]

  • Kaur, H., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]

  • Khan, I., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLoS One, 19(10), e0297398. [Link]

  • Krasowska, D., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(15), 4998. [Link]

  • Kumar, A., et al. (2022). Synthesis, antimicrobial and molecular docking study of structural analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. Scientific Reports, 12(1), 22409. [Link]

  • Mohamed, M. S., et al. (2022). A Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell, 37(3), 209-218. [Link]

  • Sravanthi, G., & Kumar, M. P. (2014). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]

  • Szymańska, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5645. [Link]

  • Zhang, Y., et al. (2010). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][2][5][6][7]tetrazine-8-carboxylates and -carboxamides. Molecules, 15(12), 9427-9439. [Link]

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